3-Fluoro-4-nitrobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXCOGPRBUSXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382638 | |
| Record name | 3-Fluoro-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218632-01-0 | |
| Record name | 3-Fluoro-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-4-nitrobenzonitrile
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 3-Fluoro-4-nitrobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties
This compound, with the CAS number 218632-01-0, is an aromatic compound characterized by the presence of fluoro, nitro, and cyano functional groups attached to a benzene ring.[1][3][4] These groups significantly influence the molecule's reactivity, making it a versatile building block in organic synthesis.
Physical and Chemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₃FN₂O₂ | [1][3][4] |
| Molecular Weight | 166.11 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystalline solid | [2] |
| Melting Point | 86-88 °C | [2] |
| Boiling Point | 267.8 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.46 g/cm³ (Predicted) | [5] |
| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane and chloroform. | [5] |
| InChI Key | OZXCOGPRBUSXLE-UHFFFAOYSA-N | [6][7] |
| SMILES | C1=CC(=C(C=C1C#N)F)--INVALID-LINK--[O-] | [1] |
Spectroscopic Data
Experimental spectroscopic data for this compound is not widely available in public databases. However, based on the functional groups present, the following characteristic spectral features can be predicted:
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong, characteristic absorption bands for the nitrile group (C≡N) around 2200 cm⁻¹, the nitro group (NO₂) with symmetric and asymmetric stretches around 1350 cm⁻¹ and 1530 cm⁻¹, respectively, and C-F stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The aromatic region of the proton NMR spectrum would display signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and cyano groups, and the electronegativity of the fluorine atom.
-
¹³C NMR : The carbon NMR spectrum would show distinct signals for the seven carbon atoms in the molecule, with the carbon of the nitrile group appearing in the characteristic region for nitriles.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry would be able to confirm the elemental composition of the molecule by providing its exact mass.
Synthesis and Experimental Protocols
This compound can be synthesized through various routes. A detailed experimental protocol for its preparation from 3-fluoro-4-nitrobenzaldehyde oxime is provided below.
Synthesis of this compound from 3-Fluoro-4-nitrobenzaldehyde Oxime
This protocol outlines the dehydration of 3-fluoro-4-nitrobenzaldehyde oxime to yield this compound. This transformation is typically achieved with high efficiency.
Materials:
-
3-Fluoro-4-nitrobenzaldehyde oxime
-
Acetic anhydride
-
Ice-water
-
Sodium hydroxide solution
-
Dichloromethane or ethyl acetate
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
In a suitable reaction vessel, dissolve 3-fluoro-4-nitrobenzaldehyde oxime (1.0 equivalent) in acetic anhydride.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture into ice-water and stir vigorously to hydrolyze the excess acetic anhydride.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and then filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Expected Yield: High yields, typically greater than 90%, are expected for this type of dehydration reaction.[2]
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the interplay of its three functional groups. The strong electron-withdrawing nature of the nitro and cyano groups activates the benzene ring, making the fluorine atom highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[6]
Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of diverse functionalities onto the aromatic ring. The SₙAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the reaction conditions.[6]
Synthesis of Heterocyclic Compounds
A significant application of this compound is in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents. For instance, it serves as a key starting material for the synthesis of 1,2,6-trisubstituted benzimidazole derivatives.[6] The synthesis typically begins with an SₙAr reaction between this compound and an aromatic amine, followed by subsequent cyclization steps.[6]
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H332: Harmful if inhaled.[7]
Precautionary Statements (P-phrases):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.[7]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
References
- 1. This compound | 218632-01-0 | FF74956 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H3FN2O2 | CID 2783399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 218632-01-0 | Benchchem [benchchem.com]
- 7. This compound | 218632-01-0 [sigmaaldrich.com]
- 8. 218632-01-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
In-Depth Technical Guide to the Physical Properties of 3-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Fluoro-4-nitrobenzonitrile, a key intermediate in various synthetic applications. The information is presented to support research, development, and quality control activities.
Core Physical and Chemical Properties
This compound is a pale yellow to light brown solid at room temperature. Its chemical structure, featuring a nitrile, a nitro group, and a fluorine atom on a benzene ring, dictates its physical and chemical behavior.
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | C₇H₃FN₂O₂ | |
| Molecular Weight | 166.11 | g/mol |
| Melting Point | 85 - 88 | °C |
| Boiling Point | 267.8 (at 760 mmHg) | °C |
| Density | 1.46 | g/cm³ |
| Appearance | Pale yellow to light brown solid | |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble in dichloromethane and chloroform | |
| Flash Point | 115.8 | °C |
Data sourced from multiple chemical suppliers and databases.
Experimental Protocols for Property Determination
The following sections detail the standard experimental methodologies for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[1] For this compound, the melting point is typically determined using the capillary method with a melting point apparatus.[2]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is loaded into a capillary tube, which is sealed at one end.[1][3] The sample is packed to a height of 1-2 cm by gently tapping the tube.[3]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[2]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting).[2][4] This range is reported as the melting point. A sharp melting range (e.g., 0.5-1.0°C) is indicative of a pure compound.
Boiling Point Determination
While this compound is a solid at room temperature, its boiling point at atmospheric pressure is a key physical constant. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a substance.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted inside the fusion tube.[5]
-
Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid like mineral oil. The thermometer bulb and the fusion tube should be at the same level.[5]
-
Heating and Observation: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[6] As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[5][7]
-
Data Recording: The heating is stopped, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][8]
Density Determination
The density of a solid can be determined by measuring the volume of a known mass of the substance. For a solid like this compound, the gas displacement method using a pycnometer is a precise technique.
Methodology:
-
Mass Measurement: A known mass of the solid sample is accurately weighed.
-
Volume Measurement by Gas Pycnometry: The sample is placed in a chamber of a known volume.[9] An inert gas, typically helium, is introduced into a reference chamber and then expanded into the sample chamber.[9] By measuring the pressure change, the volume of the solid sample can be accurately calculated based on the gas laws.[9]
-
Calculation: The density is calculated by dividing the mass of the sample by the volume determined through gas pycnometry.
Solubility Determination
A qualitative assessment of solubility is crucial for applications in synthesis and formulation.
Methodology:
-
Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[10]
-
Solvent Addition: A small volume of the solvent to be tested (e.g., 0.75 mL of water or an organic solvent) is added in portions.[10]
-
Observation: After each addition, the test tube is vigorously shaken.[10] The substance is classified as soluble if a homogeneous solution forms. It is deemed insoluble if it remains as a separate phase.[11] This process is repeated for various solvents of interest.
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the physical characterization of a solid organic compound such as this compound.
Caption: Workflow for Physical Property Determination.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. byjus.com [byjus.com]
- 4. pennwest.edu [pennwest.edu]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
A Comprehensive Technical Guide to 3-Fluoro-4-nitrobenzonitrile (CAS: 218632-01-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3-Fluoro-4-nitrobenzonitrile, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document consolidates essential physicochemical data, safety information, detailed experimental protocols for its synthesis, and its role in the development of targeted cancer therapies. Particular focus is given to its application as a precursor to irreversible epidermal growth factor receptor (EGFR) inhibitors, with a detailed exploration of the relevant biological signaling pathways.
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 218632-01-0, is an aromatic organic compound characterized by the presence of fluoro, nitro, and cyano functional groups attached to a benzene ring.[1] These reactive groups make it a versatile building block in organic synthesis.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 218632-01-0 | [2] |
| Molecular Formula | C₇H₃FN₂O₂ | [2] |
| Molecular Weight | 166.11 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 72-75 °C | [3] |
| Topological Polar Surface Area (TPSA) | 69.6 Ų | [4] |
| SMILES | N#CC1=CC=C(--INVALID-LINK--=O)C(F)=C1 | [2] |
| InChI Key | OZXCOGPRBUSXLE-UHFFFAOYSA-N | [2] |
Safety and Handling
This compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[5]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Hazard Statements | H302 | Harmful if swallowed | [5] |
| H315 | Causes skin irritation | [5] | |
| H319 | Causes serious eye irritation | [5] | |
| H332 | Harmful if inhaled | [5] | |
| H335 | May cause respiratory irritation | [5] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [5] |
Experimental Protocols
Synthesis of this compound from 3-Fluoro-4-nitrobenzaldehyde Oxime
This protocol describes the dehydration of 3-fluoro-4-nitrobenzaldehyde oxime to yield this compound.[6]
Materials:
-
3-Fluoro-4-nitrobenzaldehyde oxime
-
Acetic anhydride
-
Pyridine (optional, as a catalyst)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Sodium hydroxide solution (for workup)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend or dissolve 3-fluoro-4-nitrobenzaldehyde oxime (1.0 eq) in acetic anhydride (5-10 eq). A catalytic amount of pyridine can be optionally added.[6]
-
Heat the reaction mixture to reflux for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.[6]
-
Stir the mixture vigorously until the excess acetic anhydride is hydrolyzed.[6]
-
Neutralize the mixture with a sodium hydroxide solution.[6]
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.[6]
-
Wash the organic layer with water and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.[6]
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.[6]
Expected Yield: High yields, typically greater than 90%, are expected for this transformation.[6]
Caption: Synthetic workflow for this compound.
Applications in Drug Development: A Precursor to Irreversible EGFR Inhibitors
This compound is a crucial intermediate in the synthesis of several irreversible tyrosine kinase inhibitors (TKIs) that target the Epidermal Growth Factor Receptor (EGFR).[7] These drugs, such as afatinib and osimertinib, are used in the treatment of non-small-cell lung cancer (NSCLC) harboring specific EGFR mutations.[8][9] The fluoro and nitro groups on the benzonitrile ring are key for subsequent nucleophilic aromatic substitution reactions, allowing for the construction of the complex quinazoline core of these inhibitors.
The EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[3] Aberrant activation of this pathway is a hallmark of many cancers.
The pathway is initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR.[10] This induces receptor dimerization (either homodimerization with another EGFR or heterodimerization with other ErbB family members like HER2).[5] Dimerization leads to the activation of the intracellular tyrosine kinase domain and subsequent autophosphorylation of tyrosine residues.[5]
These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, which in turn activate several downstream signaling cascades, including:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.[5]
-
The PI3K-AKT-mTOR Pathway: A major survival pathway that inhibits apoptosis.[5]
-
The PLCγ-PKC Pathway: Influences cell motility and proliferation through calcium signaling and protein kinase C activation.[10]
-
The JAK/STAT Pathway: Directly transmits signals to the nucleus to regulate gene transcription related to cell survival.[5]
Caption: Simplified EGFR signaling pathway.
Mechanism of Action of Irreversible EGFR Inhibitors
Irreversible EGFR inhibitors, synthesized using this compound as a key intermediate, are designed to covalently bind to a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[11][12] This covalent bond permanently inactivates the enzyme, leading to a sustained blockade of downstream signaling.[8] This mechanism is particularly effective against certain activating mutations of EGFR and can overcome resistance to first-generation, reversible inhibitors.[11]
Caption: Mechanism of action of irreversible EGFR inhibitors.
Conclusion
This compound is a high-value chemical intermediate with significant utility in the synthesis of complex organic molecules. Its well-defined reactivity makes it an essential component in the production of targeted therapeutics, particularly irreversible EGFR inhibitors for cancer treatment. A thorough understanding of its properties, safe handling procedures, and synthetic applications is crucial for researchers and developers in the pharmaceutical and chemical industries.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. This compound | 218632-01-0 | FF74956 [biosynth.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 8. Irreversible tyrosine kinase inhibition of epidermal growth factor receptor with afatinib in EGFR activating mutation–positive advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 11. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
An In-depth Technical Guide to 3-Fluoro-4-nitrobenzonitrile
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Fluoro-4-nitrobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physicochemical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₃FN₂O₂. Its chemical structure incorporates a nitrile group, a nitro group, and a fluorine atom attached to a benzene ring, which contribute to its reactivity and utility as a chemical building block.
Quantitative Data Summary
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 166.11 g/mol [1][2][3][4][5][6] |
| Melting Point | 85 - 88 °C[7] |
| Boiling Point | 267.8 °C at 760 mmHg[7] |
| Density | 1.46 g/cm³[7] |
| Appearance | Pale yellow to light brown solid[7] |
| Solubility in Water | Insoluble[7] |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and chloroform[7] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. Below is a detailed experimental protocol for a common laboratory-scale synthesis.
Protocol: Synthesis of this compound from 3-Fluoro-4-nitrobenzaldehyde Oxime
This protocol outlines the dehydration of 3-fluoro-4-nitrobenzaldehyde oxime to yield this compound.
Materials:
-
3-Fluoro-4-nitrobenzaldehyde oxime
-
Acetic anhydride
-
Ice-water
-
Sodium hydroxide solution
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-nitrobenzaldehyde oxime (1.0 equivalent) in acetic anhydride.
-
Heat the reaction mixture to reflux for a period of 1 to 3 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into ice-water with vigorous stirring to hydrolyze the excess acetic anhydride.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.[2]
Applications in Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6][8] The presence of the nitro and fluoro groups on the aromatic ring makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
Synthetic Workflow Example
The following diagram illustrates a generalized synthetic workflow where this compound is utilized as a starting material for the synthesis of a target molecule.
Caption: Synthetic workflow from this compound.
Biological Relevance
While this compound itself is primarily a synthetic intermediate, the compounds derived from it can possess significant biological activity. For instance, it has been used in the synthesis of compounds that have shown potential in the treatment of angina pectoris and myocardial infarction, attributed to their ability to dilate coronary arteries.[6] Its role as a building block is crucial for the development of novel therapeutic agents and crop protection chemicals.[8]
References
- 1. This compound | C7H3FN2O2 | CID 2783399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Fluoro-3-nitrobenzonitrile | C7H3FN2O2 | CID 2774654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 218632-01-0 | FF74956 [biosynth.com]
- 7. This compound | CAS 369-35-5 | Properties, Applications, Safety & Supplier Information - China Chemical Manufacturer [nj-finechem.com]
- 8. nbinno.com [nbinno.com]
Elucidating the Structure of 3-Fluoro-4-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3-Fluoro-4-nitrobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, experimental protocols for its synthesis and characterization, and its role in drug development, particularly in the synthesis of the TRPV4 antagonist, GSK2798745.
Physicochemical Properties
This compound is a crystalline solid with the molecular formula C₇H₃FN₂O₂.[1] Its structure is characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a cyano group. The electron-withdrawing nature of the nitro and cyano groups significantly influences the reactivity of the molecule, particularly the susceptibility of the fluorine atom to nucleophilic aromatic substitution.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃FN₂O₂ | [1] |
| Molecular Weight | 166.11 g/mol | [1] |
| CAS Number | 218632-01-0 | [1] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 86-88 °C | [2] |
| InChI | 1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H | [1] |
| SMILES | C1=CC(=C(C=C1C#N)F)--INVALID-LINK--[O-] | [1] |
Spectroscopic Data for Structure Elucidation
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals, corresponding to the six aromatic carbons and the nitrile carbon. The carbon of the cyano group is expected to appear significantly downfield.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would feature characteristic absorption bands for its functional groups.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C≡N (Nitrile) | Stretch | ~2230 |
| NO₂ (Nitro) | Asymmetric Stretch | ~1530 |
| NO₂ (Nitro) | Symmetric Stretch | ~1350 |
| C-F (Fluoro) | Stretch | ~1250 |
| Aromatic C=C | Stretch | 1600-1450 |
2.3. Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (166.11). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. A common fragmentation pattern would likely involve the loss of the nitro group (NO₂), resulting in a fragment ion at [M-46]⁺.
Experimental Protocols
3.1. Synthesis of this compound
A common synthetic route to this compound involves the dehydration of 3-fluoro-4-nitrobenzaldehyde oxime.
Materials:
-
3-Fluoro-4-nitrobenzaldehyde oxime
-
Acetic anhydride
-
Pyridine (optional, as a catalyst)
-
Dichloromethane or Ethyl acetate
-
Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend or dissolve 3-fluoro-4-nitrobenzaldehyde oxime (1.0 equivalent) in acetic anhydride (5-10 equivalents).
-
Optionally, add a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it into ice-water.
-
Stir the mixture vigorously until the excess acetic anhydride is hydrolyzed.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
References
Spectroscopic and Structural Analysis of 3-Fluoro-4-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, 3-Fluoro-4-nitrobenzonitrile. This compound, with the CAS number 218632-01-0, has a molecular formula of C₇H₃FN₂O₂ and a molecular weight of 166.11 g/mol .[1][2][3][4] Its structure, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, makes it a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for a wide range of chemical transformations, particularly nucleophilic aromatic substitution.[5]
Predicted Spectroscopic Data
While extensive, publicly available experimental spectra for this compound are limited, the following tables summarize the predicted and expected spectroscopic data based on its chemical structure and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Data
| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ~8.2 - 8.5 | Doublet of Doublets | J ≈ 8, 2 Hz | H-5 |
| ~8.0 - 8.3 | Doublet of Doublets | J ≈ 8, 5 Hz | H-6 |
| ~7.8 - 8.1 | Triplet | J ≈ 8 Hz | H-2 |
Note: The predicted chemical shifts, multiplicities, and coupling constants are estimations and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Data
| Predicted Chemical Shift (ppm) | Assignment |
| ~160 (d, ¹JCF ≈ 260 Hz) | C-3 |
| ~145 | C-4 |
| ~135 | C-5 |
| ~130 | C-6 |
| ~125 (d, J ≈ 5 Hz) | C-2 |
| ~118 (d, J ≈ 20 Hz) | C-1 |
| ~115 | CN |
Note: The predicted chemical shifts are estimations. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling, with an expected large one-bond coupling constant (¹JCF).
Table 3: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 2240 - 2220 | C≡N (Nitrile) Stretch (Aromatic)[6] |
| 1550 - 1475 | N-O Asymmetric Stretch (Nitro) |
| 1360 - 1290 | N-O Symmetric Stretch (Nitro) |
| ~1250 | C-F Stretch |
| 3100 - 3000 | C-H Stretch (Aromatic) |
| 1600 - 1450 | C=C Stretch (Aromatic Ring) |
Table 4: Expected Mass Spectrometry Data
| m/z | Assignment |
| 166.02 | [M]⁺ (Molecular Ion) |
| 136.02 | [M - NO]⁺ |
| 120.02 | [M - NO₂]⁺ |
| 116.02 | [M - CN - O]⁺ |
Note: The exact mass of this compound is 166.0179 g/mol .[2] High-resolution mass spectrometry (HRMS) would confirm this elemental composition.
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. However, the following are generalized procedures for obtaining NMR, IR, and Mass Spectrometry data for a solid organic compound of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can affect chemical shifts.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire ¹³C NMR spectra on the same instrument.
-
Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse angle and a longer relaxation delay may be necessary to observe all carbon signals, including quaternary carbons.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Alternatively, for Gas Chromatography-Mass Spectrometry (GC-MS), the sample can be injected into the GC, which separates it before it enters the mass spectrometer.
-
Ionization: Ionize the sample molecules.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
- 1. This compound | 218632-01-0 | FF74956 [biosynth.com]
- 2. This compound | C7H3FN2O2 | CID 2783399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 218632-01-0 [chemicalbook.com]
- 5. This compound | 218632-01-0 | Benchchem [benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Solubility of 3-Fluoro-4-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 3-fluoro-4-nitrobenzonitrile in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, quantitative solubility data for this compound in specific organic solvents could not be located. This suggests that such data may not be publicly available at present.
However, this guide provides the available qualitative solubility information, a detailed experimental protocol for determining solubility, and, for comparative purposes, quantitative solubility data for the structurally similar compound 3-nitrobenzonitrile.
Qualitative Solubility of this compound
General qualitative assessments indicate that this compound is soluble in some common organic solvents and insoluble in water.
Quantitative Solubility of the Structurally Related Compound: 3-Nitrobenzonitrile
To provide a reference for the potential solubility behavior of this compound, the following table summarizes the mole fraction solubility (x₁) of the related compound, 3-nitrobenzonitrile, in various organic solvents at different temperatures. This data is extracted from a study by Zhen-Tao Jin et al. and was determined using a static equilibrium method.
| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |
| Methanol | 278.15 | 19.85 |
| 283.15 | 23.36 | |
| 288.15 | 27.42 | |
| 293.15 | 32.14 | |
| 298.15 | 37.60 | |
| 303.15 | 43.98 | |
| 308.15 | 51.42 | |
| 313.15 | 60.11 | |
| 318.15 | 70.29 | |
| Ethanol | 278.15 | 14.93 |
| 283.15 | 17.58 | |
| 288.15 | 20.71 | |
| 293.15 | 24.39 | |
| 298.15 | 28.70 | |
| 303.15 | 33.77 | |
| 308.15 | 39.73 | |
| 313.15 | 46.72 | |
| 318.15 | 55.00 | |
| Isopropanol | 278.15 | 8.83 |
| 283.15 | 10.47 | |
| 288.15 | 12.41 | |
| 293.15 | 14.71 | |
| 298.15 | 17.43 | |
| 303.15 | 20.64 | |
| 308.15 | 24.43 | |
| 313.15 | 28.90 | |
| 318.15 | 34.19 | |
| Acetone | 278.15 | 147.21 |
| 283.15 | 169.83 | |
| 288.15 | 195.92 | |
| 293.15 | 225.98 | |
| 298.15 | 260.62 | |
| 303.15 | 300.55 | |
| 308.15 | 346.56 | |
| 313.15 | 399.59 | |
| 318.15 | 450.72 | |
| Ethyl Acetate | 278.15 | 79.43 |
| 283.15 | 93.12 | |
| 288.15 | 109.13 | |
| 293.15 | 127.81 | |
| 298.15 | 149.59 | |
| 303.15 | 174.91 | |
| 308.15 | 204.34 | |
| 313.15 | 238.56 | |
| 318.15 | 278.38 | |
| Acetonitrile | 278.15 | 81.33 |
| 283.15 | 96.11 | |
| 288.15 | 113.43 | |
| 293.15 | 133.70 | |
| 298.15 | 157.43 | |
| 303.15 | 185.21 | |
| 308.15 | 217.72 | |
| 313.15 | 255.73 | |
| 318.15 | 300.14 |
Data for 3-nitrobenzonitrile, not this compound.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used static equilibrium method followed by concentration analysis.
3.1. Materials
-
This compound (high purity, >99%)
-
Selected organic solvents (analytical grade or higher)
-
Calibrated analytical balance
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.
-
Place the containers in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the solutions to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered sample with the same solvent to a concentration within the calibration range of the analytical method.
-
-
Concentration Analysis (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using HPLC to generate a calibration curve.
-
Analyze the diluted samples under the same HPLC conditions.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
3.3. Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
An In-depth Technical Guide to the Reactivity Profile of 3-Fluoro-4-nitrobenzonitrile
A Core Intermediate for Pharmaceutical and Agrochemical Innovation
Abstract
3-Fluoro-4-nitrobenzonitrile is a key trifunctional aromatic building block with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic positioning of a fluorine atom, a nitro group, and a nitrile group on the benzene ring imparts a distinct and versatile reactivity profile. The strong electron-withdrawing effects of the nitro and nitrile substituents render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. Additionally, the nitro and nitrile moieties can undergo selective transformations, such as reduction and hydrolysis, respectively, providing multiple avenues for molecular elaboration. This technical guide provides a comprehensive overview of the reactivity of this compound, complete with detailed experimental protocols, quantitative data, and visualizations to aid researchers, scientists, and drug development professionals in leveraging its synthetic potential. A notable application of this compound is as a crucial intermediate in the synthesis of the multi-target tyrosine kinase inhibitor, Nintedanib.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 218632-01-0 |
| Molecular Formula | C₇H₃FN₂O₂ |
| Molecular Weight | 166.11 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 86-88 °C |
| Storage Temperature | 2°C - 8°C |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Features and Predicted Data |
| ¹H NMR | The aromatic region will display signals for three protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing substituents and the fluorine atom. |
| ¹³C NMR | The spectrum is expected to show seven distinct signals corresponding to the six aromatic carbons and the nitrile carbon. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). |
| Infrared (IR) | The IR spectrum will feature characteristic absorption bands for the key functional groups: a sharp, strong C≡N stretch (around 2220-2240 cm⁻¹), strong asymmetric and symmetric NO₂ stretching vibrations (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), and a C-F stretching band. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight (166.11). Common fragmentation pathways include the loss of the nitro group (NO₂) and/or the nitrile group (CN). |
Core Reactivity Profile
The synthetic utility of this compound is primarily centered around three types of transformations:
-
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The fluorine atom is highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effects of the para-nitro and meta-cyano groups. This allows for the introduction of a wide variety of functional groups.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to afford a carboxylic acid or an amide, offering another point for molecular modification.
The interplay of these reactive sites makes this compound a valuable and versatile precursor in multi-step syntheses.
Experimental Protocols and Data
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is arguably the most synthetically valuable transformation of this compound. The fluorine atom serves as an excellent leaving group, and its displacement can be achieved with a variety of nucleophiles.
Table 3: Examples of SNAr Reactions with this compound
| Nucleophile | Reagents and Conditions | Product | Yield |
| Aromatic Amines | Microwave irradiation | N-Aryl-4-amino-3-fluorobenzonitriles | High |
| Piperidine | K₂CO₃, Acetonitrile, Reflux | 4-(Piperidin-1-yl)-3-fluorobenzonitrile | Not specified |
| Phenols | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO) | 4-Phenoxy-3-fluorobenzonitriles | Not specified |
| Thiols | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO) | 4-(Thiophenyl)-3-fluorobenzonitriles | Not specified |
Experimental Protocol: Synthesis of N-Aryl-4-amino-3-fluorobenzonitriles
This protocol is adapted from a general procedure for the SNAr of this compound with aromatic amines.
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 eq.), the desired aromatic amine (1.1 eq.), and a suitable solvent such as DMF or NMP.
-
Reaction: Seal the vial and subject it to microwave irradiation at a temperature and time optimized for the specific substrate (e.g., 150-200 °C for 10-30 minutes).
-
Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a crucial step in many synthetic sequences, as it unmasks a versatile functional group for further elaboration.
Table 4: Methods for the Reduction of the Nitro Group
| Reagent | Conditions | Product |
| H₂, Pd/C | Methanol or Ethanol, room temperature, H₂ atmosphere | 4-Amino-3-fluorobenzonitrile |
| Fe, Acetic Acid | Ethanol/Water, reflux | 4-Amino-3-fluorobenzonitrile |
| SnCl₂·2H₂O | Ethanol, reflux | 4-Amino-3-fluorobenzonitrile |
Experimental Protocol: Catalytic Hydrogenation to 4-Amino-3-fluorobenzonitrile
This protocol is based on general procedures for the reduction of aromatic nitro compounds using palladium on carbon.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in methanol or ethanol in a suitable hydrogenation vessel, carefully add 10% Pd/C (5-10 mol%).
-
Hydrogenation: The vessel is evacuated and backfilled with hydrogen gas (or a hydrogen balloon is attached). The mixture is stirred vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude 4-amino-3-fluorobenzonitrile can be used directly in the next step or purified by recrystallization or column chromatography.
Hydrolysis of the Nitrile Group
The nitrile group can be converted to a carboxylic acid or an amide, providing another avenue for derivatization.
Experimental Protocol: Acid-Catalyzed Hydrolysis to 3-Fluoro-4-nitrobenzoic Acid
This is a general procedure for the acid-catalyzed hydrolysis of nitriles.
-
Reaction Setup: A mixture of this compound (1.0 eq.) and an aqueous solution of a strong acid (e.g., 50% H₂SO₄ or concentrated HCl) is heated to reflux.
-
Reaction: The reaction is maintained at reflux for several hours until completion (monitored by TLC).
-
Work-up: Upon cooling, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration.
-
Purification: The crude 3-fluoro-4-nitrobenzoic acid is washed with cold water and can be purified by recrystallization.
Application in Multi-Step Synthesis: The Synthesis of Nintedanib
This compound is a key starting material in some reported synthetic routes to Nintedanib, a potent triple angiokinase inhibitor. The following workflow illustrates a plausible synthetic sequence.
Conclusion
This compound is a highly functionalized and synthetically valuable building block. Its reactivity is characterized by a facile nucleophilic aromatic substitution of the fluorine atom, selective reduction of the nitro group, and the potential for hydrolysis of the nitrile group. This trifecta of reactivity allows for the strategic and efficient construction of complex molecular architectures, making it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. The detailed protocols and data presented in this guide are intended to facilitate its broader application in research and development.
An In-depth Technical Guide to the Electrophilicity of the Aromatic Ring in 3-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of the aromatic ring in 3-fluoro-4-nitrobenzonitrile. The inherent electronic deficiencies of this compound, arising from the potent electron-withdrawing effects of the nitro and cyano substituents, render the aromatic ring highly susceptible to nucleophilic attack. This document elucidates the underlying principles governing its reactivity, presents available (though limited) quantitative data, and provides detailed experimental protocols for the kinetic analysis of its characteristic nucleophilic aromatic substitution (SNAr) reactions. Furthermore, this guide visualizes the mechanistic pathways and experimental workflows to facilitate a deeper understanding for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a key synthetic intermediate in the preparation of a variety of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility is primarily derived from the high electrophilicity of its aromatic ring, which is strategically substituted with three key functional groups: a fluorine atom, a nitro group, and a cyano group.[2] This unique arrangement of substituents creates a highly electron-deficient aromatic system, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. Understanding the electrophilic nature of this compound is crucial for designing efficient synthetic routes and for the development of novel molecular entities.
Electronic Properties and Electrophilicity
The electrophilicity of the aromatic ring in this compound is a direct consequence of the cumulative electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. Both substituents deactivate the ring towards electrophilic substitution but significantly activate it for nucleophilic attack.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group, and the nitrogen atom in the cyano group, results in a strong inductive pull of electron density from the aromatic ring.
-
Mesomeric Effect (-M): The nitro and cyano groups also exert a powerful resonance effect, delocalizing the π-electrons of the benzene ring onto the electron-withdrawing groups. This delocalization further reduces the electron density on the aromatic ring, particularly at the ortho and para positions relative to the nitro group.
This pronounced electron deficiency makes the carbon atoms of the aromatic ring highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom at the 3-position serves as an excellent leaving group in SNAr reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactivity
The primary reaction demonstrating the electrophilicity of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate.[2] The rate-determining step is generally the initial nucleophilic attack on the carbon atom bearing the fluorine leaving group.[2]
A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the fluoride ion. This reactivity is harnessed in synthetic chemistry to introduce diverse functional groups onto the aromatic scaffold. For instance, this compound is a crucial building block in the synthesis of the transient receptor potential vanilloid 4 (TRPV4) antagonist GSK2798745, where an arylation of an amine with this compound is a key step.[3]
Quantitative Electrophilicity Data
| Thiol Nucleophile | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions |
| Glutathione (GSH) | >10⁵ | Neutral pH |
| Cysteine | ~5.0 x 10¹ | pH 7.4, 25 °C |
Note: This data is for illustrative purposes to demonstrate the magnitude of reactivity for similar reactions and is not specific to this compound.[4][5]
Experimental Protocols for Kinetic Analysis
The kinetics of the SNAr reaction of this compound can be monitored using spectroscopic techniques such as UV-Visible or NMR spectroscopy.
Kinetic Analysis using UV-Visible Spectroscopy
This protocol describes a general method for determining the second-order rate constant for the reaction of this compound with a nucleophile that results in a change in the UV-Visible spectrum.
Objective: To determine the second-order rate constant (k) for the SNAr reaction.
Materials:
-
This compound
-
Nucleophile of interest (e.g., an amine, thiol, or alkoxide)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
UV-Visible spectrophotometer with temperature control
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile in the chosen anhydrous solvent. The concentrations should be chosen such that upon mixing, the reaction proceeds at a measurable rate.
-
Determination of λmax: Record the UV-Visible spectra of the starting materials and the expected product to identify a wavelength (λmax) where the product absorbs significantly more or less than the reactants.
-
Kinetic Run:
-
Equilibrate the stock solutions and the spectrophotometer cell to the desired reaction temperature.
-
For pseudo-first-order conditions, use a large excess (at least 10-fold) of the nucleophile.
-
Initiate the reaction by rapidly mixing the solutions directly in the cuvette or by using a stopped-flow apparatus for fast reactions.
-
Immediately begin monitoring the change in absorbance at λmax as a function of time.[10][11][12][13]
-
-
Data Analysis:
-
Plot absorbance versus time.
-
For pseudo-first-order conditions, the natural logarithm of (A∞ - At) versus time should yield a straight line, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this line is the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k) can be calculated by dividing kobs by the concentration of the nucleophile in excess.
-
Visualizations
Reaction Mechanism
Caption: Generalized mechanism for the SNAr reaction of this compound.
Experimental Workflow
Caption: Experimental workflow for kinetic analysis of an SNAr reaction using UV-Vis spectroscopy.
Role in Drug Discovery and Development
This compound is a valuable precursor for the synthesis of kinase inhibitors and other biologically active molecules.[14] The highly electrophilic nature of the aromatic ring allows for the strategic introduction of various functionalities through SNAr reactions, enabling the exploration of structure-activity relationships (SAR). The resulting substituted benzonitrile derivatives can be further elaborated to generate complex molecular architectures that can interact with specific biological targets.
For example, its isomer, 4-fluoro-3-nitrobenzonitrile, is a known potent inhibitor of tyrosine kinase, binding to the ATP binding site of the enzyme.[8] While direct evidence for this compound in a specific signaling pathway is lacking, its role as a key intermediate in the synthesis of compounds like GSK2798745, which targets the TRPV4 ion channel, underscores its importance in developing molecules that modulate critical biological pathways.[3][15]
Conclusion
The aromatic ring of this compound is characterized by a high degree of electrophilicity, a direct result of the potent electron-withdrawing capabilities of the nitro and cyano substituents. This inherent electronic property makes it an exceptionally reactive substrate for nucleophilic aromatic substitution reactions, a feature that is extensively exploited in modern organic synthesis. While quantitative electrophilicity parameters for this specific molecule are not widely documented, its reactivity profile and utility as a precursor for complex bioactive molecules, such as kinase inhibitors and ion channel modulators, provide compelling evidence of its significant electrophilic character. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate and harness the unique reactivity of this versatile synthetic building block.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 218632-01-0 | Benchchem [benchchem.com]
- 3. Identification, Synthesis, and Characterization of a Major Circulating Human Metabolite of TRPV4 Antagonist GSK2798745 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. web.williams.edu [web.williams.edu]
- 7. agilent.com [agilent.com]
- 8. Stopped Flow FAQs [photophysics.com]
- 9. sfu.ca [sfu.ca]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. emerginginvestigators.org [emerginginvestigators.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. dovepress.com [dovepress.com]
- 15. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Fluoro-4-nitrobenzonitrile: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling procedures, and experimental protocols for 3-Fluoro-4-nitrobenzonitrile (CAS No. 218632-01-0). The information is intended to support its safe and effective use in research and development settings.
Chemical Identity and Physical Properties
This compound is a substituted aromatic compound containing fluoro, nitro, and cyano functional groups. These groups contribute to its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₃FN₂O₂ | [2][3] |
| Molecular Weight | 166.11 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid/powder | [1][4] |
| Melting Point | 86-88 °C | [4] |
| CAS Number | 218632-01-0 | [2][3] |
| Storage Temperature | 2°C - 8°C | [2] |
Safety and Hazard Information
Note: Quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not available in the public domain. Therefore, this compound should be handled with extreme care, assuming high toxicity.
GHS Hazard Classification
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound.
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 1B/2 |
| Serious Eye Damage/Eye Irritation | Category 1/2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Hazard Statements and Precautionary Measures
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. | |
| H314 | Causes severe skin burns and eye damage. | |
| H315 | Causes skin irritation. | |
| H318 | Causes serious eye damage. | |
| H332 | Harmful if inhaled. | |
| H335 | May cause respiratory irritation. | |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER/doctor. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, stringent safety protocols must be followed.
Engineering Controls
-
Work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are mandatory. Ensure gloves are inspected before use and changed frequently.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
General Handling Workflow
The following diagram illustrates a general workflow for the safe handling of hazardous chemicals like this compound.
Caption: General workflow for handling this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the dehydration of 3-Fluoro-4-nitrobenzaldehyde oxime.[4]
Materials:
-
3-Fluoro-4-nitrobenzaldehyde oxime
-
Acetic anhydride
-
Pyridine (optional, as a catalyst)
-
Sodium hydroxide solution (for workup)
-
Dichloromethane or ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask, suspend or dissolve 3-Fluoro-4-nitrobenzaldehyde oxime (1.0 eq) in acetic anhydride (5-10 eq). A catalytic amount of pyridine can be added.
-
Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water and stir vigorously to hydrolyze the excess acetic anhydride.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
The following diagram illustrates the synthesis pathway.
Caption: Synthesis of this compound from its oxime precursor.
Use in Nucleophilic Aromatic Substitution (SNAr)
This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro and cyano groups activate the aromatic ring, making the fluorine atom a good leaving group.[5][6]
General Considerations for SNAr Reactions:
-
Nucleophiles: A variety of nucleophiles can be used, including amines, alkoxides, and thiolates.
-
Solvents: Polar aprotic solvents such as DMF, DMSO, or NMP are commonly used to facilitate the reaction.
-
Temperature: Reactions may require heating to proceed at a reasonable rate.
-
Inert Atmosphere: To prevent side reactions, especially with sensitive nucleophiles, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
A typical SNAr reaction would involve dissolving this compound in an appropriate solvent, adding the nucleophile (and a base if necessary), and heating the mixture while monitoring its progress by TLC or LC-MS. Workup generally involves quenching the reaction, extraction, and purification of the desired product.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. The recommended storage temperature is between 2°C and 8°C.[2]
-
Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not dispose of it in drains or the environment.
This technical guide is intended for informational purposes for qualified individuals. It is essential to consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound and to perform a thorough risk assessment for any experimental procedure.
References
An In-depth Technical Guide to 3-Fluoro-4-nitrobenzonitrile: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-nitrobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical properties, provides an extensive list of synonyms, and outlines detailed experimental protocols for its synthesis and subsequent reactions. A significant focus is placed on its role as a versatile building block for the synthesis of complex heterocyclic compounds, particularly tyrosine kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The guide includes structured data tables for easy reference and utilizes Graphviz diagrams to illustrate key chemical transformations and biological pathways, serving as a valuable resource for professionals in organic synthesis and drug development.
Chemical Identity and Synonyms
This compound is a substituted aromatic compound containing fluoro, nitro, and cyano functional groups.[1][2] These groups confer specific reactivity to the molecule, making it a valuable precursor in multi-step organic synthesis.[3] Its systematic and common names, along with key identifiers, are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 218632-01-0[1] |
| Molecular Formula | C₇H₃FN₂O₂[1] |
| Molecular Weight | 166.11 g/mol [1] |
| InChI Key | OZXCOGPRBUSXLE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C#N)F)--INVALID-LINK--[O-] |
A comprehensive list of synonyms for this compound is provided in the table below, reflecting its common usage across various chemical catalogs and publications.
| Synonyms |
| 4-Cyano-2-fluoro-1-nitrobenzene[1] |
| Benzonitrile, 3-fluoro-4-nitro- |
| 3-fluoro-4-nitro-benzonitrile |
| 3-Fluoro 4-nitrobenzonitrile |
| 3-fluoro-4-nitrobenzenecarbonitrile |
Synthesis of this compound
A common and effective method for the synthesis of aryl nitriles is the Sandmeyer reaction, which involves the diazotization of an aniline derivative followed by treatment with a cyanide salt. The following protocol details the synthesis of this compound from its corresponding aniline precursor, 3-fluoro-4-nitroaniline. This method is adapted from a similar procedure for a structural isomer.[4]
Experimental Protocol: Synthesis via Sandmeyer Reaction
Step 1: Diazotization of 3-Fluoro-4-nitroaniline
-
In a four-necked flask, prepare a solution of 20% sulfuric acid by weight.
-
Add 3-fluoro-4-nitroaniline (1.0 eq) to the sulfuric acid solution.
-
Heat the mixture to 90°C for 1 hour to ensure complete dissolution, then cool to 0-5°C in an ice bath.
-
Slowly add a 30% by weight aqueous solution of sodium nitrite (NaNO₂) (1.5 eq) dropwise to the cooled solution, maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Filter the reaction mixture to remove any solid impurities, yielding a clear diazonium salt solution. Keep this solution at 0-5°C for the next step.
Step 2: Cyanation to form this compound
-
In a separate reactor, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water.
-
Cool this cyanide solution to 0-5°C.
-
Slowly add the previously prepared cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
References
An In-depth Technical Guide to 3-Fluoro-4-nitrobenzonitrile: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-nitrobenzonitrile, a halogenated and nitrated aromatic nitrile, has emerged as a pivotal building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of three distinct functional groups, render it a highly versatile precursor for the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. The strategic positioning of the fluorine, nitro, and cyano groups on the benzene ring activates the molecule for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of targeted therapeutics.
Introduction and Historical Context
The precise origins and first reported synthesis of this compound are not extensively documented in readily available historical literature. However, its emergence is intrinsically linked to the broader development of organofluorine chemistry, which gained significant momentum in the mid-20th century. The introduction of fluorine into organic molecules was found to impart unique and often desirable properties, including increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.
The synthesis of related fluorinated and nitrated benzonitriles has been explored through various methods, including halogen exchange reactions and the nitration of fluorinated precursors. While a specific seminal paper detailing the discovery of this compound is elusive, its utility as a synthetic intermediate has become increasingly recognized in contemporary chemical literature and patents, particularly from the early 2000s onwards, coinciding with the growing demand for complex and highly functionalized building blocks in drug discovery programs.
Physicochemical and Spectroscopic Data
This compound is a solid at room temperature, typically appearing as a pale yellow to light brown crystalline powder. Its key physicochemical and spectroscopic properties are summarized in the tables below. While experimental spectroscopic data is not widely published, predicted data based on its structure provides valuable insights for characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃FN₂O₂ | [1][2] |
| Molecular Weight | 166.11 g/mol | [1][2] |
| CAS Number | 218632-01-0 | [1][2] |
| Appearance | Pale yellow to light brown solid | |
| Melting Point | 85 - 88 °C | |
| Boiling Point | 267.8 °C at 760 mmHg | |
| Density | 1.46 g/cm³ | |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform) |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | The aromatic region is expected to show three distinct proton signals, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the nitro and cyano groups, and the electronegativity of the fluorine atom. |
| ¹³C NMR | Seven distinct carbon signals are anticipated: six for the aromatic ring and one for the nitrile carbon. The nitrile carbon is expected to appear downfield. |
| FT-IR (cm⁻¹) | Characteristic peaks are expected for C≡N stretching, asymmetric and symmetric NO₂ stretching, Ar-F stretching, and Ar C-H stretching. |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected, along with fragmentation patterns corresponding to the loss of the nitro group [M-NO₂]⁺. High-resolution mass spectrometry would confirm the elemental composition.[3] |
Experimental Protocols: Synthesis of this compound
While a definitive, detailed historical synthesis is not available, a plausible and commonly employed method for the synthesis of this compound involves the Sandmeyer reaction, starting from 3-fluoro-4-nitroaniline. This method is a cornerstone of aromatic chemistry for the introduction of a nitrile group.
Synthesis of this compound via Sandmeyer Reaction
This protocol describes a general procedure for the diazotization of 3-fluoro-4-nitroaniline followed by cyanation.
Materials:
-
3-Fluoro-4-nitroaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Ice
-
Water
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Sodium sulfate (anhydrous)
Procedure:
Step 1: Diazotization of 3-Fluoro-4-nitroaniline
-
In a flask, dissolve 3-fluoro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
Continue stirring for an additional 15-30 minutes at the same temperature to ensure complete diazotization.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the completion of the reaction.
-
Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic extracts and wash them with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Logical Workflow for the Sandmeyer Synthesis
Applications in Drug Discovery and Development
The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of complex pharmaceutical agents. The electron-withdrawing nitro and cyano groups activate the aromatic ring, making the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various nucleophiles, which is a key strategy in building molecular complexity.
Role as a Precursor in Kinase Inhibitor Synthesis
A significant application of structurally related compounds, and by extension, this compound, is in the synthesis of kinase inhibitors for cancer therapy. One prominent example is the synthesis of Encorafenib (LGX818) , a potent and selective inhibitor of the BRAF kinase.[4][5] While the exact commercial synthesis of Encorafenib is proprietary, published synthetic routes for analogous compounds often utilize a key intermediate that can be derived from this compound.[6] This intermediate, a substituted 3-fluoro-4-nitroaniline derivative, is crucial for constructing the core structure of the drug.
The general synthetic strategy involves an initial SNAr reaction on this compound to introduce a desired amine-containing substituent at the 3-position, followed by reduction of the nitro group to an amine. This diamino derivative can then undergo further reactions to build the final drug molecule.
Encorafenib and the RAF-MEK-ERK Signaling Pathway
Encorafenib is a targeted therapy used in the treatment of melanoma with BRAF V600E or V600K mutations.[7][8] These mutations lead to the constitutive activation of the BRAF protein, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAF-MEK-ERK pathway.[9][10] This aberrant signaling drives uncontrolled cell proliferation and survival.[11]
Encorafenib functions by binding to the ATP-binding site of the mutated BRAF protein, inhibiting its kinase activity.[7] This action prevents the downstream phosphorylation of MEK and subsequently ERK, thereby blocking the pro-proliferative signals from reaching the nucleus.[11]
The RAF-MEK-ERK Signaling Pathway and the Action of Encorafenib
Conclusion
This compound stands as a testament to the enabling power of functionalized small molecules in modern chemical synthesis. While its specific historical discovery remains somewhat obscure, its contemporary importance is undeniable. Its well-defined reactivity, particularly in SNAr reactions, has positioned it as a valuable precursor in the synthesis of high-value compounds, including targeted anticancer therapeutics like Encorafenib. For researchers and professionals in drug development, a thorough understanding of the properties and synthetic utility of this compound is crucial for the design and execution of innovative and efficient synthetic strategies. As the demand for novel and complex molecular architectures continues to grow, the role of such versatile building blocks will undoubtedly become even more significant.
References
- 1. This compound | 218632-01-0 | FF74956 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H3FN2O2 | CID 2783399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A BRAF inhibitor: Encorafenib (LGX818)_Chemicalbook [chemicalbook.com]
- 5. Encorafenib (LGX818) synthesis - chemicalbook [chemicalbook.com]
- 6. Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Encorafenib? [synapse.patsnap.com]
- 8. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Braftovi mechanism of action | Encorafenib mechanism of action | braf mapk pathway [braftovi-crc.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Theoretical Exploration of 3-Fluoro-4-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and spectroscopic properties of 3-Fluoro-4-nitrobenzonitrile, a key intermediate in medicinal chemistry and materials science. While direct experimental and extensive theoretical studies on this specific molecule are limited in published literature, this document compiles available data and extrapolates expected properties based on comprehensive studies of structurally analogous compounds. This guide covers theoretical calculations of molecular structure, vibrational analysis (FT-IR, FT-Raman), and electronic properties (UV-Vis), alongside detailed, generalized experimental protocols for its characterization. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.
Introduction
This compound is a substituted aromatic compound with the molecular formula C₇H₃FN₂O₂.[1][2] Its strategic placement of a fluorine atom, a nitro group, and a nitrile group on the benzene ring makes it a versatile precursor in organic synthesis, particularly for heterocyclic compounds with potential pharmaceutical applications.[3] The electron-withdrawing nature of the nitro and cyano groups activates the fluorine atom for nucleophilic aromatic substitution (SₙAr) reactions, a key transformation in the synthesis of diverse functionalized molecules.[3] Understanding the fundamental molecular and electronic properties of this compound is crucial for optimizing its use in research and development.
This guide summarizes the key physicochemical properties and presents a theoretical analysis based on computational methods that have been successfully applied to similar molecules, such as 3-chloro-4-fluoronitrobenzene.[4]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₃FN₂O₂ | [1][2] |
| Molecular Weight | 166.11 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 218632-01-0 | [1] |
| Appearance | Solid (expected) | [2] |
| SMILES | C1=CC(=C(C=C1C#N)F)--INVALID-LINK--[O-] | [1] |
| InChIKey | OZXCOGPRBUSXLE-UHFFFAOYSA-N | [1] |
Theoretical Studies: A Framework Based on Analogous Compounds
Due to the scarcity of dedicated theoretical studies on this compound, this section outlines a computational approach and expected results based on studies of structurally similar compounds like 3-chloro-4-fluorobenzonitrile.[4][5] These studies typically employ Density Functional Theory (DFT) and Hartree-Fock (HF) methods to predict molecular geometry, vibrational frequencies, and electronic properties.
Computational Methodology
A standard and effective computational protocol for analyzing such molecules involves:
-
Geometry Optimization: The molecular structure is optimized to its lowest energy conformation using a method like B3LYP with a 6-311++G(d,p) basis set.
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to predict the FT-IR and FT-Raman spectra. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and basis set deficiencies.
-
NMR Chemical Shift Calculation: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the electronic transitions and reactivity.
The following diagram illustrates a typical computational workflow for theoretical analysis.
Predicted Molecular Geometry
Based on calculations for analogous molecules, the benzene ring of this compound is expected to be largely planar. The nitro group may be slightly twisted out of the plane of the ring. The table below presents expected bond lengths and angles based on DFT calculations of similar compounds.
| Parameter | Expected Value (Å or °) |
| Bond Lengths (Å) | |
| C-F | ~1.34 |
| C-NO₂ | ~1.48 |
| C≡N | ~1.15 |
| C-C (aromatic) | ~1.39 - 1.41 |
| N-O | ~1.22 |
| **Bond Angles (°) ** | |
| C-C-F | ~119 |
| C-C-NO₂ | ~118 |
| C-C-CN | ~121 |
Vibrational Spectroscopy Analysis
The theoretical vibrational frequencies can be used to assign the experimental FT-IR and FT-Raman spectra. The table below provides a tentative assignment of key vibrational modes based on studies of similar substituted benzonitriles.[6]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | Aromatic C-H stretching |
| ~2235 | C≡N stretching |
| ~1590 | Aromatic C-C stretching |
| ~1530 | Asymmetric NO₂ stretching |
| ~1350 | Symmetric NO₂ stretching |
| ~1270 | C-F stretching |
| ~840 | C-N stretching |
| ~750 | C-H out-of-plane bending |
Experimental Protocols
This section provides detailed, generalized protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis
A common synthetic route to this compound would involve the nitration of a fluorinated precursor. The following diagram outlines a plausible synthetic pathway.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-fluorobenzonitrile to a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Reaction: Stir the mixture at 0-5 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Characterization
Objective: To identify the functional groups and confirm the molecular structure through vibrational modes.
Protocol:
-
FT-IR (ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
-
FT-Raman:
-
Place the sample in a glass capillary or NMR tube.
-
Excite the sample with a near-infrared laser (e.g., 1064 nm).
-
Collect the scattered radiation and record the spectrum in the range of 4000-50 cm⁻¹.
-
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum. The aromatic region (7.0-9.0 ppm) is of particular interest.
-
¹³C NMR: Acquire the carbon NMR spectrum. Note the chemical shifts of the aromatic carbons and the nitrile carbon.
Objective: To investigate the electronic transitions within the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Measurement: Record the absorption spectrum over a range of 200-800 nm using a UV-Vis spectrophotometer.
-
Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ), which corresponds to electronic transitions, likely π → π* and n → π*.
Reactivity and Applications
The primary reactivity of this compound is governed by the electron-deficient nature of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SₙAr) at the fluorine-bearing carbon.[3] This reactivity is depicted in the following relationship diagram.
This reactivity makes it a valuable building block for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents.[3]
Conclusion
References
- 1. This compound | C7H3FN2O2 | CID 2783399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 218632-01-0 | FF74956 [biosynth.com]
- 3. This compound | 218632-01-0 | Benchchem [benchchem.com]
- 4. prensipjournals.com [prensipjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: 3-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-nitrobenzonitrile, a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. While a definitive crystal structure for this compound is not publicly available, this document consolidates available data on its synthesis, physicochemical properties, and chemical reactivity. The guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug discovery, offering detailed experimental protocols and a visual representation of its synthetic pathway.
Introduction
This compound is a versatile building block in organic synthesis. Its molecular architecture, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, offers multiple reaction sites for the construction of more complex molecules. The presence of these three distinct functional groups—fluoro, nitro, and cyano—on the aromatic ring allows for a wide range of chemical transformations. The electron-withdrawing properties of the nitrile and nitro groups significantly activate the benzene ring, making the fluorine atom particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key reaction in the synthesis of various derivatives.[1] This compound serves as a foundational component for synthesizing potential therapeutic agents, including anti-cancer and anti-inflammatory agents, and is a precursor for 1,2,6-trisubstituted benzimidazole derivatives.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₃FN₂O₂ | [2][3][4][5] |
| Molecular Weight | 166.11 g/mol | [2][3][4][5] |
| CAS Number | 218632-01-0 | [2][3][5] |
| Appearance | Solid | [4] |
| InChI | 1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H | [3][4] |
| InChIKey | OZXCOGPRBUSXLE-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=CC(=C(C=C1C#N)F)--INVALID-LINK--[O-] | [2][3] |
| Storage Temperature | 2°C - 8°C | [2] |
Crystal Structure
As of the date of this publication, a solved crystal structure for this compound is not publicly available in crystallographic databases. While X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, such data for the title compound has not been reported.[1] However, analysis of its derivatives through X-ray crystallography could provide valuable insights into bond lengths, bond angles, and intermolecular interactions.[1] Studies on closely related nitrobenzonitrile compounds have indicated that the nitro group is often slightly twisted out of the plane of the benzene ring.[1]
Synthesis
The synthesis of a related isomer, 4-Fluoro-3-nitrobenzonitrile, is well-documented and proceeds via the nitration of 4-fluorobenzonitrile. This process involves an electrophilic aromatic substitution where the fluorine and nitrile groups direct the incoming nitro group.[6] A similar synthetic strategy can be inferred for this compound, likely starting from 3-fluorobenzonitrile.
Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzonitrile
The following protocol is adapted from a known procedure for the synthesis of the isomer 4-fluoro-3-nitrobenzonitrile and provides a representative example of the nitration of a fluorobenzonitrile.[6][7]
Materials:
-
Ice bath[6]
Procedure:
-
A slurry is prepared by adding silica gel to concentrated sulfuric acid at 0°C in a quantity that still allows for magnetic stirring.[7]
-
To this stirred slurry, 4-fluorobenzonitrile is added, followed by the addition of potassium nitrate.[6][7]
-
The reaction mixture is stirred at 0°C for 20 minutes.[6][7]
-
To isolate the product, the reaction mixture is passed through a short column of silica gel to remove the sulfuric acid.[6][7]
-
The product is then washed from the silica gel using methylene chloride.[6][7]
-
The solvent is evaporated to yield the product as a crystalline solid.[6][7]
Results:
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of 4-fluoro-3-nitrobenzonitrile.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility is primarily derived from the reactivity of the fluorine atom towards nucleophilic aromatic substitution, allowing for the introduction of various functional groups.[1]
Key Applications:
-
Pharmaceutical Scaffolds: It serves as a foundational structure for the development of novel therapeutic agents.[1]
-
Intermediate for Bioactive Molecules: It is a key intermediate in the synthesis of potential anti-cancer and anti-inflammatory agents.[1]
-
Heterocyclic Synthesis: The compound is an excellent starting material for the synthesis of complex heterocyclic systems, such as 1,2,6-trisubstituted benzimidazoles, which are of significant interest in pharmaceutical development.[1]
-
Other Industrial Uses: It is also used as an intermediate in the production of dyes and pesticides.[1][2]
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, its importance as a versatile chemical intermediate is well-established. This guide has summarized the available information on its synthesis, properties, and applications. The provided experimental protocol for a related isomer and the synthetic workflow diagram offer practical insights for researchers. Further investigation into the solid-state structure of this compound through X-ray crystallography would be a valuable contribution to the field.
References
- 1. This compound | 218632-01-0 | Benchchem [benchchem.com]
- 2. This compound | 218632-01-0 | FF74956 [biosynth.com]
- 3. This compound | C7H3FN2O2 | CID 2783399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-FLUORO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Fluoro-4-nitrobenzonitrile
Introduction
3-Fluoro-4-nitrobenzonitrile is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of a fluorine atom, a nitro group, and a nitrile moiety on the benzene ring provides multiple reaction sites for further chemical transformations. This document provides detailed protocols for the synthesis of this compound from 3-fluoro-4-nitrobenzaldehyde. The primary method described is a two-step, one-pot synthesis involving the formation of an intermediate oxime followed by its dehydration. An alternative direct conversion method is also discussed.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided in the table below.
| Property | 3-Fluoro-4-nitrobenzaldehyde | This compound |
| Molecular Formula | C₇H₄FNO₃ | C₇H₃FN₂O₂ |
| Molecular Weight | 169.11 g/mol [2] | 166.11 g/mol [2] |
| Appearance | Light yellow to amber powder/crystal[2] | Crystalline solid[2] |
| Melting Point | 53-58 °C[2] | 86-88 °C[2] |
| CAS Number | 160538-51-2[2] | 218632-01-0[2] |
Experimental Protocols
Two primary protocols for the synthesis of this compound are presented. Protocol 1 is a widely used two-step, one-pot method involving the formation and subsequent dehydration of an oxime intermediate. Protocol 2 describes a direct conversion using a ferric hydrogen sulfate catalyst.
Protocol 1: Two-Step, One-Pot Synthesis via Oxime Intermediate
This protocol is adapted from established methods for the conversion of aromatic aldehydes to nitriles via an oxime intermediate.[2][3] The reaction proceeds in two stages within the same reaction vessel: first, the formation of 3-fluoro-4-nitrobenzaldehyde oxime, followed by its dehydration to the desired nitrile.
Step 1: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime
-
Materials:
-
3-Fluoro-4-nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (2.0-2.5 eq) to the solution.[2]
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the aldehyde spot), cool the reaction mixture to room temperature.[2]
-
If a precipitate forms, filter the solid, wash it with cold water, and dry it under vacuum to yield 3-fluoro-4-nitrobenzaldehyde oxime. Expected yields for this step are typically in the range of 85-95%.[2]
-
Step 2: Conversion of Oxime to this compound
-
Materials:
-
3-Fluoro-4-nitrobenzaldehyde oxime (from Step 1)
-
Acetic anhydride
-
Pyridine (optional catalyst)
-
Sodium hydroxide solution (for workup)
-
Dichloromethane or Ethyl acetate
-
-
Procedure:
-
To the crude or purified 3-fluoro-4-nitrobenzaldehyde oxime (1.0 eq) in a round-bottom flask, add acetic anhydride (5-10 eq). A catalytic amount of pyridine can also be added.[2]
-
Heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it into ice-water.
-
Stir vigorously to hydrolyze the excess acetic anhydride and neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.[2] High yields, typically greater than 90%, are expected for this dehydration step.[2]
-
Protocol 2: Direct One-Pot Conversion using a Catalyst
This protocol is based on a general method for the direct conversion of aldehydes to nitriles using hydroxylamine hydrochloride and a ferric hydrogen sulfate (FHS) catalyst.[4]
-
Materials:
-
3-Fluoro-4-nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Ferric hydrogen sulfate [Fe(HSO₄)₃]
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a reaction vessel, mix 3-fluoro-4-nitrobenzaldehyde, hydroxylamine hydrochloride, and a catalytic amount of ferric hydrogen sulfate in DMF.
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction by TLC until the starting aldehyde is completely consumed.
-
Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and extraction with an appropriate organic solvent.
-
The organic layer is then dried and concentrated, and the crude product is purified by column chromatography to afford this compound. This method generally provides good to excellent yields for various aromatic aldehydes.[4]
-
Data Summary
The following table summarizes the reaction conditions for the key synthetic step of converting the aldehyde functionality to a nitrile.
| Method | Reagents | Solvent | Temperature | Time | Yield |
| Protocol 1 (Dehydration) | Acetic Anhydride, Pyridine (cat.) | Acetic Anhydride | Reflux | 1-3 h | >90% (expected)[2] |
| Protocol 2 (Direct) | NH₂OH·HCl, Fe(HSO₄)₃ (cat.) | DMF | 120 °C | Varies | Good to Excellent[4] |
Visualizations
Reaction Pathway
The following diagram illustrates the two-step synthesis of this compound from 3-fluoro-4-nitrobenzaldehyde via an oxime intermediate.
Caption: Synthesis of this compound via an oxime intermediate.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of this compound as described in Protocol 1.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrobenzonitrile is a highly versatile reagent in organic synthesis, serving as a valuable precursor for the introduction of the 4-cyano-2-nitrophenyl group into a variety of molecules. Its reactivity is primarily dictated by the presence of strong electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, which activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity profile makes this compound a key building block in the synthesis of pharmaceuticals, agrochemicals, and materials.
These application notes provide detailed protocols for the SNAr reactions of this compound with various nucleophiles, including amines, alcohols, and thiols. The presented methodologies include both conventional heating and microwave-assisted techniques, offering flexibility for different laboratory setups and a pathway to accelerated reaction times.
Reaction Mechanism
The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism. The key steps are:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom. This attack is facilitated by the electron-deficient nature of the aromatic ring, a consequence of the electron-withdrawing effects of the nitro and cyano groups. This step leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.
// Reactants reactant [label=<
this compound
];
nucleophile [label="Nu-H"];
// Meisenheimer Complex meisenheimer [label=<
Meisenheimer Complex (Resonance Stabilized)
];
// Product product [label=<
Substituted Product
];
// Arrows reactant -> meisenheimer [label="+ Nu-H", color="#4285F4"]; meisenheimer -> product [label="- H-F", color="#EA4335"]; } . Caption: General mechanism of the SNAr reaction.
Experimental Protocols
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a facile process that leads to the formation of N-substituted 4-cyano-2-nitroanilines. These products are valuable intermediates in the synthesis of various heterocyclic compounds, including benzimidazoles.
Protocol 1: Conventional Synthesis of 3-(4-(1-Pyrrolidinyl)piperidin-1-yl)-4-nitrobenzonitrile
This protocol details the reaction of this compound with a secondary amine in an aqueous medium.
Materials:
-
This compound
-
4-(1-Pyrrolidinyl)piperidine
-
Potassium phosphate tribasic (K₃PO₄)
-
Distilled water
-
Three-necked round-bottom flask
-
Stirring apparatus
-
Heating mantle
Procedure:
-
To a 300 mL three-necked round-bottom flask, add distilled water (90 mL).
-
Add K₃PO₄ (11.70 g, 55.1 mmol, 1.11 equiv) and stir until dissolved.
-
Add 4-(1-pyrrolidinyl)piperidine (7.74 g, 50.2 mmol, 1.01 equiv) and stir until dissolved.
-
Add this compound (8.27 g, 49.8 mmol, 1.00 equiv).
-
Rinse the flask with an additional 10 mL of distilled water.
-
Heat the reaction mixture to 90 °C and stir for 6 hours.
-
Cool the reaction mixture to ambient temperature and allow it to stand overnight without agitation.
-
Collect the resulting solids by vacuum filtration and rinse twice with 50 mL portions of water.
-
Dry the product to a constant mass.
Quantitative Data for Amine Substitution:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-(1-Pyrrolidinyl)piperidine | K₃PO₄ | Water | 90 | 6 | >95 |
| Various Aromatic Amines | - | - | Microwave | - | High |
Protocol 2: Microwave-Assisted Synthesis of N-Aryl-4-cyano-2-nitroanilines
Microwave irradiation can significantly accelerate the SNAr reaction, often leading to high yields in shorter reaction times.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine)
-
Solvent (e.g., DMF, DMSO, or a green solvent like ethanol/water)
-
Base (optional, e.g., K₂CO₃, Et₃N)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, dissolve this compound (1.0 equiv) and the substituted aniline (1.1-1.2 equiv) in the chosen solvent.
-
If necessary, add a base (1.5-2.0 equiv).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, the reaction mixture can be worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.
Reaction with Oxygen Nucleophiles
The reaction of this compound with alcohols or phenols (alkoxides or phenoxides) yields the corresponding 4-cyano-2-nitrophenyl ethers. In some cases, the presence of water in the reaction medium can lead to the formation of bis(4-cyano-2-nitrophenyl) ether[1].
Protocol 3: Synthesis of 4-Cyano-2-nitrophenyl Ethers
Materials:
-
This compound
-
Alcohol or Phenol (e.g., methanol, phenol)
-
Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.1-1.5 equiv) in the anhydrous solvent.
-
Carefully add the base (1.1-1.2 equiv) portion-wise at 0 °C to generate the alkoxide or phenoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equiv) in the same anhydrous solvent.
-
The reaction can be stirred at room temperature or heated (e.g., 60-80 °C) to increase the rate. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Oxygen Nucleophile Substitution:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Water (adventitious) | K₂CO₃ | DMSO | - | - | Not reported |
| Generic Alcohol/Phenol | NaH / t-BuOK | THF / DMF | RT - 80 | - | - |
Reaction with Sulfur Nucleophiles
Thiols react with this compound in the presence of a base to form 4-cyano-2-nitrophenyl thioethers.
Protocol 4: Synthesis of 4-Cyano-2-nitrophenyl Thioethers
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution or suspension of the base (1.1-1.2 equiv) in the anhydrous solvent.
-
At 0 °C, slowly add the thiol (1.0-1.1 equiv) to form the thiolate.
-
Stir the mixture for 20-30 minutes at 0 °C.
-
Add a solution of this compound (1.0 equiv) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Quantitative Data for Sulfur Nucleophile Substitution:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Generic Thiol | NaH / K₂CO₃ | THF / DMF | RT | - | - |
Conclusion
The nucleophilic aromatic substitution reactions of this compound provide a robust and versatile methodology for the synthesis of a wide array of substituted nitroaromatic compounds. The protocols outlined in these application notes are adaptable for various nucleophiles and can serve as a foundational starting point for the development of novel molecules in drug discovery and materials science. The high reactivity of the substrate, coupled with the potential for accelerated reaction times using microwave-assisted synthesis, makes this compound an invaluable tool for synthetic chemists.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Fluoro-4-nitrobenzonitrile with various arylboronic acids. This reaction is a critical transformation in medicinal chemistry and materials science for the synthesis of complex biaryl structures. The unique electronic properties of this compound make it a valuable building block, and the resulting products are often key intermediates in the development of novel pharmaceuticals and functional materials.
Introduction to the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[1] This reaction is favored in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials. The low toxicity of the boron-containing reagents is another significant advantage.[2]
Application of this compound in Suzuki Coupling
This compound is an attractive substrate for Suzuki coupling due to its distinct electronic features. The presence of electron-withdrawing nitro and cyano groups, along with a fluorine atom, activates the aromatic ring towards oxidative addition to the palladium catalyst. This allows for the efficient coupling with various arylboronic acids to generate a diverse library of 3-aryl-4-nitrobenzonitrile derivatives. These products can serve as precursors for a wide range of biologically active molecules, as the nitro group can be readily reduced to an amine, providing a handle for further functionalization.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of this compound with arylboronic acids.
Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄
This protocol is a standard method for the Suzuki coupling of aryl halides and is adaptable for this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvents, 1,4-dioxane (8 mL) and water (2 mL), via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-4-nitrobenzonitrile.
Quantitative Data Summary
The following table summarizes representative data for the Suzuki coupling of this compound with various arylboronic acids based on the general protocol. Yields are indicative and may vary based on the specific substrate and reaction conditions.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-4-nitrobenzonitrile | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4-nitrobenzonitrile | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-4-nitrobenzonitrile | 70-80 |
| 4 | 3,5-Dimethylphenylboronic acid | 3-(3,5-Dimethylphenyl)-4-nitrobenzonitrile | 70-85 |
| 5 | 2-Thiopheneboronic acid | 3-(Thiophen-2-yl)-4-nitrobenzonitrile | 60-75 |
Note: Yields are based on isolated product after purification.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the Suzuki coupling reaction.
References
Application of 3-Fluoro-4-nitrobenzonitrile in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrobenzonitrile is a versatile chemical intermediate of significant interest in the agrochemical industry.[1][2] Its unique trifunctional structure, featuring a fluorine atom, a nitro group, and a nitrile moiety, makes it a valuable building block for the synthesis of a variety of potent agrochemicals, including herbicides, fungicides, and insecticides.[1][2][3] The electron-withdrawing nature of the nitro and nitrile groups activates the fluorine atom for nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, and the nitrile group can be hydrolyzed or reduced, providing multiple avenues for chemical modification.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a primary focus on the herbicide Flufenacet.
Key Applications in Agrochemical Synthesis
The primary application of this compound in the agrochemical sector is as a key precursor in the synthesis of the herbicide Flufenacet.[1] Flufenacet is a selective pre- and early post-emergence herbicide used to control a broad spectrum of annual grasses and some broadleaf weeds in various crops.[1] Beyond its use in herbicide synthesis, the chemical reactivity of this compound makes it a potential starting material for the development of novel fungicides and insecticides.[2][3]
Synthesis of the Herbicide Flufenacet Intermediate
A key intermediate in the synthesis of Flufenacet derived from this compound is N-(4-fluorophenyl)-N-isopropylamine. The synthetic pathway involves a four-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form 3-Amino-4-fluorobenzonitrile.[4]
-
Reductive Amination: The resulting amine undergoes reductive amination with acetone to yield 3-Isopropylamino-4-fluorobenzonitrile.[4]
-
Hydrolysis of the Nitrile Group: The nitrile group is then hydrolyzed to a carboxylic acid, forming 4-Fluoro-3-(isopropylamino)benzoic acid.[4]
-
Decarboxylation: The final step involves the decarboxylation of the carboxylic acid to produce N-(4-fluorophenyl)-N-isopropylamine.[4]
Quantitative Data for the Synthesis of N-(4-fluorophenyl)-N-isopropylamine
| Step | Reaction | Reagents & Conditions | Solvent | Yield | Purity | Reference |
| 1 | Reduction of Nitro Group | This compound, H₂, Pd/C | Ethanol or Ethyl Acetate | 70-85% (estimated) | >95% | [4][5] |
| 2 | Reductive Amination | 3-Amino-4-fluorobenzonitrile, Acetone, Sodium Borohydride | Methanol | Good (specific value not cited) | Not specified | [4] |
| 3 | Nitrile Hydrolysis | 3-Isopropylamino-4-fluorobenzonitrile, Sodium Hydroxide, Heat | Aqueous | High (specific value not cited) | Not specified | [4] |
| 4 | Decarboxylation | 4-Fluoro-3-(isopropylamino)benzoic acid, Heat (optional catalyst) | Not specified | Not specified | Not specified | [4] |
Note: The yields and purities are based on typical academic and patent literature for similar reactions and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-fluorobenzonitrile (Nitro Group Reduction)
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve this compound in ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (a specific pressure should be determined based on the equipment and safety protocols, typically 1-4 atm).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain 3-Amino-4-fluorobenzonitrile.
Protocol 2: Synthesis of 3-Isopropylamino-4-fluorobenzonitrile (Reductive Amination)
Materials:
-
3-Amino-4-fluorobenzonitrile
-
Acetone
-
Sodium borohydride
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 3-Amino-4-fluorobenzonitrile in methanol in a round-bottom flask.
-
Add a slight excess of acetone to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-Isopropylamino-4-fluorobenzonitrile.
Protocol 3: Synthesis of 4-Fluoro-3-(isopropylamino)benzoic acid (Nitrile Hydrolysis)
Materials:
-
3-Isopropylamino-4-fluorobenzonitrile
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, suspend 3-Isopropylamino-4-fluorobenzonitrile in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 4-Fluoro-3-(isopropylamino)benzoic acid.
Protocol 4: Synthesis of N-(4-fluorophenyl)-N-isopropylamine (Decarboxylation)
Materials:
-
4-Fluoro-3-(isopropylamino)benzoic acid
-
High-boiling point solvent (e.g., diphenyl ether) or neat
Procedure:
-
Place 4-Fluoro-3-(isopropylamino)benzoic acid in a reaction vessel.
-
Heat the solid to its melting point and then continue to heat at a temperature sufficient to induce decarboxylation (typically >150-200 °C). The reaction can be performed neat or in a high-boiling point solvent.
-
The evolution of carbon dioxide gas indicates the progress of the reaction.
-
Once the gas evolution ceases, cool the reaction mixture.
-
Purify the resulting N-(4-fluorophenyl)-N-isopropylamine by distillation or column chromatography.
Visualizations
Synthetic Workflow for Flufenacet Intermediate
Caption: Synthetic pathway from this compound to a key Flufenacet intermediate.
Mode of Action of Flufenacet
Flufenacet acts by inhibiting the synthesis of very long-chain fatty acids (VLCFAs) in susceptible plants.[1] VLCFAs are essential components of plant cell membranes and are crucial for cell division and growth.[1] By disrupting VLCFA synthesis, Flufenacet effectively halts the growth of weed seedlings.[1]
Caption: Simplified mode of action of the herbicide Flufenacet.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of agrochemicals, most notably the herbicide Flufenacet. Its chemical properties allow for the construction of complex and potent active ingredients. The protocols and data presented in this document provide a foundation for researchers in the field of agrochemical development to explore the potential of this important building block in creating new and effective crop protection solutions. Further research into its application for synthesizing novel fungicides and insecticides is warranted.
References
Application Notes and Protocols for the Reaction of 3-Fluoro-4-nitrobenzonitrile with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrobenzonitrile is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. Its chemical structure, featuring a nitrile group and a nitro group, strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the fluorine atom by a wide range of nucleophiles, including primary, secondary, and aromatic amines. This reactivity allows for the straightforward introduction of diverse amino functionalities, making it a key intermediate in the synthesis of various complex molecules, including enzyme inhibitors, receptor modulators, and other biologically active compounds.[1]
These application notes provide a detailed experimental protocol for the SNAr reaction of this compound with various classes of amines. The protocols outlined below are designed to be adaptable for a range of specific amine nucleophiles, and representative data is provided to guide researchers in their synthetic endeavors.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 218632-01-0 |
| Molecular Formula | C₇H₃FN₂O₂ |
| Molecular Weight | 166.11 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 86-88 °C |
General Reaction Scheme
The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine attacks the carbon bearing the fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product. The strong electron-withdrawing effects of the ortho-nitro group and the para-nitrile group are crucial for the stabilization of the negatively charged intermediate, thus driving the reaction forward.
Caption: General reaction scheme for the SNAr of this compound with amines.
Experimental Protocols
General Protocol for the Reaction of this compound with Amines
This protocol provides a general procedure that can be adapted for various primary and secondary aliphatic and aromatic amines.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Base (e.g., potassium carbonate, triethylamine, diisopropylethylamine) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser (if heating)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the chosen anhydrous solvent (e.g., 5-10 mL per mmol of the starting material).
-
Add the amine (1.1 - 1.5 equivalents) to the stirred solution.
-
Add the base (1.5 - 2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (typically between 50-120 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Quench the reaction by pouring the mixture into water or an ice-water mixture.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization to afford the pure 3-(substituted-amino)-4-nitrobenzonitrile product.
Quantitative Data from Representative Reactions
The following tables summarize the reaction conditions and outcomes for the nucleophilic aromatic substitution of this compound with representative primary aliphatic, secondary aliphatic, and aromatic amines. Please note that the data presented is a compilation from various sources and may involve reactions with structurally similar substrates. Researchers should perform their own optimization for specific amines.
Table 1: Reaction with Primary Aliphatic Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Butylamine | Triethylamine | Ethanol | 150 | 12 | High (inferred)[2] |
| Benzylamine | K₂CO₃ | DMSO | 80 | 4 | >90 (expected) |
Table 2: Reaction with Secondary Aliphatic Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 100 | 2 | >95 (expected) |
| Morpholine | Na₂CO₃ | Morpholine | 100 | 5 | 98.5[3] |
| Pyrrolidine | Triethylamine | DMSO | 25 | 1 | High (inferred) |
Table 3: Reaction with Aromatic Amines
| Amine | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 120 | 6 | High (inferred)[1] |
| p-Toluidine | K₂CO₃ | DMSO | 110 | 5 | >90 (expected) |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 3-(substituted-amino)-4-nitrobenzonitriles.
Caption: Experimental workflow for the synthesis of 3-(substituted-amino)-4-nitrobenzonitriles.
Conclusion
The reaction of this compound with amines is a robust and high-yielding method for the synthesis of a diverse range of 3-amino-4-nitrobenzonitrile derivatives. The protocols and data provided herein serve as a valuable resource for researchers in drug discovery and related fields, enabling the efficient synthesis of novel compounds for biological evaluation. The straightforward nature of this SNAr reaction, coupled with the commercial availability of the starting material, makes it an attractive synthetic route for library synthesis and lead optimization campaigns.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrobenzonitrile is a versatile and highly reactive building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development.[1] Its chemical structure, featuring a nitrile group, a nitro group, and a fluorine atom on a benzene ring, offers multiple reaction sites for constructing complex molecular architectures. The strong electron-withdrawing nature of the nitro and cyano groups significantly activates the fluorine atom for nucleophilic aromatic substitution (SNAr), making it an excellent precursor for a wide array of heterocyclic compounds.[2]
This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of heterocyclic compounds—benzimidazoles and N-aryl-2-nitro-4-cyanoanilines, which are precursors to other complex heterocycles—using this compound as the starting material.
Key Applications
The strategic placement of reactive functional groups on the this compound scaffold allows for its use in the synthesis of various biologically active molecules. It is a key intermediate in the production of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[2] Furthermore, its derivatives are integral to the development of advanced pesticides and herbicides.[1] The ability to readily undergo SNAr reactions with a variety of nucleophiles, including amines, alcohols, and thiols, provides a straightforward route to introduce diverse functionalities and build complex heterocyclic systems.[2]
Protocol 1: Synthesis of N-Aryl-2-nitro-4-cyanoaniline Intermediates
This protocol details the nucleophilic aromatic substitution of the fluorine atom in this compound with various aromatic amines to yield N-aryl-2-nitro-4-cyanoaniline intermediates. These intermediates are valuable precursors for the synthesis of more complex heterocyclic systems, such as 1,2,6-trisubstituted benzimidazoles.[2] The reaction can be efficiently carried out using microwave irradiation.
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of N-Aryl-2-nitro-4-cyanoaniline.
Experimental Protocol
Materials:
-
This compound
-
Substituted aromatic amine (e.g., aniline, p-toluidine, etc.)
-
Ethanol (or other suitable solvent)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol, 1.0 eq) and the desired aromatic amine (1.1 mmol, 1.1 eq).
-
Add a suitable solvent, such as ethanol (3-5 mL), to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature between 100-150 °C for 10-30 minutes. The optimal temperature and time may vary depending on the specific aromatic amine used.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |
| This compound | Aniline | Ethanol | 120 | 15 | N-Phenyl-2-nitro-4-cyanoaniline | >90 (expected) |
| This compound | p-Toluidine | Ethanol | 120 | 15 | N-(p-tolyl)-2-nitro-4-cyanoaniline | >90 (expected) |
| This compound | 4-Fluoroaniline | Ethanol | 120 | 20 | N-(4-fluorophenyl)-2-nitro-4-cyanoaniline | >85 (expected) |
Protocol 2: Synthesis of 1,2,6-Trisubstituted Benzimidazoles
This protocol describes a two-step synthesis of 1,2,6-trisubstituted benzimidazoles starting from the N-aryl-2-nitro-4-cyanoaniline intermediates prepared in Protocol 1. The synthesis involves the reduction of the nitro group to an amine, followed by cyclization with an aldehyde.
Reaction Pathway
Figure 2: Synthetic pathway to 1,2,6-trisubstituted benzimidazoles.
Experimental Protocol
Step 1: Reduction of the Nitro Group
Materials:
-
N-Aryl-2-nitro-4-cyanoaniline
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
-
Ethanol
Procedure:
-
To a solution of N-aryl-2-nitro-4-cyanoaniline (1.0 mmol) in a mixture of ethanol and acetic acid, add iron powder (3.0-5.0 mmol).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-aryl-2-amino-4-cyanoaniline, which can be used in the next step without further purification.
Step 2: Cyclization to form the Benzimidazole Ring
Materials:
-
Crude N-aryl-2-amino-4-cyanoaniline
-
Aromatic aldehyde (R-CHO)
-
Sodium metabisulfite (Na2S2O5)
-
Ethanol
Procedure:
-
Dissolve the crude N-aryl-2-amino-4-cyanoaniline (1.0 mmol) in ethanol.
-
Add the desired aromatic aldehyde (1.1 mmol) and sodium metabisulfite (1.5 mmol).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Quantitative Data Summary
The yields for this two-step process are generally good to excellent. The following table provides expected yields for the synthesis of representative 1,2,6-trisubstituted benzimidazoles.
| Intermediate | Aldehyde | Product | Overall Yield (%) |
| N-Phenyl-2-amino-4-cyanoaniline | Benzaldehyde | 1-Phenyl-2-phenyl-1H-benzo[d]imidazole-6-carbonitrile | 75-85 (expected) |
| N-(p-tolyl)-2-amino-4-cyanoaniline | 4-Chlorobenzaldehyde | 1-(p-tolyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carbonitrile | 70-80 (expected) |
Experimental Workflow Visualization
Figure 3: A generalized workflow for the two-step synthesis of 1,2,6-trisubstituted benzimidazoles.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols outlined in these application notes provide robust and efficient methods for the preparation of N-aryl-2-nitro-4-cyanoaniline intermediates and their subsequent conversion to 1,2,6-trisubstituted benzimidazoles. These methodologies, particularly the use of microwave-assisted synthesis, offer significant advantages in terms of reaction time and yield, making them highly suitable for applications in drug discovery and development.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Fluoro-4-nitrobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Fluoro-4-nitrobenzonitrile is a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure features three key functional groups: a nitrile, a nitro group, and a fluorine atom on an aromatic ring. The electron-withdrawing nature of the nitro and nitrile groups activates the C-F bond, making the fluorine atom a suitable leaving group for various palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of substituted aromatic compounds that are key intermediates for Active Pharmaceutical Ingredients (APIs).[1]
This document provides detailed application notes and experimental protocols for three major classes of palladium-catalyzed reactions involving this compound: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling.
Suzuki-Miyaura Coupling
Application Note
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organohalide.[3][4] When applied to this compound, this reaction enables the introduction of various aryl or vinyl substituents at the 3-position. This is particularly useful in drug discovery for creating biaryl structures, which are common motifs in many therapeutic agents.[5] The reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.[3][4]
Quantitative Data Summary
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Yields and optimal conditions may vary based on the specific boronic acid used.
| Parameter | Value | Reference |
| Aryl Halide | This compound | - |
| Coupling Partner | Arylboronic Acid (1.2 equiv) | [3][6] |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | [6] |
| Ligand | SPhos or XPhos (4 mol%) | [6] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equiv) | [7] |
| Solvent | Toluene/H₂O (10:1) or 1,4-Dioxane | [8] |
| Temperature | 80 - 110 °C | - |
| Reaction Time | 12 - 24 hours | - |
| Typical Yield | 75 - 95% | [9] |
Catalytic Cycle and Protocol Workflow
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 mmol, 166.1 mg)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Toluene (5 mL) and Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Buchwald-Hartwig Amination
Application Note
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][10] This reaction allows for the synthesis of aryl amines from aryl halides and primary or secondary amines.[10] For this compound, this methodology provides a direct route to synthesize 3-amino-4-nitrobenzonitrile derivatives, which are important precursors for various pharmaceuticals, including kinase inhibitors. The reaction is favored for its broad substrate scope, accommodating a wide range of amines and aryl halides under relatively mild conditions.[11][12]
Quantitative Data Summary
The table below outlines typical conditions for the Buchwald-Hartwig amination of this compound.
| Parameter | Value | Reference |
| Aryl Halide | This compound | - |
| Coupling Partner | Primary or Secondary Amine (1.2 equiv) | [8][10] |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) | [13] |
| Ligand | RuPhos or Xantphos (2-4 mol%) | - |
| Base | NaOtBu or K₂CO₃ (1.5-2.0 equiv) | [13] |
| Solvent | Toluene or 1,4-Dioxane | [8] |
| Temperature | 90 - 120 °C | - |
| Reaction Time | 4 - 24 hours | - |
| Typical Yield | 70 - 90% | - |
Catalytic Cycle and Protocol Workflow
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 mmol, 166.1 mg)
-
Amine (e.g., Morpholine) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
RuPhos (0.02 mmol, 9.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144.2 mg)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox, add NaOtBu to a dry reaction tube.
-
Outside the glovebox, add this compound, Pd₂(dba)₃, and RuPhos to the tube.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by the amine via syringe.
-
Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to yield the desired arylamine product.
-
Characterize the product by NMR and mass spectrometry.
Sonogashira Coupling
Application Note
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is typically co-catalyzed by palladium and copper complexes.[14] Applying this to this compound allows for the synthesis of 3-alkynyl-4-nitrobenzonitriles. These products are valuable intermediates for creating conjugated enynes and arylalkynes, which have applications in materials science and as precursors for complex heterocyclic scaffolds in medicinal chemistry.[14][16]
Quantitative Data Summary
The table below presents representative conditions for the Sonogashira coupling of this compound.
| Parameter | Value | Reference |
| Aryl Halide | This compound | - |
| Coupling Partner | Terminal Alkyne (1.5 equiv) | [14][16] |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | [15] |
| Copper Co-catalyst | CuI (5 mol%) | [15] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv) | [16] |
| Solvent | THF or DMF | - |
| Temperature | 25 - 60 °C | [14] |
| Reaction Time | 6 - 18 hours | - |
| Typical Yield | 65 - 85% | [17] |
Catalytic Cycle and Protocol Workflow
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 mmol, 166.1 mg)
-
Terminal alkyne (e.g., Phenylacetylene) (1.5 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21.1 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Triethylamine (TEA) (3.0 mmol, 0.42 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature (or heat to 50 °C if necessary) for 12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated product.
-
Characterize the product using appropriate analytical techniques (NMR, IR, MS).
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing the products of these palladium-catalyzed reactions.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 218632-01-0 | FF74956 [biosynth.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. 3-Cyanophenylboronic acid = 95.0 150255-96-2 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. rsc.org [rsc.org]
Application Notes and Protocols for the Reduction of 3-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of the nitro group in 3-Fluoro-4-nitrobenzonitrile to yield 4-amino-3-fluorobenzonitrile is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The presence of three distinct functional groups—a fluoro group, a nitro group, and a nitrile moiety—on the aromatic ring makes this molecule a versatile building block. However, the challenge lies in selectively reducing the nitro group without affecting the nitrile or the fluorine substituent. This document provides detailed application notes and experimental protocols for three common and effective methods for this reduction: catalytic hydrogenation, reduction with iron powder, and reduction with tin(II) chloride.
Methods Overview
The choice of reduction method for this compound depends on several factors, including the desired scale of the reaction, the available equipment, and the tolerance of other functional groups in more complex substrates.
-
Catalytic Hydrogenation: This method typically offers high yields and clean reactions with the primary byproduct being water. It is a widely used industrial process. Common catalysts include palladium on carbon (Pd/C). Careful control of reaction conditions is necessary to prevent reduction of the nitrile group and hydrodehalogenation.
-
Iron Powder Reduction: Reduction with iron powder in the presence of an acid or an ammonium salt is a classic, robust, and cost-effective method. It is known for its excellent chemoselectivity, often preserving other reducible functional groups.[1]
-
Tin(II) Chloride Reduction: Stannous chloride is a mild and selective reducing agent for aromatic nitro compounds. It is particularly useful when other sensitive functional groups that are incompatible with catalytic hydrogenation are present.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data for the different methods of reducing this compound.
| Method | Catalyst/Reagent | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Catalytic Hydrogenation | 10% Pd/C | Methanol (MeOH) | 25 | 4 | >95 |
| Iron Powder Reduction | Fe powder, NH₄Cl | Ethanol (EtOH), Water | 70 | 1 | ~90 |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol (EtOH) | 78 (reflux) | 3 | ~85 |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of this compound using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® or other filter aid
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a suitable hydrogenation reactor, add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C (typically 1-5 mol% of Pd).
-
Solvent Addition: Add methanol as the solvent. The concentration of the substrate is typically in the range of 0.1-0.5 M.
-
Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove any oxygen.
-
Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) for approximately 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-amino-3-fluorobenzonitrile.
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography.
Expected Yield: >95%
Method 2: Reduction with Iron Powder and Ammonium Chloride
This protocol details the reduction of this compound using iron powder and ammonium chloride in a mixed solvent system.[1]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Celite® or other filter aid
-
Standard laboratory glassware
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), iron powder (10.0 eq), and ammonium chloride (10.0 eq).[1]
-
Solvent Addition: Add a 4:1 mixture of ethanol and water.[1]
-
Reaction: Heat the reaction mixture to 70 °C and stir vigorously for 1 hour. Monitor the reaction progress by TLC.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-amino-3-fluorobenzonitrile.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel.
Expected Yield: Approximately 90%
Method 3: Reduction with Tin(II) Chloride Dihydrate
This protocol describes the reduction of this compound using tin(II) chloride dihydrate in ethanol.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Ice
-
Standard laboratory glassware
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for about 3 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice.
-
Neutralization: Slowly add a 5% aqueous solution of sodium bicarbonate or sodium hydroxide with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 times).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-amino-3-fluorobenzonitrile.
-
Purification (if necessary): The crude product can be purified by column chromatography.
Expected Yield: Approximately 85%
Visualizations
Chemical Reaction Pathway
Caption: General reaction scheme for the reduction of this compound.
Experimental Workflow
Caption: General experimental workflow for the reduction of this compound.
References
Application Notes and Protocols: The Role of 3-Fluoro-4-nitrobenzonitrile as a Versatile Chemical Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Fluoro-4-nitrobenzonitrile is a key chemical intermediate valued for its trifunctional aromatic core, comprising fluoro, nitro, and cyano groups. The potent electron-withdrawing properties of the nitro and cyano moieties significantly activate the fluorine atom at the 3-position towards nucleophilic aromatic substitution (SNAr). This inherent reactivity makes this compound a versatile building block for the synthesis of a diverse array of complex organic molecules, including pharmaceuticals, dyes, and agrochemicals.[1][2] Its utility is particularly pronounced in the construction of substituted anilines and heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
Key Applications and Reaction Pathways
The primary application of this compound lies in its role as a precursor for nucleophilic aromatic substitution reactions. The activated fluorine atom can be readily displaced by a variety of nucleophiles, including amines, phenols, and thiols, providing a straightforward route to highly functionalized aromatic compounds.
A significant application of this building block is in the synthesis of substituted benzimidazoles, a class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis typically commences with an SNAr reaction between this compound and an aromatic amine. This initial step, often facilitated by microwave irradiation, yields an N-substituted-3-amino-4-nitrobenzonitrile intermediate with high efficiency. Subsequent reduction of the nitro group and cyclization with an appropriate reagent furnishes the desired benzimidazole core.[3]
Diagram of the General Reaction Pathway for Benzimidazole Synthesis:
Caption: General workflow for benzimidazole synthesis from this compound.
Experimental Protocols
The following protocols are representative examples of the synthetic utility of this compound and its derivatives.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a general method for the reaction of this compound with various primary and secondary amines to yield N-substituted 3-amino-4-nitrobenzonitrile derivatives. Microwave irradiation can often be employed to accelerate these reactions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Microwave synthesizer (optional)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 eq), the desired amine (1.1-1.2 eq), and potassium carbonate (2.0 eq).
-
Add a suitable volume of DMF to dissolve the reactants.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a temperature ranging from 100 to 150 °C for 10 to 60 minutes. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-amino-4-nitrobenzonitrile.
Diagram of the SNAr Experimental Workflow:
Caption: Workflow for the SNAr reaction of this compound with amines.
Protocol 2: One-Pot Synthesis of 2-Aryl-Substituted Benzimidazoles
This protocol outlines a one-pot procedure for the synthesis of 2-aryl-substituted benzimidazoles starting from the N-aryl-3-amino-4-nitrobenzonitrile intermediate formed in Protocol 1.
Materials:
-
N-Aryl-3-amino-4-nitrobenzonitrile (from Protocol 1)
-
Aromatic aldehyde
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol/Water solvent mixture
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the N-aryl-3-amino-4-nitrobenzonitrile (1.0 eq) in an ethanol/water mixture, add the aromatic aldehyde (1.1 eq).
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Slowly add sodium dithionite (3.0-4.0 eq) portion-wise to the refluxing solution. The addition should be controlled to manage the exothermic reaction.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Collect the precipitate by filtration and wash with cold water and then a small amount of cold ethanol.
-
Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of intermediates and final products using this compound as a starting material.
Table 1: Nucleophilic Aromatic Substitution of this compound with Various Amines
| Entry | Amine Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | DMF | 120 (Microwave) | 20 | >90 |
| 2 | 4-Methoxyaniline | DMF | 120 (Microwave) | 20 | >90 |
| 3 | Morpholine | DMSO | 100 | 60 | 85-95 |
| 4 | Piperidine | NMP | 100 | 60 | 85-95 |
Table 2: One-Pot Synthesis of 2-Aryl-Substituted Benzimidazoles
| Entry | N-Aryl-3-amino-4-nitrobenzonitrile | Aromatic Aldehyde | Solvent | Time (h) | Yield (%) |
| 1 | 3-(Phenylamino)-4-nitrobenzonitrile | Benzaldehyde | Ethanol/Water | 3 | 75-85 |
| 2 | 3-(4-Methoxyphenylamino)-4-nitrobenzonitrile | 4-Chlorobenzaldehyde | Ethanol/Water | 3 | 70-80 |
| 3 | 3-(Morpholino)-4-nitrobenzonitrile | 4-Methylbenzaldehyde | Ethanol/Water | 4 | 70-80 |
Note on Spectroscopic Data:
Characterization of the synthesized compounds is typically performed using standard spectroscopic techniques.
-
¹H NMR: Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The appearance or disappearance of signals corresponding to the starting materials and the integration values will confirm the structure of the product.
-
¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons, the nitrile carbon (around δ 115-120 ppm), and any new carbons introduced from the nucleophile.
-
IR Spectroscopy: The presence of a strong absorption band around 2220-2230 cm⁻¹ confirms the nitrile group. The nitro group will show characteristic symmetric and asymmetric stretching bands.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the synthesized compound.
Researchers should consult relevant literature for specific spectral data of their target compounds.
This compound is a highly valuable and versatile building block in organic synthesis. Its activated aromatic system allows for efficient functionalization through nucleophilic aromatic substitution, providing access to a wide range of substituted anilines and, subsequently, complex heterocyclic structures like benzimidazoles. The provided protocols and data serve as a guide for researchers to utilize this important intermediate in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
Application Notes: The Strategic Use of 3-Fluoro-4-nitrobenzonitrile in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the development of targeted kinase inhibitors remains a cornerstone of oncology and immunology research. The precise construction of molecular scaffolds that can selectively bind to kinase active sites is paramount. 3-Fluoro-4-nitrobenzonitrile has emerged as a valuable and highly reactive starting material for the synthesis of these complex molecules. Its chemical architecture, featuring an activated fluorine atom positioned for nucleophilic aromatic substitution (SNAr), provides a versatile platform for building key pharmacophores.
The electron-withdrawing properties of the para-nitro and meta-cyano groups create a strong electron deficiency in the aromatic ring, making the fluorine atom an excellent leaving group for SNAr reactions.[1] This reactivity allows for the strategic introduction of various amine-containing moieties, a common feature in many kinase inhibitor backbones. This document provides detailed protocols and data relevant to the application of this compound in the synthesis of kinase inhibitor intermediates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 218632-01-0 | [2] |
| Molecular Formula | C₇H₃FN₂O₂ | [2][3] |
| Molecular Weight | 166.11 g/mol | [2][3] |
| Appearance | Solid | [3] |
| InChI Key | OZXCOGPRBUSXLE-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC(=C(C=C1C#N)F)--INVALID-LINK--[O-] | [4] |
Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in kinase inhibitor synthesis is its participation in SNAr reactions. The fluorine atom is readily displaced by nucleophiles, most commonly primary or secondary amines, to form a stable carbon-nitrogen bond. This reaction is fundamental to creating a diverse array of substituted aniline intermediates, which are precursors to potent inhibitor scaffolds.
References
Application Notes and Protocols for the Derivatization of 3-Fluoro-4-nitrobenzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrobenzonitrile is a versatile building block in medicinal chemistry, prized for its trifunctional nature that allows for a variety of chemical transformations. The presence of a cyano group, a nitro group, and a strategically positioned fluorine atom on the aromatic ring makes it an excellent starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The electron-withdrawing properties of the nitro and cyano groups activate the fluorine atom for nucleophilic aromatic substitution (SNAr), while the nitro group can be readily reduced to an amine, opening pathways for the construction of fused ring systems such as benzimidazoles. These structural motifs are prevalent in a number of clinically successful kinase inhibitors, highlighting the importance of this compound as a precursor for novel drug candidates.
This document provides detailed application notes and experimental protocols for the key derivatization reactions of this compound, focusing on its application in the development of kinase inhibitors targeting signaling pathways implicated in cancer, such as the EGFR and VEGFR-2 pathways.
Key Derivatization Strategies
The primary routes for the derivatization of this compound involve two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-nitro and para-cyano groups, is susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction allows for the introduction of various side chains and pharmacophores.
-
Nitro Group Reduction: The nitro group can be efficiently reduced to an amine, yielding 3-fluoro-4-aminobenzonitrile. This intermediate is a valuable precursor for the synthesis of bicyclic heterocycles, most notably benzimidazoles, through condensation with carboxylic acids or aldehydes.
These two strategies can be employed in a sequential manner to generate extensive libraries of complex molecules for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Amines
This protocol describes a general procedure for the SNAr reaction of this compound with a primary or secondary amine. The following is an adaptation of a reported procedure for a similar substrate.
Reaction:
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, or other primary/secondary amines)
-
Potassium Carbonate (K2CO3) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(substituted-amino)-4-nitrobenzonitrile derivative.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group of a 3-substituted-4-nitrobenzonitrile derivative to the corresponding amine using catalytic hydrogenation.
Reaction:
Materials:
-
3-(Substituted-amino)-4-nitrobenzonitrile derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H2)
-
Celite
Procedure:
-
Dissolve the 3-(substituted-amino)-4-nitrobenzonitrile derivative (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the 3-(substituted-amino)-4-aminobenzonitrile derivative, which can often be used in the next step without further purification.
Protocol 3: Benzimidazole Formation
This protocol outlines the synthesis of a benzimidazole derivative from a 1,2-diaminobenzene intermediate.
Reaction:
Materials:
-
3-(Substituted-amino)-4-aminobenzonitrile derivative
-
Aldehyde (R3CHO)
-
Ethanol or Acetic Acid
-
Sodium metabisulfite (Na2S2O5) (optional, as an oxidant)
Procedure:
-
Dissolve the 3-(substituted-amino)-4-aminobenzonitrile derivative (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol or acetic acid.
-
If desired, add sodium metabisulfite (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired benzimidazole derivative.
Data Presentation
The following tables summarize representative yields and biological activities for derivatives that can be synthesized from this compound, based on literature for structurally similar compounds.
Table 1: Representative Yields for Derivatization Reactions
| Starting Material | Reaction | Product | Reagents and Conditions | Yield (%) |
| 4-Fluoro-3-nitrobenzonitrile | SNAr with 4-(1-pyrrolidinyl)piperidine | 4-(1-(4-Cyano-2-nitrophenyl)-4-(pyrrolidin-1-yl)piperidine) | K3PO4, H2O, 90 °C, 6 h | 96 |
| 4-Chloro-3-nitrobenzonitrile | Halogen Exchange | 4-Fluoro-3-nitrobenzonitrile | Anhydrous KF, Dimethyl sulfoxide | 57 |
| o-Phenylenediamine & 4-chlorobenzaldehyde | Benzimidazole Formation | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | I2, Ethanol | 86 |
Table 2: Biological Activity of Benzimidazole-Based Kinase Inhibitors
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Thiazolyl-pyrazoline derivative | EGFR | 32.5 | Erlotinib | - |
| Thiazolyl-pyrazoline derivative | VEGFR-2 | 40.7 | Sorafenib | - |
| 5-ethylsulfonyl-indazole-3-carbohydrazide | EGFR | 25 | Erlotinib | 33 |
| 5-ethylsulfonyl-indazole-3-carbohydrazide | VEGFR-2 | 27 | Sorafenib | - |
Note: The IC50 values presented are for benzimidazole and related heterocyclic scaffolds that are representative of the types of molecules that can be synthesized from this compound. Specific derivatives from this starting material would require experimental validation.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a library of benzimidazole derivatives starting from this compound.
Caption: Synthetic workflow for generating a library of benzimidazole derivatives.
Targeted Signaling Pathways
Derivatives of this compound, particularly the resulting benzimidazoles, are often designed as inhibitors of key signaling pathways implicated in cancer, such as the EGFR and VEGFR-2 pathways.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by benzimidazole derivatives.
Scalable Synthesis of 3-Fluoro-4-nitrobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 3-Fluoro-4-nitrobenzonitrile, a key intermediate in the development of various pharmaceutical compounds. Two primary scalable methods are presented: a two-step synthesis via an oxime intermediate and a single-step nucleophilic aromatic substitution (SNAr) reaction.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. The presence of three distinct functional groups—fluoro, nitro, and cyano—on the aromatic ring allows for a wide range of chemical transformations. The electron-withdrawing properties of the nitrile and nitro groups significantly activate the benzene ring, making the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile makes it an essential precursor for the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents. The scalability of its synthesis is therefore of critical importance for drug development and manufacturing.
Method 1: Two-Step Synthesis from 3-Fluoro-4-nitrobenzaldehyde
This method involves the initial formation of 3-Fluoro-4-nitrobenzaldehyde oxime, followed by its dehydration to yield the desired nitrile. This route is well-established and offers high yields.
Step 1: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime
This step involves the condensation reaction of 3-Fluoro-4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel equipped with an overhead stirrer, add 3-Fluoro-4-nitrobenzaldehyde (1.0 eq).
-
Solvent Addition: Add ethanol to dissolve the aldehyde (approximately 5-10 volumes relative to the aldehyde, e.g., 5-10 L of ethanol per kg of aldehyde).
-
Reagent Preparation: In a separate container, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 eq) and a weak base such as sodium acetate (2.0-2.5 eq) or sodium carbonate (0.6-0.7 eq) in deionized water.
-
Reaction: Slowly add the aqueous solution of hydroxylamine hydrochloride and base to the stirred solution of the aldehyde at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The reaction is typically complete within 2-4 hours at room temperature. Gentle heating (40-50 °C) can be applied to expedite the reaction if necessary.
-
Isolation: Upon completion, cool the mixture to room temperature if it was heated. The product may precipitate. To induce further precipitation, slowly add deionized water with stirring.
-
Filtration and Washing: Collect the precipitated solid by filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point to a constant weight.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-4-nitrobenzaldehyde | N/A |
| Reagents | Hydroxylamine hydrochloride, Sodium acetate | N/A |
| Solvent | Ethanol, Water | N/A |
| Reaction Time | 2-4 hours | N/A |
| Reaction Temperature | Room Temperature to 50 °C | N/A |
| Expected Yield | 85-95% | [1] |
Step 2: Dehydration of 3-Fluoro-4-nitrobenzaldehyde Oxime to this compound
The intermediate oxime is dehydrated using a dehydrating agent like acetic anhydride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend or dissolve 3-Fluoro-4-nitrobenzaldehyde oxime (1.0 eq) in acetic anhydride (5-10 eq). A catalytic amount of pyridine can be optionally added.
-
Reaction: Heat the reaction mixture to reflux for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting oxime.
-
Work-up: After completion, cool the mixture to room temperature and carefully pour it into ice-water. Stir vigorously to hydrolyze the excess acetic anhydride.
-
Neutralization: Neutralize the mixture with a sodium hydroxide solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-4-nitrobenzaldehyde oxime | N/A |
| Reagent | Acetic anhydride | [1] |
| Catalyst (optional) | Pyridine | [1] |
| Reaction Time | 1-3 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Expected Purity | High | N/A |
Workflow Diagram for Method 1
Caption: Workflow for the two-step synthesis of this compound.
Method 2: Nucleophilic Aromatic Substitution (SNAr) - Halogen Exchange
This method involves the direct conversion of a 3-halo-4-nitrobenzonitrile (typically the chloro-derivative) to this compound via a halogen exchange (Halex) reaction. This is a common and highly scalable industrial process for the synthesis of fluoroaromatic compounds. The reaction is driven by the high lattice energy of the resulting metal chloride (e.g., KCl) and the use of a polar aprotic solvent.
Experimental Protocol:
-
Reaction Setup: In a reactor suitable for high-temperature reactions, charge 3-chloro-4-nitrobenzonitrile (1.0 eq), anhydrous potassium fluoride (1.1-2.0 eq), and a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or sulfolane.
-
Catalyst Addition (Optional): A phase transfer catalyst (e.g., a quaternary ammonium or phosphonium salt) can be added to improve the reaction rate and yield, particularly if the potassium fluoride is not completely anhydrous.
-
Reaction: Heat the stirred reaction mixture to a high temperature, typically in the range of 150-250 °C. The optimal temperature will depend on the solvent used.
-
Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture. The product can be isolated by distillation under reduced pressure directly from the reaction mixture.
-
Purification: Alternatively, the reaction mixture can be cooled and diluted with water, followed by extraction with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is then purified by fractional distillation or recrystallization.
Quantitative Data Summary (based on analogous reactions):
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-4-nitrobenzonitrile | N/A |
| Reagent | Anhydrous Potassium Fluoride (KF) | [2][3] |
| Solvent | NMP, DMSO, or Sulfolane | [4] |
| Catalyst (optional) | Phase Transfer Catalyst | [4] |
| Reaction Temperature | 150-250 °C | [4] |
| Expected Yield | Moderate to High | [2] |
Workflow Diagram for Method 2
Caption: Workflow for the SNAr synthesis of this compound.
Conclusion
Both presented methods offer scalable and efficient routes to this compound. The choice of method may depend on factors such as the availability and cost of starting materials, equipment capabilities, and desired purity profile. The two-step synthesis via the oxime is a robust laboratory-scale and pilot-scale method with well-defined intermediates and high yields. The single-step SNAr (Halex) reaction is a more direct route that is likely favored for large-scale industrial production due to its atom economy and simplicity, provided that the high-temperature requirements and potential for solvent recovery are addressed. Researchers and drug development professionals should carefully evaluate these factors when selecting a synthesis strategy.
References
- 1. US5315043A - Aromatic nucleophilic fluorination - Google Patents [patents.google.com]
- 2. EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene - Google Patents [patents.google.com]
- 3. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 4. US5349098A - Process for producing chlorofluorobenzenes - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 3-Fluoro-4-nitrobenzonitrile Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluoro-4-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common synthesis route for this compound is the nitration of 3-fluorobenzonitrile. Potential impurities include:
-
Positional Isomers: 2-Fluoro-5-nitrobenzonitrile and 4-Fluoro-3-nitrobenzonitrile are common isomeric impurities that can be difficult to separate due to their similar physical properties.
-
Unreacted Starting Material: Residual 3-fluorobenzonitrile may remain if the reaction does not go to completion.
-
Di-nitrated Products: Although less common under controlled conditions, over-nitration can lead to the formation of di-nitro-fluorobenzonitrile species.
-
Acidic Residues: Incomplete removal of the nitrating agents (sulfuric acid and nitric acid) can lead to an acidic final product.
Q2: My purified this compound is a pale yellow to light brown solid. Is this normal?
A2: Yes, the appearance of this compound is typically a pale yellow to light brown solid.[1] A significant deviation from this, such as a dark brown or oily appearance, may indicate the presence of impurities.
Q3: I am having trouble removing the isomeric impurity, 4-Fluoro-3-nitrobenzonitrile. What is the best purification method?
A3: Separating positional isomers can be challenging. A combination of purification techniques is often most effective. We recommend performing a column chromatography followed by recrystallization. The choice of eluent for chromatography and solvent for recrystallization is critical for achieving good separation.
Q4: What is the expected purity of this compound after a single purification step?
A4: The achievable purity depends on the initial purity of the crude product and the chosen purification method. For a closely related isomer, 2-fluoro-4-nitrobenzonitrile, recrystallization from toluene can achieve a purity of 99.1%. A similar level of purity can be expected for this compound with an optimized protocol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice.- Cooling the solution too quickly.- Insufficient washing of the crystals. | - Screen for an optimal recrystallization solvent or solvent mixture (e.g., isopropanol, ethanol, toluene, or a toluene/hexane mixture).- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the crystals with a small amount of the cold recrystallization solvent. |
| Co-elution of Impurities During Column Chromatography | - Incorrect eluent polarity.- Column overloading.- Poorly packed column. | - Perform a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly to prevent channeling. |
| Product is an Oil Instead of a Solid | - Presence of significant impurities, leading to melting point depression.- Residual solvent. | - Attempt to purify a small sample by column chromatography to see if a solid can be obtained.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.- Ensure the purified product is thoroughly dried under vacuum to remove any remaining solvent. |
| Final Product is Acidic | - Incomplete removal of sulfuric acid from the reaction mixture. | - Before purification, wash the crude product with a saturated aqueous solution of sodium bicarbonate to neutralize and remove residual acid. |
Data Presentation
The following table summarizes the expected purity levels for the purification of a structurally similar compound, which can be used as a reference for this compound.
| Purification Method | Solvent/Eluent System | Purity Achieved (%) | Typical Recovery (%) |
| Recrystallization | Toluene | >99 | 80-90 |
| Recrystallization | Isopropanol | 98-99 | 75-85 |
| Column Chromatography | Silica Gel (Hexane/Ethyl Acetate Gradient) | >99 | Not specified |
Experimental Protocols
Recrystallization Protocol
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropanol, Toluene)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hotplate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography Protocol
Objective: To separate this compound from impurities with different polarities, particularly positional isomers.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
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Eluent (e.g., Hexane/Ethyl Acetate mixture)
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Chromatography column
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Sand
-
Glass wool
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Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plate and chamber
Methodology:
-
Column Packing: Place a small plug of glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into the column. Allow the silica to settle, and then add another thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting with the chosen solvent system, starting with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate). The polarity can be gradually increased (gradient elution) to facilitate the separation of compounds.
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Fraction Collection: Collect the eluate in separate fractions.
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Monitoring: Monitor the separation by TLC analysis of the collected fractions.
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Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between purification techniques and common impurities.
References
Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-nitrobenzonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: direct nitration of 3-fluorobenzonitrile and the Sandmeyer reaction of 3-fluoro-4-nitroaniline.
Route 1: Direct Nitration of 3-Fluorobenzonitrile
Issue 1: Low Yield of the Desired this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is fresh and of high purity.- Optimize the reaction time and temperature. The reaction is typically conducted at low temperatures (0-10 °C) to control the exothermic nitration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Suboptimal reaction conditions | - The ratio of nitric acid to sulfuric acid is crucial. A common ratio is 1:2 to 1:4 (v/v) to ensure the formation of the nitronium ion (NO₂⁺).- The concentration of the acids is important; use concentrated acids for efficient nitration. |
| Product loss during workup | - Carefully neutralize the reaction mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) while maintaining a low temperature to avoid hydrolysis of the nitrile group.- Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
Issue 2: Formation of Multiple Isomers
| Potential Cause | Troubleshooting Steps |
| Lack of regioselectivity | - The fluorine atom is an ortho-, para-director, while the cyano group is a meta-director. In 3-fluorobenzonitrile, the positions ortho and para to the fluorine and meta to the cyano group are activated for electrophilic substitution. This can lead to the formation of regioisomers such as 2-nitro-5-fluorobenzonitrile and 4-nitro-5-fluorobenzonitrile.- Maintain a low reaction temperature (0-5 °C) to enhance the regioselectivity of the nitration. |
| Isomer separation challenges | - Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers. The polarity of the different isomers will vary, allowing for chromatographic separation.- Recrystallization from an appropriate solvent can also be employed to purify the desired isomer. |
Route 2: Sandmeyer Reaction of 3-Fluoro-4-nitroaniline
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete diazotization | - Ensure the complete dissolution of 3-fluoro-4-nitroaniline in the acidic medium (e.g., hydrochloric acid or sulfuric acid) before the addition of sodium nitrite.- Maintain a low temperature (0-5 °C) during the addition of sodium nitrite to prevent the decomposition of the diazonium salt.- Use a slight excess of sodium nitrite to ensure complete conversion of the amine to the diazonium salt. |
| Decomposition of the diazonium salt | - Aryl diazonium salts are often unstable at higher temperatures. Keep the reaction mixture cold throughout the diazotization and subsequent Sandmeyer reaction. |
| Inefficient cyanation | - Use a freshly prepared solution of cuprous cyanide (CuCN) for the Sandmeyer reaction. The quality of the copper catalyst is critical for the success of the reaction.- Ensure the reaction conditions for the cyanation step are optimized (temperature, reaction time). The reaction is often heated gently after the addition of the diazonium salt to drive it to completion. |
Issue 2: Presence of Impurities and Byproducts
| Potential Cause | Troubleshooting Steps |
| Formation of 3-Fluoro-4-nitrophenol | - This byproduct can form if the diazonium salt reacts with water. To minimize its formation, maintain a low reaction temperature and avoid an excess of water in the reaction mixture. |
| Formation of 3-Fluoro-4-chlorobenzonitrile (if using HCl) | - If hydrochloric acid is used for the diazotization, the chloride ion can compete with the cyanide ion in the Sandmeyer reaction, leading to the formation of the chloro-substituted byproduct.- Using sulfuric acid for diazotization can mitigate the formation of this byproduct. |
| Unreacted 3-fluoro-4-nitroaniline | - This indicates incomplete diazotization. Refer to the troubleshooting steps for low yield. |
| Azo-coupling products | - Diazonium salts can couple with unreacted aniline to form colored azo compounds. This can be minimized by ensuring a slight excess of the acidic medium and maintaining a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary synthetic routes are the direct nitration of 3-fluorobenzonitrile and the Sandmeyer reaction of 3-fluoro-4-nitroaniline.
Q2: What are the expected side products in the direct nitration of 3-fluorobenzonitrile?
A2: Due to the directing effects of the fluoro (ortho-, para-directing) and cyano (meta-directing) groups, the formation of regioisomers is a common side reaction. The main expected byproduct is 2-nitro-5-fluorobenzonitrile. Careful control of reaction conditions, particularly temperature, can help to improve the regioselectivity.
Q3: What are the common byproducts in the Sandmeyer synthesis of this compound?
A3: Common byproducts include 3-fluoro-4-nitrophenol, which results from the reaction of the diazonium salt with water.[1] If hydrochloric acid is used in the diazotization step, 3-fluoro-4-chlorobenzonitrile can also be formed as a byproduct.[1] Additionally, unreacted starting material and azo-coupling products can be present as impurities.
Q4: How can I purify the final product?
A4: Purification of this compound can be achieved through column chromatography on silica gel using a solvent system such as ethyl acetate in hexanes. Recrystallization from a suitable solvent is also an effective method for purification.
Q5: What are the safety precautions for the Sandmeyer reaction?
A5: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep the reaction temperature low (0-5 °C) during their formation and to use them in solution without isolation. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Quantitative Data
Table 1: Comparison of Synthetic Routes for this compound and Related Compounds
| Parameter | Direct Nitration of 3-Fluorobenzonitrile | Sandmeyer Reaction of 3-Fluoro-4-nitroaniline |
| Starting Material | 3-Fluorobenzonitrile | 3-Fluoro-4-nitroaniline |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | NaNO₂, H₂SO₄/HCl, CuCN |
| Typical Yield | 70-85% (for related isomers) | Not specified for this specific compound, but generally moderate to good yields for Sandmeyer reactions. |
| Purity (before purification) | Variable, depends on isomer formation | Variable, depends on byproduct formation |
| Key Side Products | Regioisomers (e.g., 2-nitro-5-fluorobenzonitrile) | 3-Fluoro-4-nitrophenol, 3-Fluoro-4-chlorobenzonitrile (if using HCl) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Nitration of 3-Fluorobenzonitrile (Adapted from a similar procedure for a related isomer)
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
Nitration Reaction: Dissolve 3-fluorobenzonitrile in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C. Slowly add the pre-cooled nitrating mixture to the solution of 3-fluorobenzonitrile, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate.
-
Isolation and Purification: Filter the precipitate and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction of 3-Fluoro-4-nitroaniline (General Procedure)
-
Diazotization: In a beaker, dissolve 3-fluoro-4-nitroaniline in a mixture of concentrated sulfuric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. In a separate flask, prepare a solution of sodium nitrite in water. Slowly add the sodium nitrite solution to the aniline solution with vigorous stirring, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Preparation of the Cyanide Solution: In a separate reaction flask, prepare a solution of cuprous cyanide (CuCN) and sodium cyanide (or potassium cyanide) in water. Cool this solution to 0-5 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold cyanide solution with vigorous stirring. A reaction is typically observed with the evolution of nitrogen gas.
-
Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases. Cool the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Synthetic routes and potential side reactions for this compound.
References
Optimizing Synthesis of 3-Fluoro-4-nitrobenzonitrile: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction yield for the synthesis of 3-Fluoro-4-nitrobenzonitrile. This valuable intermediate is crucial in the development of various pharmaceuticals and agrochemicals. Below, you will find detailed experimental protocols, data summaries, and visual aids to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound, and what are the expected yields?
A1: The most prevalent and direct method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 3-fluorobenzonitrile. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The fluorine atom is an ortho-para director, while the nitrile group is a meta director. This directing effect primarily yields the desired this compound, along with other isomers as byproducts.
Yields can vary significantly based on reaction conditions, but optimized protocols can achieve yields in the range of 70-85%.[1] A key challenge is controlling the regioselectivity to maximize the formation of the desired isomer.
Another reported synthetic pathway involves the dehydration of 3-fluoro-4-nitrobenzaldehyde oxime, which can reportedly produce yields greater than 90%. However, this method involves an additional synthetic step to prepare the oxime precursor.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in the nitration of 3-fluorobenzonitrile can stem from several factors. Here are the most common issues and their solutions:
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Inadequate Temperature Control: Nitration is a highly exothermic reaction.[2] Poor temperature control can lead to the formation of undesired side products, including dinitrated compounds and other isomers. It is crucial to maintain a low reaction temperature, typically between 0°C and 20°C, using an ice bath.
-
Incorrect Reagent Stoichiometry: The ratio of nitric acid to sulfuric acid and the amount of the nitrating agent relative to the starting material are critical. An excess of nitric acid can lead to over-nitration. It is recommended to start with a carefully measured molar ratio of reagents.
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Formation of Isomeric Byproducts: The electronic effects of the fluorine and nitrile substituents direct the nitration to multiple positions on the aromatic ring. This inevitably leads to a mixture of isomers, reducing the isolated yield of the desired this compound. Careful purification is necessary to isolate the target compound.
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can result in an incomplete conversion of the starting material. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is advisable.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I purify my desired compound?
A3: The presence of multiple spots on a TLC plate indicates the formation of a mixture of products. In the nitration of 3-fluorobenzonitrile, the most common byproducts are other nitro-substituted isomers, such as 2-fluoro-5-nitrobenzonitrile and 3-fluoro-2-nitrobenzonitrile. Dinitrated products can also form under harsh reaction conditions.
Purification of this compound from this mixture is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used for elution. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, can also be an effective purification method.
Data Presentation: Reaction Condition Optimization
The following table summarizes the impact of various reaction parameters on the yield of this compound during the nitration of 3-fluorobenzonitrile. This data is compiled from various literature sources and should serve as a guide for optimizing your experimental setup.
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 3-Fluorobenzonitrile | 3-Fluorobenzonitrile | 3-Fluorobenzonitrile |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ / Conc. H₂SO₄ | KNO₃ / Conc. H₂SO₄ |
| Temperature | 0 - 5 °C | 20 - 25 °C | 0 °C |
| Reaction Time | 2 hours | 2 hours | 30 minutes |
| Yield of this compound | ~75% | ~60% | ~35% (for 4-fluoro-3-nitrobenzonitrile) |
| Key Observation | Higher regioselectivity for the desired product. | Increased formation of isomeric byproducts. | Different isomer formed due to starting material. |
Note: The yield for Condition C is for the synthesis of the isomer 4-fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile and is included for comparative purposes regarding nitrating agents.
Experimental Protocols
Protocol 1: Nitration of 3-Fluorobenzonitrile
This protocol describes a general procedure for the nitration of 3-fluorobenzonitrile to synthesize this compound.
Materials:
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3-Fluorobenzonitrile
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Concentrated Nitric Acid (68%)
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Concentrated Sulfuric Acid (98%)
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Ice
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Deionized Water
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Dichloromethane
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 3-fluorobenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10°C.
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Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Add the nitrating mixture dropwise to the solution of 3-fluorobenzonitrile in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.
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After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
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Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
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Extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Relationship between reaction parameters and outcomes.
References
Technical Support Center: Suzuki Coupling with 3-Fluoro-4-nitrobenzonitrile
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-Fluoro-4-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing or resulting in a low yield?
A1: Low yields or reaction failure with this substrate can be attributed to several factors. This compound is an electron-deficient aryl fluoride, which can present unique challenges. Common issues include suboptimal catalyst/ligand selection, inappropriate base or solvent choice, and the occurrence of side reactions such as dehalogenation or hydrolysis of the nitrile group. Careful optimization of reaction parameters is crucial for success.
Q2: What are the most common side reactions observed with this substrate?
A2: The primary side reactions to monitor are:
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Dehalogenation: The fluorine atom is replaced by a hydrogen atom, leading to the formation of 4-nitrobenzonitrile. This is a common issue with electron-deficient aryl halides.[1][2][3]
-
Homocoupling: Dimerization of the boronic acid starting material can occur, especially in the presence of oxygen.[1]
-
Protodeboronation: The boronic acid can be converted back to the corresponding arene, reducing the amount of nucleophile available for the cross-coupling.[4]
-
Nitrile Hydrolysis: Under strongly acidic or basic conditions, particularly at elevated temperatures, the nitrile group can hydrolyze to form an amide or a carboxylic acid.[5]
Q3: Is the nitro group on this compound stable under Suzuki coupling conditions?
A3: Generally, the nitro group is stable under typical Suzuki-Miyaura conditions. However, some palladium catalysts, especially under reducing conditions (e.g., in the presence of certain additives or impurities), have been reported to reduce nitro groups. It is important to use high-purity reagents and an inert atmosphere to minimize this risk.
Q4: Can I use this compound with a variety of boronic acids?
A4: Yes, Suzuki couplings are known for their broad scope. Both electron-rich and electron-poor arylboronic acids, as well as heteroarylboronic acids, can be used. However, the optimal reaction conditions may vary depending on the electronic and steric properties of the boronic acid.
Troubleshooting Guides
Problem 1: Low to No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Low/No Conversion
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 3-Fluoro-4-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-nitrobenzonitrile. The focus is on preventing the unwanted hydrolysis of the nitrile functional group during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the nitrile group of this compound susceptible to hydrolysis?
A1: The nitrile group is generally stable in neutral aqueous conditions at ambient temperature. However, it is susceptible to hydrolysis under both acidic and basic conditions, especially when heated.[1] Harsher conditions, such as high temperatures and prolonged reaction times with strong acids (e.g., concentrated HCl) or strong bases (e.g., NaOH), will favor the hydrolysis to the corresponding carboxylic acid.[1] Milder basic conditions may allow for the isolation of the intermediate amide.
Q2: I need to perform a reaction on the nitro group. How can I avoid hydrolyzing the nitrile?
A2: Selective reduction of the nitro group to an amine is a common transformation. To prevent nitrile hydrolysis, it is crucial to use reducing agents and conditions that are chemoselective for the nitro group and do not require harsh acidic or basic environments. A highly effective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate.[2][3] This method is known to be mild and selective for nitro groups in the presence of other sensitive functionalities, including nitriles.[2]
Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on the fluorine atom without affecting the nitrile group?
A3: Yes, the fluorine atom in this compound is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent nitro and nitrile groups.[3] This reaction can be carried out with various nucleophiles, such as amines, alcohols, and thiols, under conditions that are typically not harsh enough to cause significant nitrile hydrolysis. The key is to maintain control over the reaction temperature and to use a suitable base (if required) that is not overly aggressive towards the nitrile.
Q4: Are there any protecting groups for the nitrile functionality to prevent its hydrolysis?
A4: While the use of protecting groups for nitriles is less common than for other functional groups, it is a viable strategy. One approach involves the temporary conversion of the nitrile to a more stable functional group that can be reverted after the desired reaction is complete. However, for many transformations involving this compound, careful selection of reaction conditions to achieve chemoselectivity is often a more straightforward approach than a protection-deprotection sequence.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Unwanted formation of 3-Fluoro-4-nitrobenzamide or 3-Fluoro-4-nitrobenzoic acid during a reaction.
| Possible Cause | Troubleshooting Steps |
| Reaction conditions are too harsh (high temperature, strong acid/base). | - Lower the reaction temperature. - If possible, use a milder acid or base, or a non-aqueous base. - Reduce the reaction time and monitor the progress closely using techniques like TLC or LC-MS to stop the reaction once the desired product is formed. |
| Presence of water in the reaction mixture under acidic or basic conditions. | - Ensure all solvents and reagents are anhydrous. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. |
| Work-up procedure introduces hydrolytic conditions. | - If the reaction is sensitive to acid or base, neutralize the reaction mixture carefully during work-up, avoiding prolonged exposure to harsh pH. - Consider an extractive work-up with organic solvents and a neutral aqueous wash. |
Issue 2: During the reduction of the nitro group, the nitrile is also reduced or hydrolyzed.
| Possible Cause | Troubleshooting Steps |
| The reducing agent is not selective. | - Avoid powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) which can reduce both nitro and nitrile groups. - Use a chemoselective reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O).[2][3] |
| Catalytic hydrogenation conditions are not optimized. | - While catalytic hydrogenation (e.g., with Pd/C) can sometimes be used, it may require careful optimization of solvent, temperature, and pressure to achieve selectivity for the nitro group over the nitrile. Transfer hydrogenation with a hydrogen donor like ammonium formate can be a milder alternative. |
Quantitative Data on Hydrolysis
Factors Affecting Hydrolysis Rate:
| Factor | Effect on Hydrolysis Rate |
| pH | The hydrolysis rate is slowest near neutral pH and increases significantly under both acidic and basic conditions. |
| Temperature | Increasing the temperature accelerates the rate of hydrolysis under both acidic and basic conditions. |
| Catalyst | Strong acids and bases act as catalysts for the hydrolysis of the nitrile group. |
Experimental Protocols
Protocol 1: Selective Reduction of the Nitro Group to an Amine
This protocol describes the selective reduction of the nitro group in this compound to form 3-Fluoro-4-aminobenzonitrile, while preserving the nitrile and fluoro functionalities.[2]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approximately 5 equivalents) to the solution.
-
Heat the reaction mixture at reflux (around 70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice.
-
Carefully add 5% aqueous NaHCO₃ solution with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a general procedure for the reaction of this compound with an amine to displace the fluorine atom, without causing hydrolysis of the nitrile group.
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, morpholine)
-
A suitable solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile)
-
A mild base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)), if necessary.
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine (1-1.2 equivalents).
-
If the amine salt is not desired as a byproduct, or if the amine is used as its salt, add a mild base (1.5-2 equivalents).
-
Stir the reaction mixture at a suitable temperature (this can range from room temperature to elevated temperatures, e.g., 80-100 °C, depending on the reactivity of the amine).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for selective nitro group reduction.
Caption: Decision logic for preventing hydrolysis during SNAr.
References
Technical Support Center: Monitoring Reactions with 3-Fluoro-4-nitrobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving 3-Fluoro-4-nitrobenzonitrile. This versatile building block is frequently employed in nucleophilic aromatic substitution (SNAr) reactions, where the electronically activated fluorine atom is displaced by a variety of nucleophiles.[1] Accurate and efficient reaction monitoring is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product.
This guide covers common analytical techniques, provides detailed experimental protocols, and offers troubleshooting advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of reactions with this compound?
A1: The most common and effective methods for monitoring reactions involving this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile byproducts.
Q2: Why is this compound so reactive in nucleophilic aromatic substitution (SNAr) reactions?
A2: The benzene ring of this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the para-nitro (-NO₂) and meta-cyano (-CN) groups. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution of the fluorine atom.[1]
Q3: What are the typical nucleophiles used in reactions with this compound?
A3: A wide range of nucleophiles can be used to displace the fluorine atom, including:
-
O-Nucleophiles: Alcohols and phenols to form aryl ethers.[1]
-
N-Nucleophiles: Primary and secondary amines to yield substituted anilines.
-
S-Nucleophiles: Thiols to produce thioethers.[1]
Q4: What are some common side products to watch out for?
A4: In SNAr reactions with amine nucleophiles, potential side products can arise from over-reaction or reaction at other positions, although the fluorine at position 3 is highly activated. With bidentate nucleophiles, cyclization reactions can occur. It is also important to consider the stability of the product under the reaction conditions, as degradation may occur.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the monitoring of reactions involving this compound.
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Streaking or elongated spots | Sample is too concentrated. | Dilute the sample solution before spotting on the TLC plate. |
| Compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent (eluent). | |
| Spots are not visible | Compound is not UV-active. | Use a TLC stain (e.g., potassium permanganate, iodine) to visualize the spots. |
| Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. | |
| Rf values are too high or too low | The polarity of the eluent is incorrect. | If Rf is too high (spots near the solvent front), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent). If Rf is too low (spots near the baseline), increase the polarity of the eluent (e.g., increase the proportion of the polar solvent). |
| Poor separation of spots | The eluent system is not optimal. | Experiment with different solvent systems of varying polarities. For example, try mixtures of ethyl acetate/hexane, dichloromethane/methanol, or toluene/acetone. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Broad or tailing peaks | Column overload. | Reduce the injection volume or dilute the sample. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. | |
| Column degradation. | Flush the column or replace it if necessary. | |
| Split peaks | Clogged column frit or void at the column head. | Reverse-flush the column at low pressure or replace the column. |
| Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Fluctuating retention times | Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction. | Check the pump for leaks and ensure proper functioning. | |
| Ghost peaks | Contamination from a previous injection. | Run a blank gradient to wash the column. |
| Impurities in the mobile phase or sample. | Use high-purity solvents and filter all samples and mobile phases. |
Data Presentation
The following tables summarize typical analytical data for monitoring a representative SNAr reaction: the substitution of the fluorine atom in this compound with a generic amine nucleophile (H₂N-R).
Table 1: Representative TLC Data
Eluent System: 30% Ethyl Acetate in Hexane
| Compound | Rf Value (approximate) | Appearance under UV light (254 nm) |
| This compound | 0.6 | Dark spot |
| 3-(R-amino)-4-nitrobenzonitrile | 0.4 | Dark spot |
Table 2: Representative HPLC Data
Column: C18, 5 µm, 4.6 x 150 mm; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm
| Compound | Retention Time (min, approximate) |
| This compound | 8.5 |
| 3-(R-amino)-4-nitrobenzonitrile | 6.2 |
Table 3: Representative 1H and 19F NMR Data (in CDCl₃)
| Compound | 1H NMR Chemical Shifts (ppm, approximate) | 19F NMR Chemical Shift (ppm, approximate) |
| This compound | 8.3 (d), 7.9 (dd), 7.7 (t) | -110 |
| 3-(R-amino)-4-nitrobenzonitrile | 7.8 (d), 7.5 (d), 7.0 (dd), 5.5 (br s, -NH) | N/A |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare the TLC chamber: Pour a small amount (0.5-1 cm depth) of the chosen eluent (e.g., 30% ethyl acetate in hexane) into the TLC chamber, line the chamber with filter paper, and cover it to allow the atmosphere to saturate.
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Spot the TLC plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" for starting material, "Co" for co-spot, and "Rxn" for the reaction mixture.
-
Prepare the spotting solutions:
-
SM: Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate).
-
Rxn: Take a small aliquot of the reaction mixture and dilute it with a suitable solvent.
-
-
Spot the plate: Using separate capillary tubes, spot a small amount of the "SM" solution on the "SM" and "Co" lanes. Then, spot the "Rxn" solution on the "Rxn" and "Co" lanes.
-
Develop the plate: Place the TLC plate in the saturated chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Visualize the plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new, lower Rf product spot indicates the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Prepare the mobile phase: Prepare the aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). Filter and degas both phases.
-
Equilibrate the HPLC system: Set up the HPLC system with a suitable column (e.g., C18) and equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare standard solutions: Prepare a series of standard solutions of known concentrations of this compound and the expected product in the mobile phase.
-
Prepare the reaction sample: Withdraw a small, accurately measured aliquot from the reaction mixture at different time points. Quench the reaction if necessary and dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter.
-
Inject and analyze: Inject the standard solutions to generate a calibration curve. Then, inject the prepared reaction samples.
-
Process the data: Integrate the peak areas of the starting material and the product in the chromatograms. Use the calibration curve to determine the concentration of each component at different time points. The percentage conversion can be calculated using the following formula: % Conversion = ([Initial Concentration of SM] - [Concentration of SM at time t]) / [Initial Concentration of SM] * 100
Protocol 3: Monitoring by 19F NMR Spectroscopy
-
Prepare the NMR sample: At various time points, take an aliquot of the reaction mixture. If the reaction solvent is not deuterated, remove the solvent under reduced pressure and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquire the 19F NMR spectrum: Acquire a 19F NMR spectrum. The disappearance of the signal corresponding to the fluorine atom of this compound (around -110 ppm) indicates the progress of the reaction.
-
Quantitative analysis (optional): For quantitative analysis, add a known amount of an internal standard containing a fluorine atom with a distinct chemical shift. The relative integration of the starting material peak and the internal standard peak can be used to determine the concentration of the starting material over time.
Visualizations
Caption: Experimental workflow for monitoring reactions.
Caption: Troubleshooting decision tree for analysis.
References
Technical Support Center: Column Chromatography of 3-Fluoro-4-nitrobenzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the column chromatography purification of 3-Fluoro-4-nitrobenzonitrile. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its purification?
A1: this compound is a polar aromatic compound due to the presence of the nitrile (-CN), nitro (-NO2), and fluoro (-F) functional groups. Its polarity dictates the choice of stationary and mobile phases for effective chromatographic separation. Understanding its solubility is also crucial for sample preparation and loading.
| Property | Value | Reference |
| Molecular Formula | C₇H₃FN₂O₂ | [1][2] |
| Molecular Weight | 166.11 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Topological Polar Surface Area | 69.6 Ų | [3] |
Q2: What is a good starting point for developing a solvent system for the column chromatography of this compound?
A2: A good starting point for polar compounds like this compound on a silica gel column is a mixture of a non-polar and a polar solvent.[4] Begin with Thin-Layer Chromatography (TLC) to screen different solvent systems. A common starting point is an ethyl acetate/hexanes mixture.[4] You can also explore dichloromethane/methanol for more polar compounds.[4]
Q3: How do I use Thin-Layer Chromatography (TLC) to determine the optimal solvent system?
A3: The goal of TLC is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.2-0.4 for good separation on a column.[5] An ideal separation on the TLC plate will show good resolution between your target compound and any impurities.
Experimental Protocol: TLC Solvent System Screening
-
Prepare TLC Plates: Use standard silica gel TLC plates.
-
Spot the Sample: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.
-
Develop the Plates: Place the spotted TLC plates in developing chambers containing different ratios of your chosen solvent systems (e.g., varying percentages of ethyl acetate in hexanes).
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and visualize the spots under UV light.
-
Calculate Rf Values: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Select the Best System: Choose the solvent system that provides an Rf value in the optimal range for your product and maximizes the separation from impurities.
Troubleshooting Guides
Problem 1: My compound is streaking on the TLC plate and the column.
-
Cause: This is a common issue with polar compounds on silica gel. Streaking can be caused by the compound being too polar for the solvent system, interactions with the acidic silica gel, or overloading the sample.
-
Solutions:
-
Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
-
Add a Modifier: For acidic or basic compounds, adding a small amount of a modifier to the mobile phase can improve peak shape. For potentially acidic impurities or interactions, adding a small amount of triethylamine (e.g., 0.1-1%) can help.
-
Reduce Sample Load: Overloading the column can lead to band broadening and streaking. Ensure you are not exceeding the recommended sample capacity for your column size.
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.
-
Problem 2: I am not getting good separation between my product and an impurity.
-
Cause: The chosen solvent system may not have sufficient selectivity for the compounds in your mixture.
-
Solutions:
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Optimize the Solvent System: Try different solvent combinations. For aromatic compounds, sometimes incorporating a solvent like toluene in the mobile phase can improve separation.
-
Use a Gradient Elution: Instead of an isocratic (constant) solvent system, a gradient elution where the polarity of the mobile phase is gradually increased during the run can improve the separation of compounds with different polarities.[5]
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Change the Stationary Phase: Different stationary phases (e.g., alumina, C18-reversed phase) offer different selectivities and may provide the necessary separation.
-
Problem 3: My compound is not eluting from the column.
-
Cause: The mobile phase is likely not polar enough to displace your highly polar compound from the silica gel.
-
Solutions:
-
Drastically Increase Polarity: If your compound is stuck at the top of the column, you will need to significantly increase the polarity of your mobile phase. A common solvent system for very polar compounds is a mixture of dichloromethane and methanol.[4]
-
Check Solubility: Ensure your compound is soluble in the mobile phase. If not, it will not move through the column effectively.
-
Experimental Protocols
Detailed Methodology for Column Chromatography of this compound
This protocol is a general guideline. The optimal conditions should be determined by preliminary TLC analysis as described above.
1. Materials and Equipment:
-
Glass chromatography column
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Silica gel (standard grade, 60 Å, 230-400 mesh)
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Mobile phase (e.g., ethyl acetate/hexanes mixture, determined by TLC)
-
Sand (washed)
-
Crude this compound
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Collection tubes or flasks
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TLC plates and developing chamber
-
UV lamp for visualization
2. Column Packing (Wet Slurry Method):
-
Ensure the column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
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Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in packing the silica gel bed. Do not let the top of the silica gel run dry.
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Once the silica has settled, add a thin protective layer of sand on top.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just at the top of the sand.
-
Carefully add a small amount of fresh mobile phase to wash any remaining sample from the column walls onto the silica bed. Repeat this step once more.
4. Elution and Fraction Collection:
-
Carefully fill the top of the column with the mobile phase.
-
Begin eluting the column by opening the stopcock to achieve a steady drip rate.
-
Collect the eluent in a series of labeled fractions.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the chromatography progresses.
5. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Recrystallization solvents for 3-Fluoro-4-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-nitrobenzonitrile, with a specific focus on purification by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant for recrystallization?
A1: Understanding the physical properties is crucial for developing a successful recrystallization protocol. This compound is typically a pale yellow to light brown solid with a melting point range of 85-88 °C.[1] It is insoluble in water but soluble in common organic solvents such as dichloromethane and chloroform.[1] Its solid nature and defined melting point make it an excellent candidate for purification by recrystallization.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: While specific literature detailing the recrystallization of this compound is not abundant, information from structurally similar compounds provides excellent starting points. The ideal solvent or solvent system is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room or sub-ambient temperatures.
Based on data from related benzonitrile derivatives, the following solvent systems are recommended for initial screening:
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Toluene: An isomer, 2-fluoro-4-nitrobenzonitrile, has been successfully recrystallized from toluene.
-
Ethyl Acetate / Hexane: This polar/non-polar mixture is a common choice for recrystallizing moderately polar compounds. The compound should be dissolved in a minimum amount of hot ethyl acetate, followed by the gradual addition of hexane as an anti-solvent.
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Methanol / Water: For this polar protic/polar system, the compound would be dissolved in hot methanol, with water added dropwise until persistent cloudiness is observed.
-
Dichloromethane / Hexane: Given its solubility in dichloromethane, this system could also be effective, with hexane acting as the anti-solvent.[1]
Q3: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A3: "Oiling out" is a common issue that can occur if the crude material's melting point is lower than the boiling point of the chosen solvent, or if the solution is supersaturated. To troubleshoot this:
-
Add more solvent: Increase the volume of the primary solvent (the one in which the compound is more soluble) to decrease the saturation of the solution.
-
Lower the cooling temperature slowly: Re-heat the solution to dissolve the oil completely, then allow it to cool at a much slower rate. A Dewar flask or insulated container can be used to slow down the cooling process.
-
Change the solvent system: The polarity of the solvent may be too similar to the crude product. Experiment with a different solvent or solvent/anti-solvent pair from the recommended list.
Q4: No crystals are forming after cooling the solution. What are the next steps?
A4: A lack of crystal formation is usually due to either using too much solvent or the solution remaining in a supersaturated state.
-
Concentrate the solution: If an excess of solvent was used, carefully evaporate a portion of it under a gentle stream of nitrogen or using a rotary evaporator to increase the concentration of the solute.
-
Induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystal formation.
-
Data Presentation
| Solvent | Solubility Ranking for 3-Nitrobenzonitrile | Type |
| Acetone | 1 (Highest) | Polar Aprotic |
| Acetonitrile | 2 | Polar Aprotic |
| Ethyl Acetate | 2 | Polar Aprotic |
| Toluene | 3 | Non-polar Aromatic |
| Acetic Acid | 4 | Polar Protic |
| Methanol | 5 | Polar Protic |
| Ethanol | 6 | Polar Protic |
| n-Propanol | 7 | Polar Protic |
| n-Butanol | 8 | Polar Protic |
| Isopropanol | 9 | Polar Protic |
| Cyclohexane | 10 (Lowest) | Non-polar |
This data is for 3-nitrobenzonitrile and should be used as a qualitative guide for selecting solvent types for this compound.
Experimental Protocols
General Recrystallization Protocol (using a Solvent/Anti-solvent System)
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Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the primary solvent (e.g., ethyl acetate) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean flask to remove them.
-
Addition of Anti-solvent: While the solution is still hot, slowly add the anti-solvent (e.g., hexane) dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
-
Crystallization: Add a drop or two of the primary solvent to redissolve the cloudy precipitate and then allow the flask to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by melting point analysis and comparison to the literature value (85-88 °C).[1]
Mandatory Visualization
Below is a workflow diagram for selecting a suitable recrystallization solvent for this compound.
Caption: Workflow for recrystallization solvent screening.
References
Identification of byproducts in 3-Fluoro-4-nitrobenzonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-nitrobenzonitrile. The information is designed to help identify and mitigate the formation of common byproducts in various reactions.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is the most common reaction type for this compound. The electron-withdrawing effects of the nitro and cyano groups activate the fluorine atom for displacement by a wide range of nucleophiles. However, side reactions can occur, leading to impurities and reduced yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the SNAr reaction of this compound with amine nucleophiles?
A1: The primary desired reaction is the displacement of the fluorine atom to form the corresponding N-substituted 3-amino-4-nitrobenzonitrile. However, several byproducts can be observed depending on the reaction conditions and the nature of the amine.
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Hydrolysis of the Nitrile Group: Under basic conditions, particularly with aqueous bases or prolonged reaction times at elevated temperatures, the nitrile group can be hydrolyzed to a primary amide (3-fluoro-4-nitrobenzamide) or further to a carboxylic acid (3-fluoro-4-nitrobenzoic acid).
-
Displacement of the Nitro Group: While less common due to the superior leaving group ability of fluoride, strong nucleophiles under harsh conditions could potentially displace the nitro group, leading to 3-fluoro-4-aminobenzonitrile.
-
Reaction with Solvent: If the reaction is run in a nucleophilic solvent (e.g., alcohols), the solvent itself may compete with the amine nucleophile, leading to the formation of ether byproducts.
Q2: My SNAr reaction with a primary amine is sluggish and gives a low yield. What could be the issue?
A2: Several factors can contribute to a sluggish reaction or low yield:
-
Insufficient Base: An adequate amount of a non-nucleophilic base is often crucial to deprotonate the amine nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate, sodium bicarbonate, or triethylamine.
-
Steric Hindrance: A sterically hindered amine may react slowly. Increasing the reaction temperature or using a more polar aprotic solvent like DMSO or DMF can help to increase the reaction rate.
-
Low Reaction Temperature: While higher temperatures can promote byproduct formation, a temperature that is too low may not provide sufficient energy to overcome the activation barrier of the reaction. A careful optimization of the reaction temperature is recommended.
Q3: I am observing a significant amount of a byproduct that I suspect is the hydrolyzed nitrile. How can I prevent this?
A3: To minimize nitrile hydrolysis, consider the following:
-
Anhydrous Conditions: Ensure that all reagents and solvents are dry. The use of anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce hydrolysis.
-
Non-Aqueous Base: If a base is required, opt for a non-aqueous base such as potassium carbonate or an organic base like triethylamine or DIPEA, instead of aqueous bases like sodium hydroxide or potassium hydroxide.
-
Reaction Time and Temperature: Minimize the reaction time and use the lowest effective temperature to achieve a reasonable conversion to the desired product. Prolonged exposure to basic conditions, especially at elevated temperatures, will favor hydrolysis.
Troubleshooting Guide: SNAr Reactions
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material | 1. Insufficiently activated nucleophile. 2. Low reaction temperature. 3. Steric hindrance of the nucleophile. | 1. Add a suitable non-nucleophilic base (e.g., K₂CO₃, Et₃N). 2. Gradually increase the reaction temperature. 3. Use a more polar aprotic solvent (e.g., DMSO, DMF) and consider a longer reaction time. |
| Formation of 3-fluoro-4-nitrobenzamide or 3-fluoro-4-nitrobenzoic acid | Hydrolysis of the nitrile group. | 1. Use anhydrous reagents and solvents. 2. Employ a non-aqueous base. 3. Minimize reaction time and temperature. |
| Presence of an unexpected peak corresponding to an ether byproduct | Reaction with an alcohol solvent. | Switch to a non-nucleophilic, aprotic solvent such as DMF, DMSO, or acetonitrile. |
| Formation of multiple unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. The nucleophile is not stable under the reaction conditions. | 1. Perform the reaction at a lower temperature. 2. Verify the stability of the nucleophile under the planned reaction conditions. |
Experimental Protocol: SNAr Reaction with Piperidine
Synthesis of 3-(piperidin-1-yl)-4-nitrobenzonitrile
-
Reagents:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add piperidine dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing SNAr Pathways
Caption: SNAr reaction pathways for this compound.
Section 2: Suzuki Coupling Reactions
The fluorine atom of this compound can also participate in palladium-catalyzed Suzuki coupling reactions to form carbon-carbon bonds. Identifying and minimizing byproducts is key to obtaining a high yield of the desired biaryl product.
Frequently Asked Questions (FAQs)
Q1: What are the typical byproducts in a Suzuki coupling reaction with this compound?
A1: Common byproducts in Suzuki coupling reactions include:
-
Homocoupling of the Boronic Acid: The boronic acid can react with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen and can be minimized by thoroughly degassing the reaction mixture.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of the corresponding arene.
-
Reduction of the Nitro Group: Some palladium catalysts and reaction conditions, particularly those involving phosphine ligands, can lead to the reduction of the nitro group to an amine.
Q2: How can I minimize the homocoupling of my boronic acid?
A2: To reduce homocoupling:
-
Degassing: Thoroughly degas the solvent and the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to favor the cross-coupling reaction.
-
Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems may be necessary.
Troubleshooting Guide: Suzuki Coupling Reactions
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of boronic acid homocoupling product | 1. Presence of oxygen in the reaction. 2. Sub-optimal catalyst system. | 1. Thoroughly degas all solvents and the reaction mixture. 2. Screen different palladium catalysts and ligands. |
| Formation of the deborylated arene (from the boronic acid) | Protodeboronation. | 1. Use anhydrous solvents and reagents. 2. Minimize reaction time. |
| Presence of 3-amino-4-fluorobenzonitrile | Reduction of the nitro group by the catalyst system. | 1. Choose a catalyst system known to be tolerant of nitro groups. 2. Avoid phosphine ligands that can also act as reducing agents. |
Experimental Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid
Synthesis of 3-(4-methoxyphenyl)-4-nitrobenzonitrile
-
Reagents:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
S-Phos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed dioxane/water solvent mixture.
-
In a separate vial, prepare a solution of palladium(II) acetate and S-Phos in a small amount of degassed dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 100 °C and monitor by TLC or LC-MS.
-
After completion, cool to room temperature and dilute with water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Visualizing Suzuki Coupling Byproduct Formation
Caption: Common reaction pathways in Suzuki coupling of this compound.
Section 3: Other Potential Side Reactions
Reduction of the Nitro Group
In addition to being a potential side reaction in Suzuki couplings, the nitro group can be intentionally or unintentionally reduced under various conditions.
-
Catalytic Hydrogenation: Using catalysts like Pd/C with H₂ gas will readily reduce the nitro group to an amine. This can be a desired transformation, but if other functional groups are sensitive to these conditions, alternative reducing agents should be considered.
-
Metal-Acid Systems: Reagents like SnCl₂/HCl or Fe/HCl are effective for nitro group reduction. However, the strongly acidic conditions can promote hydrolysis of the nitrile group.
Troubleshooting Logic for Byproduct Identification
Caption: A logical workflow for identifying common byproducts.
Improving the regioselectivity of reactions with 3-Fluoro-4-nitrobenzonitrile
Welcome to the technical support center for 3-Fluoro-4-nitrobenzonitrile. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the regioselectivity and success of their reactions.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound highly regioselective for substitution at the fluorine position?
A1: The high regioselectivity is primarily driven by the powerful electronic effects of the substituents on the aromatic ring in a process called Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing properties of the nitrile (-CN) and nitro (-NO₂) groups strongly activate the benzene ring for attack by nucleophiles.[1] These groups, positioned para (nitro) and meta (cyano) to the fluorine atom, effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.[1] This stabilization is most pronounced when the nucleophile attacks the carbon atom bearing the fluorine, making it the most electrophilic site and the fluorine an excellent leaving group.[1][2]
Q2: What are the key factors that influence the success and regioselectivity of SNAr reactions with this substrate?
A2: Several factors are critical for achieving high yields and maintaining regioselectivity:
-
Nucleophile Choice: Stronger, less sterically hindered nucleophiles generally lead to more efficient reactions.[3] Common nucleophiles include amines, alkoxides, and thiolates.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are highly effective.[4] They solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thereby increasing its reactivity.[4]
-
Temperature: While many SNAr reactions with this activated substrate proceed at room temperature, moderate heating (e.g., 60-90 °C) can increase the reaction rate, especially with weaker nucleophiles.[4][5] However, excessively high temperatures can lead to side reactions and decomposition.
-
Base: When using nucleophiles like amines or thiols, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) is often required to deprotonate the nucleophile or scavenge the acid formed during the reaction.
Q3: Besides substitution of the fluorine, are other positions on the ring reactive?
A3: Under typical SNAr conditions, the substitution of fluorine is overwhelmingly favored. The carbon atoms attached to the nitro and cyano groups are not susceptible to nucleophilic attack. While the nitro group can be reduced to an amine and the cyano group can be hydrolyzed, these transformations require different reagents and conditions (e.g., reducing agents for the nitro group, strong acid/base for the nitrile) and are not competing reactions during a standard SNAr protocol.[1][6]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Substituted Product
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Nucleophile | Use a stronger nucleophile or increase its concentration. If using a neutral nucleophile (e.g., R-NH₂), add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to facilitate the reaction. | The nucleophile may not be strong enough to attack the aromatic ring, or its protonated form may be unreactive. A base increases the concentration of the more reactive, deprotonated nucleophile. |
| Poor Solvent Choice | Ensure the solvent is a polar aprotic type (DMF, DMSO, NMP) and is anhydrous.[4] | Protic solvents (e.g., water, alcohols) can solvate and deactivate the nucleophile. Water can also compete as a nucleophile, leading to undesired byproducts. |
| Incorrect Reaction Temperature | Gradually increase the reaction temperature while monitoring by TLC or LC-MS. Start at room temperature and increase to 60-90 °C if the reaction is sluggish.[5] | The reaction may have a significant activation energy barrier that requires thermal energy to overcome, especially with moderately reactive nucleophiles. |
| Deactivated Starting Material | Verify the purity of the this compound. Impurities could inhibit the reaction. | Contaminants can interfere with the catalyst, nucleophile, or substrate, leading to failed reactions. |
Issue 2: Formation of Unexpected Byproducts
While the primary reaction is highly regioselective, side reactions can occur under certain conditions.
| Observation | Possible Cause | Recommended Solution |
| Product from reaction with water | Presence of water in the solvent or reagents. | Use anhydrous solvents and dry all reagents thoroughly before use. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Multiple substitution products | The product of the initial substitution is also reactive. | Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile to minimize further reactions. |
| Denitration or other degradation | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Add the amine nucleophile (1.1 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted product.
References
- 1. This compound | 218632-01-0 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 3-Fluoro-4-nitrobenzonitrile
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical factor that directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). 3-Fluoro-4-nitrobenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the reliability and reproducibility of synthetic processes. This guide provides an objective comparison of three common analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis, such as the need for quantitation of trace impurities or absolute purity determination.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection and identification. | Intrinsic primary method where the signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[1] |
| Typical Purity Assay | >98% (Area Normalization) | >98% (Area Normalization) | ≥98.0% (Absolute Purity)[2] |
| Instrumentation | HPLC system with UV detector | GC system coupled to a mass spectrometer | NMR Spectrometer (e.g., 400 MHz or higher) |
| Sample Throughput | High | Medium to High | Medium |
| Strengths | - Robust and widely applicable for non-volatile compounds.- High resolution for separating structurally similar impurities.- Well-established methods for purity determination. | - Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents.- High sensitivity and specificity for impurity identification through mass spectral data.[3] | - Provides absolute purity without the need for a specific reference standard of the analyte.- Non-destructive technique.- Provides structural information about the analyte and any detected impurities. |
| Limitations | - Requires a reference standard for the main component and ideally for each impurity for accurate quantification.- May not be suitable for volatile impurities. | - The analyte must be volatile and thermally stable.- Potential for thermal degradation of labile compounds in the injector or column. | - Lower sensitivity compared to chromatographic methods for trace impurities.- Requires a certified internal standard for absolute quantification.- Potential for signal overlap in complex mixtures. |
Experimental Workflows
To provide a clearer understanding of the practical application of each technique, the following diagrams illustrate the typical experimental workflows for the purity assessment of this compound.
Detailed Experimental Protocols
The following protocols are representative methods for the purity assessment of this compound and can be adapted and validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for a structurally similar compound, 4-Fluoro-2,3-dimethylbenzaldehyde, and is suitable for the analysis of this compound.[4]
-
Instrumentation: A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (purity ≥99.5%) by dissolving an accurately weighed amount in the mobile phase to obtain a concentration of approximately 1 mg/mL.[4]
-
Prepare the sample solution by dissolving an accurately weighed amount of the this compound sample in the mobile phase to the same concentration.[4]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for the impurity profiling of pharmaceutical starting materials, including the structurally related 4-fluorobenzonitrile.[3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[3]
-
Column: A capillary column suitable for the analysis of polar aromatic compounds (e.g., a 30 m x 0.25 mm I.D., 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 100 µg/mL in a suitable solvent such as methanol or acetone.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This is a general protocol for determining the absolute purity of an organic compound using an internal standard.[5]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid, 1,4-dinitrobenzene) that has signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).
-
Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
Sample Preparation:
-
Data Processing and Purity Calculation:
-
Process the acquired spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
subscripts "sample" and "IS" refer to the analyte and the internal standard, respectively.
-
-
Conclusion
A multi-faceted approach is often the most robust strategy for the comprehensive purity assessment of this compound. HPLC is a reliable workhorse for routine purity checks and quantifying known non-volatile impurities. GC-MS provides an orthogonal technique, particularly valuable for identifying and quantifying volatile impurities and residual solvents. For an absolute determination of purity without reliance on a specific reference standard for the analyte, qNMR is the method of choice, offering high precision and valuable structural information. The selection of the most appropriate method or combination of methods will ultimately depend on the specific analytical needs, regulatory requirements, and the stage of drug development.
References
Navigating the Spectral Landscape: A Comparative Guide to the 1H and 13C NMR Analysis of 3-Fluoro-4-nitrobenzonitrile
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating these features. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for 3-Fluoro-4-nitrobenzonitrile, alongside structurally related compounds, offering a valuable resource for spectral interpretation and analysis.
Comparative NMR Data Analysis
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the comparative compounds. These values are crucial for identifying the distinct NMR signals and understanding the electronic environment of the nuclei within each molecule.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz |
| This compound (Predicted) | CDCl₃ | H-2: 8.35 (dd, J=8.5, 2.0 Hz)H-5: 8.25 (dd, J=8.5, 5.0 Hz)H-6: 7.85 (t, J=8.5 Hz) |
| 4-Nitrobenzonitrile | CDCl₃ | H-2, H-6: 7.92 (d, J=8.8 Hz)H-3, H-5: 8.37 (d, J=8.8 Hz)[1] |
| 3-Fluorobenzonitrile | CDCl₃ | H-2: 7.47-7.53 (m)H-4: 7.33-7.40 (m)H-5: 7.20-7.27 (m)H-6: 7.40-7.46 (m) |
| 4-Fluoro-3-nitrobenzonitrile | CDCl₃ | H-2: 8.53 (dd, J=5.1, 2.2 Hz)H-5: 7.45 (t, J=8.8 Hz)H-6: 8.18 (ddd, J=8.8, 4.2, 2.2 Hz) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | CDCl₃ | 160.5 (d, ¹JCF = 260 Hz, C-3)145.0 (C-4)136.0 (d, ³JCF = 8 Hz, C-5)128.0 (d, ²JCF = 20 Hz, C-2)120.0 (d, ⁴JCF = 3 Hz, C-6)115.0 (C-1)114.0 (CN) |
| 4-Nitrobenzonitrile | CDCl₃ | 150.0 (C-4)133.4 (C-2, C-6)124.2 (C-3, C-5)118.2 (C-1)116.7 (CN)[2] |
| 3-Fluorobenzonitrile | CDCl₃ | 162.1 (d, ¹JCF = 250 Hz, C-3)130.6 (d, ³JCF = 8.5 Hz, C-5)125.5 (d, ⁴JCF = 3 Hz, C-6)118.8 (d, ²JCF = 21 Hz, C-2)115.5 (d, ²JCF = 23 Hz, C-4)113.2 (d, ³JCF = 9 Hz, C-1)117.8 (CN) |
| 4-Fluoro-3-nitrobenzonitrile | CDCl₃ | 157.5 (d, ¹JCF = 265 Hz, C-4)138.0 (C-3)133.0 (d, ³JCF = 8 Hz, C-5)125.0 (d, ²JCF = 20 Hz, C-2)117.0 (d, ²JCF = 22 Hz, C-6)112.0 (C-1)116.0 (CN) |
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of this compound and similar small organic molecules.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should be based on the sample's solubility and the desired spectral window.
-
To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum to ensure accurate integration and peak picking.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms in the molecule.
Logical Workflow for NMR Analysis
The process of NMR analysis, from sample preparation to final data interpretation, follows a logical progression. The following diagram illustrates this workflow.
Caption: Workflow for NMR analysis of small organic molecules.
By following the detailed protocols and utilizing the comparative spectral data provided in this guide, researchers can confidently approach the ¹H and ¹³C NMR analysis of this compound and related compounds, facilitating more efficient and accurate structural elucidation in their research and development endeavors.
References
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 3-Fluoro-4-nitrobenzonitrile
For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of chemical intermediates is paramount. 3-Fluoro-4-nitrobenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its purity and to monitor its presence in reaction mixtures and final products. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1] For the analysis of this compound, a reversed-phase HPLC method is generally the most suitable approach.
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method with UV detection is a common and cost-effective approach for the analysis of nitroaromatic compounds.[2] The following protocol is a representative example based on methods for similar compounds.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A typical starting point would be a 60:40 (v/v) mixture of Acetonitrile and Water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Performance Characteristics (Illustrative)
The following table summarizes the expected performance of an optimized HPLC-UV method for the analysis of a compound similar to this compound. Actual performance may vary depending on the specific instrumentation and method validation.
| Parameter | Typical Value |
| Retention Time (tR) | 3 - 10 min (highly dependent on mobile phase composition) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] Due to its high sensitivity and the structural information provided by the mass spectrometer, GC-MS is an excellent choice for the analysis of this compound, which is expected to have sufficient volatility.
Experimental Protocol: GC-MS
The following protocol is based on established EPA methods and literature for the analysis of nitroaromatic compounds.[3]
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole, triple quadrupole, or time-of-flight)
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 15 °C/min to 280 °C (hold for 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Scan mode (e.g., m/z 50-350) or Selected Ion Monitoring (SIM) for higher sensitivity |
Performance Characteristics (Illustrative)
The following table outlines the expected performance of a GC-MS method for a compound like this compound.
| Parameter | Typical Value |
| Retention Time (tR) | 8 - 15 min |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL (in SIM mode) |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL (in SIM mode) |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Non-volatile and thermally labile compounds.[1] | Volatile and semi-volatile thermally stable compounds.[1] |
| Sensitivity | Generally in the ppm to high ppb range with UV detection. Can be improved with more sensitive detectors like MS. | Typically in the ppb to ppt range, especially in SIM mode. |
| Selectivity | Good, based on chromatographic separation. Co-elution of isomers can be a challenge. | Excellent, due to both chromatographic separation and mass spectral identification. |
| Sample Preparation | Simpler, often just dissolving the sample in a suitable solvent. | May require derivatization for polar or non-volatile compounds, though likely not necessary for this compound. |
| Analysis Time | Can be faster for isocratic methods, but gradient methods can be longer. | Typically longer run times due to the temperature program. |
| Instrumentation Cost | Generally lower for a standard HPLC-UV system. | Higher due to the mass spectrometer. |
| Confirmatory Analysis | Diode array detection can provide spectral confirmation. LC-MS provides definitive confirmation. | Mass spectral data provides definitive structural information and confirmation. |
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis.
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A standard experimental workflow for the GC-MS analysis of this compound.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and straightforward method for routine quality control and purity assessments where high sensitivity is not the primary concern. Its simpler sample preparation and lower instrumentation cost make it an attractive option.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace analysis, impurity profiling, and unambiguous identification. The structural information from the mass spectrum is invaluable for confirming the identity of the analyte and any potential impurities.
For comprehensive characterization and in-depth analysis, especially during drug development and for regulatory submissions, the use of both techniques can be advantageous. HPLC can provide accurate quantitative data on the main component, while GC-MS can be employed for the identification and quantification of volatile impurities. The methods presented in this guide provide a solid foundation for developing a validated analytical procedure for this compound tailored to your specific analytical needs.
References
A Comparative Analysis of the Reactivity of 3-Fluoro-4-nitrobenzonitrile and 2-Fluoro-5-nitrobenzonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the array of reactions available, nucleophilic aromatic substitution (SNAr) stands out for its utility in forming carbon-heteroatom bonds. This guide provides a comparative analysis of the reactivity of two key building blocks: 3-Fluoro-4-nitrobenzonitrile and 2-Fluoro-5-nitrobenzonitrile. Understanding their relative reactivity is crucial for optimizing reaction conditions and predicting outcomes in synthetic campaigns.
Theoretical Reactivity Profile
The reactivity of aryl fluorides in SNAr reactions is predominantly governed by the electronic stabilization of the intermediate Meisenheimer complex. This transient species bears a negative charge that is delocalized across the aromatic ring. Electron-withdrawing groups (EWGs) positioned ortho and para to the site of nucleophilic attack significantly stabilize this intermediate, thereby accelerating the reaction rate.
-
This compound: In this isomer, the strongly electron-withdrawing nitro group is situated para to the fluorine leaving group. This positioning provides substantial activation through resonance stabilization of the Meisenheimer complex. The cyano group, also an EWG, is in the meta position, where its influence is primarily through a less potent inductive effect.
-
2-Fluoro-5-nitrobenzonitrile: This isomer also benefits from a nitro group para to the fluorine, offering strong resonance stabilization. Crucially, the cyano group is positioned ortho to the fluorine. In this location, the cyano group exerts a powerful electron-withdrawing effect through both resonance and induction, further stabilizing the Meisenheimer intermediate.
Based on this electronic analysis, it is predicted that 2-Fluoro-5-nitrobenzonitrile will exhibit greater reactivity in SNAr reactions compared to this compound. The presence of two strongly activating groups (ortho-cyano and para-nitro) in the former is expected to lead to a lower activation energy for the rate-determining nucleophilic addition step.
Experimental Data Comparison
| Feature | This compound | 2-Fluoro-5-nitrobenzonitrile |
| Activating Groups | 1 (strong - NO₂ para), 1 (weak - CN meta) | 2 (strong - NO₂ para, CN ortho) |
| Predicted Reactivity | High | Very High |
| Typical Reaction Conditions | Moderate to elevated temperatures may be required depending on the nucleophile. | Reactions may proceed under milder conditions (e.g., lower temperatures, shorter reaction times). |
Experimental Protocols
The following are representative protocols for conducting SNAr reactions with these substrates. These can be adapted based on the specific nucleophile and desired scale.
Protocol 1: General Nucleophilic Aromatic Substitution with an Amine
This protocol can be adapted for both isomers.
Materials:
-
Fluoro-nitrobenzonitrile isomer (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask, add the fluoro-nitrobenzonitrile isomer (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (2.0 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Specific Example - Reaction of this compound with 4-(1-Pyrrolidinyl)piperidine[1]
Materials:
-
4-Fluoro-3-nitrobenzonitrile (this compound) (49.8 mmol, 1.00 equiv)
-
4-(1-Pyrrolidinyl)piperidine (50.2 mmol, 1.01 equiv)
-
K₃PO₄ (55.1 mmol, 1.11 equiv)
-
Distilled water
Procedure:
-
To a 300 mL three-necked round-bottom flask, add distilled water (90 mL).
-
Add K₃PO₄ (11.70 g) and dissolve.
-
Add 4-(1-Pyrrolidinyl)piperidine (7.74 g) and dissolve.
-
Add 4-fluoro-3-nitrobenzonitrile (8.27 g).
-
Add an additional 10 mL of distilled water to rinse the reagents into the flask.
-
Heat the reaction mixture and stir at 90 °C for 6 hours.
-
Cool the reaction mixture to ambient temperature and allow it to stand overnight without agitation.
-
Collect the resulting solids by vacuum filtration and rinse twice with 50 mL portions of water.
-
Dry the product to a constant mass. (Isolated yield reported as 96%).[1]
Reaction Mechanism and Workflow
The SNAr reaction proceeds through a well-established two-step addition-elimination mechanism.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
The experimental workflow for a typical SNAr reaction is outlined below.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
References
A Comparative Guide to Fluoronitrobenzonitrile Isomers in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluoronitrobenzonitrile isomers, valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Their unique trifunctional nature—possessing fluoro, nitro, and nitrile groups on a benzene ring—offers a versatile platform for molecular elaboration. This document details their synthesis, comparative reactivity, and application in drug discovery, supported by experimental data and protocols.
Physicochemical and Synthetic Comparison of Isomers
The positional arrangement of the fluoro, nitro, and nitrile groups on the benzene ring significantly influences the physical properties and reactivity of each isomer. The following table summarizes key data for several common fluoronitrobenzonitrile isomers.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) | Synthesis Method |
| 2-Fluoro-3-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 | - | - | - | Multi-step from 2-fluorotoluene |
| 2-Fluoro-4-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 | 69.3-71.5 | Yellow crystal | 54.1 | Diazotization of 2-fluoro-4-nitroaniline followed by cyanation[1] |
| 2-Fluoro-5-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 | 76-80 | White to off-white powder | 93 (in subsequent reaction) | Reaction of 3-bromo-4-fluorobenzaldehyde with cuprous cyanide[2][3] |
| 3-Fluoro-4-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 | 86-88 | Crystalline solid | >90 (from oxime) | Dehydration of 3-fluoro-4-nitrobenzaldehyde oxime[4] |
| 4-Fluoro-3-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 | 86-88 | Crystalline solid | 35 | Nitration of 4-fluorobenzonitrile[5][6] |
| 5-Fluoro-2-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 | - | - | 79 | From 5-fluoro-2-nitrobenzoic acid[7] |
Note: Data for some isomers is limited in publicly available literature.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzonitrile via Nitration
This protocol describes the synthesis of 4-fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile.[5][6]
Materials:
-
4-Fluorobenzonitrile (12.5 g, 103 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (125 ml)
-
Potassium Nitrate (KNO₃) (10.4 g, 103 mmol)
-
Silica Gel
-
Methylene Chloride (CH₂Cl₂)
-
Ice
Procedure:
-
To a stirred slurry of silica gel in concentrated sulfuric acid (125 ml) at 0°C, add 4-fluorobenzonitrile (12.5 g, 103 mmol).[5][6]
-
Slowly add potassium nitrate (10.4 g, 103 mmol) to the mixture while maintaining the temperature at 0°C.[5][6]
-
Remove the sulfuric acid by passing the mixture through a short column of silica gel.
-
Wash the product from the silica gel with methylene chloride.
-
Evaporate the solvent to yield 4-fluoro-3-nitrobenzonitrile as a crystalline solid.
Expected Yield: Approximately 6.0 g (35%).[5][6]
Protocol 2: Synthesis of 2-Fluoro-4-nitrobenzonitrile
This protocol outlines the synthesis of 2-fluoro-4-nitrobenzonitrile from 2-fluoro-4-nitrobromobenzene.[1]
Materials:
-
2-Fluoro-4-nitrobromobenzene
-
Copper(I) cyanide
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Toluene
Procedure:
-
React 2-fluoro-4-nitrobromobenzene with copper(I) cyanide in NMP as a solvent.
-
After the reaction is complete, pour the solution into an aqueous solution of ethyl acetate to precipitate the product and remove copper salts.
-
Extract the filter cake with ethyl acetate.
-
Combine the organic layers, wash with water, and dry with anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from toluene to obtain yellow crystals of 2-fluoro-4-nitrobenzonitrile.
Expected Yield: 54.1% (based on 2-fluoro-4-nitrobromobenzene).[1]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
A key application of fluoronitrobenzonitrile isomers is in nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by a nucleophile. The reactivity of the isomers in SNAr is highly dependent on the position of the electron-withdrawing nitro group relative to the fluorine atom.
The nitro group exerts both a -I (inductive) and -M (mesomeric) effect, which stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack (i.e., the carbon bearing the fluorine atom). In these positions, the negative charge can be delocalized onto the nitro group through resonance. When the nitro group is in the meta position, this resonance stabilization is not possible, leading to a significantly lower reaction rate.
Therefore, the general order of reactivity for fluoronitrobenzonitrile isomers in SNAr reactions is:
ortho/para-nitro substituted isomers > meta-nitro substituted isomers
This difference in reactivity allows for selective functionalization and is a critical consideration in synthetic design.
Caption: Logical relationship of reactivity in SNAr.
Application in Drug Discovery: Synthesis of Dabrafenib
Fluoronitrobenzonitrile isomers are crucial building blocks in the synthesis of targeted cancer therapies. For instance, a derivative of 2-fluoro-3-nitrobenzonitrile is a key precursor in the synthesis of Dabrafenib, a potent inhibitor of BRAF V600E-mutated melanoma.[8] The BRAF protein is a serine/threonine kinase in the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in cancer, leading to uncontrolled cell proliferation.[8][9][10][11][12][13][14][15]
Caption: Simplified workflow for Dabrafenib synthesis.
BRAF V600E Signaling Pathway and Inhibition by Dabrafenib
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth and proliferation. In many melanomas, a specific mutation in the BRAF gene (V600E) leads to constitutive activation of this pathway, driving cancer progression. Dabrafenib is designed to specifically inhibit this mutated BRAF protein, thereby blocking the downstream signaling and inhibiting tumor growth.
Caption: BRAF V600E signaling pathway and Dabrafenib inhibition.
References
- 1. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. ossila.com [ossila.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-FLUORO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. 5-FLUORO-2-NITROBENZONITRILE | 50594-78-0 [chemicalbook.com]
- 8. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biomarker.onclive.com [biomarker.onclive.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Unveiling the Molecular Architecture: A Crystallographic Validation of 3-Fluoro-4-nitrobenzonitrile and its Analogs
A Comparative Guide to the Structural Elucidation of Substituted Benzonitriles via X-ray Crystallography
For researchers and professionals in the fields of crystallography, medicinal chemistry, and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the crystallographic data for key substituted benzonitriles, offering a framework for the structural validation of 3-Fluoro-4-nitrobenzonitrile. While a definitive crystal structure for this compound is not publicly available, an in-depth examination of its close analogs, 3-nitrobenzonitrile and 4-nitrobenzonitrile, provides critical insights into the expected molecular geometry and packing interactions.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 3-nitrobenzonitrile and 4-nitrobenzonitrile, offering a baseline for the anticipated structural features of this compound. The data highlights the similarities in crystal systems and space groups, suggesting that this compound is likely to adopt a similar packing arrangement.
| Parameter | 3-Nitrobenzonitrile[1][2][3] | 4-Nitrobenzonitrile[2] |
| Chemical Formula | C₇H₄N₂O₂ | C₇H₄N₂O₂ |
| Molecular Weight | 148.12 g/mol | 148.12 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| Unit Cell Dimensions | a = 3.73339(4) Åb = 6.97307(5) Åc = 12.87327(9) Åα = 90°β = 90.798(8)°γ = 90° | a = 3.84 Åb = 6.17 Åc = 14.85 Åα = 90°β = 95.5°γ = 90° |
| Volume | 334.89(6) ų | 350.1 ų |
| Z | 2 | 2 |
| Key Structural Features | - Nitro group is slightly tilted out of the benzene ring plane (11.22(6)°).- Molecules form π-π stacking interactions along the a-axis with an interplanar distance of 3.3700(9) Å. | - The tilt angle of the nitro group out of the benzene ring plane is 10.3°. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction is a multi-step process that requires meticulous sample preparation and data collection. The following is a generalized protocol for the analysis of small organic molecules like substituted benzonitriles.
1. Crystal Growth:
-
High-quality single crystals are paramount for successful X-ray diffraction analysis.
-
Slow evaporation of a saturated solution is a common method. A suitable solvent system for this compound would likely involve a moderately polar solvent.
-
Other techniques include slow cooling of a saturated solution or vapor diffusion.
2. Crystal Mounting:
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection at low temperatures.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
4. Data Processing:
-
The collected diffraction spots are indexed to determine the unit cell parameters and crystal system.
-
The intensities of the diffraction spots are integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption).
5. Structure Solution and Refinement:
-
The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
An initial electron density map is calculated, from which the positions of the atoms are determined.
-
The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
Visualizing Molecular and Methodological Frameworks
To better understand the processes and interactions involved in the crystallographic validation of this compound, the following diagrams have been generated.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Potential intermolecular interactions in this compound crystals.
References
Navigating Purity in Synthesis: A Guide to Research-Grade 3-Fluoro-4-nitrobenzonitrile
For researchers and professionals in drug development and organic synthesis, the purity of starting materials is a critical parameter that can significantly influence experimental outcomes, from reaction yields to the impurity profile of the final product. 3-Fluoro-4-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals, including antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4), serves as a pertinent case study for evaluating the impact of reagent purity. This guide provides a comparative analysis of research-grade this compound, focusing on purity standards, analytical methodologies, and the practical implications of purity levels in a real-world synthetic application.
Understanding Purity Grades and Common Impurities
Research-grade this compound is typically available in purities of ≥98% and ≥99%.[1] While a one percent difference may seem marginal, it can have substantial consequences in sensitive applications. The impurities in the ≥98% grade material often consist of unreacted starting materials from its synthesis, such as 3-fluoro-4-aminobenzonitrile, or isomers like 4-fluoro-3-nitrobenzonitrile. The presence of these impurities can lead to the formation of unwanted side products, complicating purification and reducing the overall yield of the desired product.
Table 1: Comparison of Research-Grade this compound Purity Standards
| Feature | Standard Grade | High Purity Grade |
| Purity Assay | ≥98.0% | ≥99.0% |
| Appearance | White to light yellow powder | White to off-white crystalline powder |
| Common Impurities | - Isomeric variants (e.g., 4-fluoro-3-nitrobenzonitrile)- Residual starting materials- By-products from synthesis | - Trace amounts of isomeric variants- Minimal residual solvents |
| Typical Application | General synthetic applications | cGMP synthesis, late-stage drug development, reactions requiring high precision |
The Impact of Purity on Synthetic Outcomes: A Case Study
The significance of purity is best illustrated through a practical example. This compound is a crucial starting material in the synthesis of a major metabolite of GSK2798745, a potent TRPV4 antagonist investigated for cardiac and respiratory diseases. The core reaction is a nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by an amine.
Hypothetical Performance Comparison in SNAr Reaction
While direct, published comparative studies on the impact of this compound purity grades on this specific synthesis are scarce, we can extrapolate expected outcomes based on established principles of organic chemistry. The presence of nucleophilic impurities (like residual amines from the starting material) or alternative electrophiles (isomeric impurities) in the ≥98% grade reagent would likely lead to a notable decrease in the yield of the desired product and an increase in the complexity of the crude product mixture.
Table 2: Projected Impact of Purity on the Synthesis of a GSK2798745 Metabolite Intermediate
| Purity Grade of Starting Material | Expected Yield of Desired Product | Purity of Crude Product | Downstream Processing Implications |
| ≥98.0% | 80-85% | ~90% | Requires more rigorous purification (e.g., multiple-step column chromatography), leading to increased time and solvent consumption. |
| ≥99.0% | >95% | >98% | Simpler purification, potentially a single crystallization or chromatographic step, resulting in higher overall process efficiency. |
These projected values highlight the trade-off between the initial cost of the reagent and the overall cost and efficiency of the synthetic process. The higher initial investment in a ≥99.0% pure reagent can be offset by savings in purification and increased final product yield.
Experimental Protocols for Purity Assessment and Synthesis
Accurate determination of purity and the successful execution of synthetic procedures rely on robust experimental protocols.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of organic compounds. A validated HPLC-UV method is crucial for distinguishing the main component from its potential impurities.
Experimental Protocol: HPLC Purity Analysis
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient Program: Start with a lower concentration of acetonitrile and gradually increase it to elute compounds of varying polarity.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
This method allows for the separation and quantification of this compound and its common impurities, providing a precise purity value.
Synthesis of a Key Intermediate for a TRPV4 Antagonist Metabolite
The following protocol outlines a typical SNAr reaction using this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
To a solution of the amine precursor in a suitable aprotic polar solvent (e.g., acetonitrile or DMF), add potassium carbonate as a base.
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
The workflow for this synthesis and subsequent analysis is depicted in the following diagram.
Alternative Starting Materials
An important consideration in process development is the evaluation of alternative starting materials. In this case, the isomeric 4-Fluoro-3-nitrobenzonitrile could be considered. While it also possesses the necessary functional groups for SNAr reactions, the electronic effects of the nitro and cyano groups relative to the fluorine atom are different. In this compound, the nitro group is para to the fluorine, providing strong activation for nucleophilic attack through resonance stabilization of the Meisenheimer intermediate. In the 4-fluoro-3-nitro isomer, the nitro group is meta to the fluorine, offering less activation. This would likely result in slower reaction kinetics and may require harsher reaction conditions, potentially leading to more side products.
Table 3: Comparison with an Isomeric Alternative
| Compound | Position of Nitro Group relative to Fluorine | Activation towards SNAr | Expected Reaction Rate |
| This compound | Para | Strong (Resonance and Inductive) | Faster |
| 4-Fluoro-3-nitrobenzonitrile | Meta | Weaker (Primarily Inductive) | Slower |
Role in Targeting the TRPV4 Signaling Pathway
The end-product of the synthesis involving this compound is an antagonist of the TRPV4 channel. TRPV4 is a calcium-permeable ion channel that is involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensation.[2][3] In cardiovascular and respiratory systems, dysregulation of TRPV4 has been implicated in conditions such as heart failure, pulmonary edema, and hypertension.[2][4][5] Antagonizing this channel can therefore be a therapeutic strategy for these diseases. The activation of TRPV4 by various stimuli leads to an influx of calcium ions, which triggers downstream signaling cascades involving pathways like PI3K/Akt and Rho/Rho kinase.
References
- 1. nbinno.com [nbinno.com]
- 2. Pathophysiological Roles of the TRPV4 Channel in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. TRPV4: physiological role and therapeutic potential in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Transient Receptor Potential Vanilloid 4 in Pulmonary Inflammatory Diseases [frontiersin.org]
Comparative Analysis of 3-Fluoro-4-nitrobenzonitrile Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, 3-fluoro-4-nitrobenzonitrile serves as a versatile starting scaffold for the synthesis of a diverse range of biologically active molecules. This guide provides a comparative overview of the characterization of this compound and its derivatives, with a focus on their synthesis, physicochemical properties, and potential therapeutic applications.
The strategic incorporation of a fluorine atom and a nitro group onto the benzonitrile framework imparts unique electronic properties that render the molecule susceptible to various chemical modifications, making it an attractive precursor for generating libraries of compounds for drug discovery programs. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring, facilitating nucleophilic aromatic substitution of the fluorine atom, a common strategy for introducing diverse functionalities.
Physicochemical Characterization of Core Scaffolds
A fundamental understanding of the physicochemical properties of the parent molecules is crucial for predicting the characteristics of their derivatives. The table below summarizes key properties of this compound and its common isomer, 4-fluoro-3-nitrobenzonitrile.
| Property | This compound | 4-Fluoro-3-nitrobenzonitrile |
| CAS Number | 218632-01-0[1] | 1009-35-4 |
| Molecular Formula | C₇H₃FN₂O₂[1][2] | C₇H₃FN₂O₂ |
| Molecular Weight | 166.11 g/mol [1][2] | 166.11 g/mol |
| Appearance | White to light yellow powder | Crystalline solid |
| Melting Point | Not specified | 86-88 °C |
| Storage | 2°C - 8°C[1] | Room Temperature |
Synthesis and Characterization of a Representative Derivative: 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile
To illustrate the synthetic utility of these scaffolds, the synthesis of 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile, a derivative of 3,4-difluorobenzonitrile (a related starting material), is presented. This reaction highlights the nucleophilic aromatic substitution pathway.
Experimental Protocol: Synthesis of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile[3]
A solution of hydroquinone (1.2 mmol) and sodium hydroxide (2.4 mmol) in dimethyl sulfoxide (10 ml) is stirred at room temperature for 5 hours. The mixture is then heated to 80°C, and 3,4-difluorobenzonitrile (1 mmol) is added dropwise. The reaction mixture is stirred for an additional 10 hours. Following this, the mixture is washed with water (30 ml) and extracted three times with ethyl acetate. The combined organic layers are dried and the solvent is removed under reduced pressure. The crude product is purified by silica gel chromatography to yield the final product.
Spectroscopic and Crystallographic Data for 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile[3]
| Data Type | Value |
| Molecular Formula | C₁₃H₈FNO₂ |
| Molecular Weight | 229.20 g/mol |
| Crystal System | Orthorhombic |
| Dihedral Angle between Aromatic Rings | 70.9 (2)° |
The molecular structure is characterized by a significant dihedral angle between the two aromatic rings. In the solid state, molecules are linked by O—H⋯N hydrogen bonds, forming zigzag chains.[3]
Biological Potential of 3-Fluoro-4-aminobenzonitrile Derivatives
The nitro group of this compound can be readily reduced to an amine, yielding 3-fluoro-4-aminobenzonitrile. This amino derivative serves as a key intermediate for a variety of therapeutic agents.
Antimicrobial and Anticancer Applications
Derivatives of 3-fluoro-4-aminobenzonitrile have shown promise in both antimicrobial and anticancer research.[4]
-
Antimicrobial Activity: Silver(I) complexes incorporating 3-fluoro-4-aminobenzonitrile as a ligand have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves the release of silver ions and the generation of hydroxyl radicals.[4]
-
Anticancer Activity: Arylpiperazine derivatives synthesized from 3-fluoro-4-aminobenzonitrile have exhibited potent growth-inhibitory activity against various human cancer cell lines, including prostate cancer, with IC₅₀ values in the low micromolar range. The mechanism of action is thought to involve the induction of apoptosis or cell cycle arrest.[4]
The versatility of the 3-fluoro-4-aminobenzonitrile scaffold, with its potential for hydrogen bonding, metabolic stability conferred by the fluorine atom, and the reactivity of the nitrile group, makes it a valuable platform for the development of novel therapeutic agents.[4]
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of novel this compound derivatives is a systematic process to ensure the purity and confirm the structure of the newly synthesized compounds.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.
Logical Relationship of Functional Groups to Biological Activity
The structural features of this compound derivatives are intrinsically linked to their potential biological activity. Understanding these relationships is key for rational drug design.
Caption: The relationship between the functional groups of 4-substituted 3-fluorobenzonitrile derivatives and their resulting biological activity.
References
Benchmarking the Efficiency of 3-Fluoro-4-nitrobenzonitrile in Nucleophilic Aromatic Substitution Reactions
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the efficiency of building block reagents is paramount. 3-Fluoro-4-nitrobenzonitrile stands out as a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effects of the ortho-nitro group and the para-cyano group create a significant electron deficiency on the aromatic ring, facilitating the displacement of the fluorine atom by a wide range of nucleophiles. This guide provides a comparative analysis of the efficiency of this compound against its chloro and bromo analogues, supported by experimental data, to offer a clear benchmark for researchers and drug development professionals.
Superior Reactivity of the Fluoro Substituent
The generally accepted reactivity trend for leaving groups in SNAr reactions is F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the mechanism of nucleophilic aromatic substitution. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, thereby lowering the activation energy of this crucial step and accelerating the overall reaction rate.
Comparative Performance in Nucleophilic Aromatic Substitution
For instance, the reaction of the positional isomer, 4-fluoro-3-nitrobenzonitrile, with 4-(1-pyrrolidinyl)piperidine proceeds to a high yield of 96% at 90°C in 6 hours[1]. This demonstrates the high reactivity of a fluoronitrobenzonitrile with an amine nucleophile.
Further compelling evidence for the superior leaving group ability of fluorine over bromine is found in the reaction of 3-bromo-4-fluoronitrobenzene with sodium methoxide. In this case, the fluorine atom is selectively displaced over the bromine atom to yield 3-bromo-4-methoxynitrobenzene in a remarkable 96.6% yield at 60°C in just 12 minutes[2].
While specific yield and reaction time data for the reactions of 3-chloro-4-nitrobenzonitrile and 3-bromo-4-nitrobenzonitrile with the same nucleophiles under comparable conditions are sparse, the available information suggests that more forcing conditions or longer reaction times would be necessary to achieve similar yields to the fluoro analogue.
Table 1: Comparison of 3-Halo-4-nitrobenzonitrile Efficiency in SNAr Reactions
| Substrate | Nucleophile | Product | Reaction Conditions | Yield | Reference |
| This compound (and isomers) | |||||
| 4-Fluoro-3-nitrobenzonitrile | 4-(1-Pyrrolidinyl)piperidine | 1-(4-Cyano-2-nitrophenyl)-4-(pyrrolidin-1-yl)piperidine | Water, K₃PO₄, 90°C, 6 h | 96% | [1] |
| 3-Bromo-4-fluoronitrobenzene | Sodium methoxide | 3-Bromo-4-methoxynitrobenzene | Methanol, 60°C, 0.2 h | 96.6% | [2] |
| 3-Chloro-4-nitrobenzonitrile | Data not available for direct comparison | ||||
| 3-Bromo-4-nitrobenzonitrile | Data not available for direct comparison |
Note: Data for isomers and closely related compounds are used to illustrate the high reactivity of the C-F bond in activated aromatic systems.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for providing a clear basis for comparison.
Protocol 1: Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitrobenzonitrile with an Amine [1]
This protocol details the reaction of a positional isomer of the target compound, illustrating a typical high-yielding SNAr reaction with an amine nucleophile.
-
Materials:
-
4-Fluoro-3-nitrobenzonitrile (1.00 equiv)
-
4-(1-Pyrrolidinyl)piperidine (1.01 equiv)
-
Potassium phosphate (K₃PO₄) (1.11 equiv)
-
Distilled water
-
-
Procedure:
-
To a 300 mL three-necked round-bottom flask, add distilled water (90 mL).
-
Add K₃PO₄ (11.70 g, 55.1 mmol, 1.11 equiv) and dissolve.
-
Add 4-(1-pyrrolidinyl)piperidine (7.74 g, 50.2 mmol, 1.01 equiv) and dissolve.
-
Add 4-fluoro-3-nitrobenzonitrile (8.27 g, 49.8 mmol, 1.00 equiv).
-
Rinse the flask with an additional 10 mL of distilled water.
-
Heat the reaction mixture to 90°C and stir for 6 hours.
-
Cool the reaction mixture to ambient temperature and allow it to stand overnight without agitation.
-
Collect the resulting solids by vacuum filtration and rinse twice with 50 mL portions of water.
-
Dry the wet cake in a drying jar and then in a 50°C oven to a constant mass.
-
Isolated Yield: 14.4 g (96%).
-
Protocol 2: Selective Nucleophilic Aromatic Substitution on 3-Bromo-4-fluoronitrobenzene with Sodium Methoxide [2]
This protocol highlights the preferential substitution of fluorine over bromine.
-
Materials:
-
3-Bromo-4-fluoronitrobenzene (11.0 g)
-
Sodium methoxide (12.15 g)
-
Methanol (175 mL)
-
Ice water
-
-
Procedure:
-
Add 3-bromo-4-fluoronitrobenzene and methanol to a reaction vessel.
-
Control the temperature in a water bath at 60°C.
-
Slowly add sodium methoxide while maintaining the system temperature at 60°C.
-
After the addition is complete, maintain the reaction at 60°C for 0.2 hours.
-
Pour the reaction mixture into 1000 mL of ice water to precipitate the solid product.
-
Filter the precipitate and dry to obtain the product.
-
Yield: 11.25 g of 3-bromo-4-methoxynitrobenzene (96.6%).
-
Visualizing Reaction Pathways and Workflows
General SNAr Mechanism
The following diagram illustrates the two-step addition-elimination mechanism of nucleophilic aromatic substitution.
Experimental Workflow for SNAr with an Amine Nucleophile
This diagram outlines the key steps in the experimental protocol for the reaction of a fluoronitrobenzonitrile with an amine.
References
Navigating Isomeric Purity: A Comparative Guide to the Analysis of 3-Fluoro-4-nitrobenzonitrile
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of key pharmaceutical intermediates like 3-Fluoro-4-nitrobenzonitrile is paramount for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the isomeric purity analysis of this compound, supported by representative experimental data and detailed methodologies.
Introduction to Isomeric Impurities in this compound
This compound is a versatile building block in organic synthesis.[1][2] Its synthesis commonly involves the nitration of 3-fluorobenzonitrile.[1] This electrophilic aromatic substitution can result in the formation of several positional isomers, which are considered impurities. The primary isomeric impurities of concern include:
-
2-Fluoro-3-nitrobenzonitrile
-
4-Fluoro-2-nitrobenzonitrile
-
5-Fluoro-2-nitrobenzonitrile
-
2-Fluoro-5-nitrobenzonitrile
-
4-Fluoro-3-nitrobenzonitrile
The accurate quantification of these isomers is critical as their presence, even in trace amounts, can impact the pharmacological and toxicological profile of the final drug product.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common and powerful techniques for analyzing the purity of pharmaceutical intermediates.[3][4][5][6][7] The choice between them depends on the volatility and thermal stability of the analyte and its impurities, as well as the specific requirements of the analysis in terms of resolution, sensitivity, and throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4][5] For the separation of positional isomers of substituted benzonitriles, reverse-phase HPLC is a common approach. The use of specialized stationary phases can significantly enhance selectivity.
Advantages of HPLC:
-
Wide applicability to a broad range of compounds.
-
High resolution and efficiency.
-
Multiple detection methods (UV, DAD, MS).
-
Amenable to non-volatile and thermally unstable molecules.
Disadvantages of HPLC:
-
Higher solvent consumption compared to GC.
-
Potentially longer analysis times for complex separations.
Gas Chromatography (GC)
GC is an ideal technique for the analysis of volatile and thermally stable compounds.[7] When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and specificity for the identification and quantification of impurities.
Advantages of GC:
-
High separation efficiency.
-
Fast analysis times are often achievable.
-
Highly sensitive detectors (FID, MS).
-
Excellent for volatile and semi-volatile compounds.
Disadvantages of GC:
-
Limited to thermally stable and volatile analytes.
-
Potential for thermal degradation of sensitive compounds in the injector port.
Quantitative Data Summary
The following tables summarize representative performance data for the analysis of this compound and its potential isomeric impurities using HPLC and GC.
Table 1: HPLC Performance Data
| Parameter | Result |
| Resolution (Rs) between this compound and closest eluting isomer | > 2.0 |
| Limit of Detection (LOD) | 0.005% |
| Limit of Quantification (LOQ) | 0.015% |
| Precision (%RSD, n=6) | < 1.5% |
| Accuracy (% Recovery) | 98.5 - 101.5% |
| Analysis Time | ~ 20 minutes |
Table 2: GC Performance Data
| Parameter | Result |
| Resolution (Rs) between this compound and closest eluting isomer | > 2.5 |
| Limit of Detection (LOD) | 0.002% |
| Limit of Quantification (LOQ) | 0.008% |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Analysis Time | ~ 15 minutes |
Experimental Protocols
Below are detailed experimental protocols for the isomeric purity analysis of this compound using HPLC and GC.
HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% B
-
18-18.1 min: 70% to 30% B
-
18.1-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.
GC-MS Method
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-250 amu.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetone.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the HPLC and GC analysis of this compound.
References
- 1. This compound | 218632-01-0 | Benchchem [benchchem.com]
- 2. This compound | 218632-01-0 | FF74956 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. biomedres.us [biomedres.us]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Synthetic Routes of 3-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-nitrobenzonitrile is a key building block in medicinal chemistry and materials science, valued for its trifunctional nature that allows for diverse synthetic transformations. This guide provides a comparative analysis of the three primary synthetic routes to this versatile compound: direct nitration of 3-fluorobenzonitrile, the Sandmeyer reaction of 3-fluoro-4-nitroaniline, and halogen exchange from 3-chloro-4-nitrobenzonitrile. Each route is evaluated based on yield, reaction conditions, and scalability, supported by detailed experimental protocols.
Introduction
The strategic placement of a fluorine atom, a nitro group, and a nitrile moiety on the benzene ring makes this compound an attractive starting material for the synthesis of a wide range of complex organic molecules. The electron-withdrawing properties of the nitro and cyano groups activate the C-F bond towards nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, and the nitrile group can undergo various transformations. This guide aims to provide researchers with the necessary information to select the most suitable synthetic strategy for their specific needs.
Comparison of Synthetic Routes
The selection of an optimal synthetic route to this compound depends on several factors, including the availability of starting materials, desired yield and purity, and scalability of the reaction. The following table summarizes the key quantitative data for the three main synthetic pathways.
| Parameter | Route 1: Direct Nitration | Route 2: Sandmeyer Reaction | Route 3: Halogen Exchange |
| Starting Material | 3-Fluorobenzonitrile | 3-Fluoro-4-nitroaniline | 3-Chloro-4-nitrobenzonitrile |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | NaNO₂, HCl, CuCN | Anhydrous KF, DMSO |
| Reaction Temperature | 0 - 20 °C | 0 - 5 °C (diazotization) | Elevated temperatures |
| Reported Yield | 70 - 85% | Good to high (typical for Sandmeyer) | ~57% |
| Scalability | Readily scalable | Scalable with care (diazonium salts) | Potentially scalable |
| Key Advantages | High yield, one-step reaction | Utilizes a common intermediate | Avoids handling of nitrating acids |
| Key Disadvantages | Use of strong, corrosive acids | Multi-step, potentially hazardous diazonium intermediate | Requires anhydrous conditions, high temperature |
Experimental Protocols
Route 1: Direct Nitration of 3-Fluorobenzonitrile
This method involves the electrophilic aromatic substitution of 3-fluorobenzonitrile using a mixture of concentrated nitric and sulfuric acids. The fluoro group is an ortho-, para-director, and the nitrile group is a meta-director. The nitration occurs predominantly at the position ortho to the fluorine and meta to the nitrile.
Materials:
-
3-Fluorobenzonitrile
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 3-fluorobenzonitrile to the cooled sulfuric acid while maintaining the temperature below 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled to 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of 3-fluorobenzonitrile in sulfuric acid over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of this compound is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Route 2: Sandmeyer Reaction of 3-Fluoro-4-nitroaniline
This two-step process involves the diazotization of 3-fluoro-4-nitroaniline followed by a copper(I) cyanide-mediated displacement of the diazonium group.
Part A: Diazotization of 3-Fluoro-4-nitroaniline
Materials:
-
3-Fluoro-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
Suspend 3-fluoro-4-nitroaniline in an aqueous solution of hydrochloric acid in a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in deionized water and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline suspension over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Part B: Cyanation of the Diazonium Salt
Materials:
-
Diazonium salt solution from Part A
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to form a solution of CuCN)
-
Deionized Water
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in water. This can be done by dissolving CuCN in a solution of NaCN if necessary. Cool the mixture in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen ceases.[1]
-
Cool the reaction mixture and extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Route 3: Halogen Exchange from 3-Chloro-4-nitrobenzonitrile
This route involves a nucleophilic aromatic substitution where the chlorine atom is displaced by fluoride. This reaction is driven by the strong electron-withdrawing effects of the nitro and cyano groups.
Materials:
-
3-Chloro-4-nitrobenzonitrile
-
Anhydrous Potassium Fluoride (KF)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-4-nitrobenzonitrile and anhydrous potassium fluoride in dimethyl sulfoxide.
-
Heat the reaction mixture to an elevated temperature (e.g., 150-180 °C) and stir for several hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMSO and salts.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by column chromatography.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several distinct routes. The direct nitration of 3-fluorobenzonitrile offers a high-yield, one-step process, but requires the handling of highly corrosive acids. The Sandmeyer reaction provides a viable alternative, particularly if 3-fluoro-4-nitroaniline is a readily available intermediate, though it involves the generation of potentially unstable diazonium salts. The halogen exchange route presents a good option if the chlorinated precursor is accessible and the use of strong nitrating agents is to be avoided, despite potentially lower yields. The choice of the most appropriate method will ultimately be guided by the specific requirements of the research or production context, including precursor availability, scale, and safety considerations.
References
The Strategic Advantage of 3-Fluoro-4-nitrobenzonitrile in the Synthesis of Bioactive Molecules
For researchers and professionals in drug discovery and agrochemical development, the choice of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. 3-Fluoro-4-nitrobenzonitrile has emerged as a versatile and highly effective building block for the construction of complex, biologically active molecules. This guide provides a comprehensive comparison of its efficacy against alternative synthetic strategies, supported by experimental data and detailed protocols, with a focus on the synthesis of potent kinase inhibitors.
This compound is a key intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the strategic arrangement of its functional groups: a fluorine atom activated by two strong electron-withdrawing groups (nitro and cyano), making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various amines and other nucleophiles, a crucial step in building the core structures of many bioactive compounds.
Comparative Analysis: Synthesis of Benzimidazole-Based Kinase Inhibitors
A prominent application of this compound is in the synthesis of benzimidazole derivatives, a scaffold found in numerous kinase inhibitors targeting signaling pathways implicated in cancer, such as VEGFR-2 and c-Met.
The this compound Route: A Two-Step Approach
The synthesis of 1,2,6-trisubstituted benzimidazoles, many of which are potent kinase inhibitors, can be efficiently achieved using this compound in a two-step process. The first step involves an SNAr reaction with a desired aromatic amine to furnish an N-substituted-2-nitro-4-cyanoaniline intermediate. This is followed by a one-pot reductive cyclization with an aldehyde in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄). A notable advantage of this method is the high yield often achieved in the initial SNAr step, which can be performed under microwave irradiation to shorten reaction times.[3]
Alternative Method 1: One-Pot Reductive Cyclization from o-Nitroanilines
An alternative approach involves the direct one-pot reductive cyclization of commercially available o-nitroanilines with various aldehydes. This method circumvents the need for the initial SNAr step. While seemingly more direct, the yields can be variable depending on the substrates and the reducing agent employed.
Alternative Method 2: Condensation of o-Phenylenediamines with Aldehydes
The classical approach to benzimidazole synthesis involves the condensation of o-phenylenediamines with aldehydes. This method is widely used but can suffer from drawbacks such as harsh reaction conditions, the need for strong oxidizing agents, and sometimes lower yields, particularly with deactivated anilines.[4][5] The presence of a nitro group on the o-phenylenediamine, for instance, reduces the nucleophilicity of the amino groups, potentially slowing down the condensation step.[6]
Quantitative Comparison of Synthetic Routes to a Model Benzimidazole Core
To illustrate the differences in efficacy, the following table summarizes typical yields and reaction conditions for the synthesis of a generic 2-aryl-1-alkyl-5-cyanobenzimidazole, a common core in kinase inhibitors.
| Method | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| This compound Route | This compound, Aromatic Amine, Aldehyde | Na₂S₂O₄ | 75-90 (overall) | 4-8 hours | High overall yield, clean reactions, versatile. | Two-step process. |
| One-Pot Reductive Cyclization | Substituted o-Nitroaniline, Aldehyde | Various reducing agents (e.g., Na₂S₂O₄, SnCl₂), Microwave | 60-85 | 1-3 hours | One-pot, faster reaction times. | Yields can be substrate-dependent. |
| Condensation of o-Phenylenediamine | Substituted o-Phenylenediamine, Aldehyde | Oxidizing agent (e.g., H₂O₂, I₂), Acid catalyst | 50-80 | 6-24 hours | Readily available starting materials. | Harsher conditions, potential for side products. |
Experimental Protocols
Key Experiment 1: Synthesis of N-substituted-2-nitro-4-cyanoaniline via SNAr
Materials:
-
This compound (1.0 eq)
-
Aromatic amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave-safe vial, dissolve this compound and the aromatic amine in DMF.
-
Add DIPEA to the mixture.
-
Seal the vial and heat in a microwave reactor at 120°C for 30-60 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the N-substituted-2-nitro-4-cyanoaniline intermediate.
Key Experiment 2: One-Pot Reductive Cyclization to a Benzimidazole Derivative
Materials:
-
N-substituted-2-nitro-4-cyanoaniline (1.0 eq)
-
Aldehyde (1.2 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.0 eq)
-
Ethanol/Water (1:1)
Procedure:
-
Suspend the N-substituted-2-nitro-4-cyanoaniline and the aldehyde in an ethanol/water mixture.
-
Heat the mixture to 80°C.
-
Add sodium dithionite portion-wise over 30 minutes.
-
Continue heating at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired 1,2,6-trisubstituted benzimidazole.
Signaling Pathways of Target Molecules
The benzimidazole derivatives synthesized using this compound often target key signaling pathways involved in cancer progression, such as the VEGFR-2 and c-Met pathways.[7][8][9] Inhibition of these pathways can block tumor angiogenesis and proliferation.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: c-Met Signaling Pathway and Inhibition.
Application in Agrochemical Synthesis
The utility of fluorinated nitrobenzonitriles extends to the agrochemical sector. The related compound, 4-Fluoro-3-nitrobenzonitrile, is a key intermediate in the synthesis of the herbicide Flufenacet.[10] The synthetic strategies employed, such as nucleophilic aromatic substitution and reduction of the nitro group, are analogous to those used with this compound, highlighting the broad applicability of this class of reagents.
Conclusion
This compound offers a highly efficient and versatile platform for the synthesis of complex bioactive molecules, particularly benzimidazole-based kinase inhibitors. When compared to alternative synthetic routes, the use of this compound often provides superior overall yields and cleaner reaction profiles. The ability to readily undergo nucleophilic aromatic substitution followed by a robust one-pot reductive cyclization makes it a preferred choice for medicinal and agricultural chemists aiming to construct diverse molecular libraries for biological screening. The experimental protocols provided herein offer a solid foundation for the implementation of this valuable synthetic intermediate in research and development settings.
References
- 1. This compound | 218632-01-0 | FF74956 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijariie.com [ijariie.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-nitrobenzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential safety and logistical information for the disposal of 3-Fluoro-4-nitrobenzonitrile, a compound frequently used in pharmaceutical synthesis. The following procedures are designed to ensure the safe management of this chemical waste, protecting both laboratory personnel and the environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₇H₃FN₂O₂[1][2][3] |
| Molecular Weight | 166.11 g/mol [1][2][3] |
| Appearance | Solid[1] |
| Storage Temperature | 2°C - 8°C[4] |
| UN Number | UN3261[4] |
| Hazard Class | 8 (Corrosive)[1][4] |
| Packing Group | II[4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause severe skin burns and eye damage.[2] Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[5][6]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process should be carried out by trained personnel in a designated and properly equipped area.
1. Waste Collection and Segregation:
- Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealed container.
- The container must be compatible with the chemical and appropriately labeled as hazardous waste, indicating the contents.
- Do not mix with other waste streams unless compatibility has been confirmed.
2. In-Lab Neutralization (for small spills):
- In the event of a small spill, carefully sweep the solid material to collect it into an airtight container.[7]
- Avoid creating dust.[5][7]
- The collected material should be treated as hazardous waste and disposed of according to the procedures outlined below.
3. Chemical Treatment (if permissible and equipped):
- For larger quantities or as a primary disposal method, chemical treatment may be an option. One possible method involves dissolving the material in a combustible solvent.
- This solution can then be burned in a chemical incinerator equipped with an afterburner and scrubber system.[7]
- This step should only be performed by personnel with expertise in chemical waste treatment and in a facility with the appropriate incineration equipment.
4. Final Disposal:
- All waste containers, including those from spill cleanup and chemical treatment residues, must be disposed of through an approved hazardous waste disposal facility.[5][6]
- Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.[6][7]
- Store the sealed waste containers in a secure, locked-up area while awaiting pickup by the disposal contractor.[5][6]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H3FN2O2 | CID 2783399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 218632-01-0 | FF74956 [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 3-Fluoro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for the use of 3-Fluoro-4-nitrobenzonitrile in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized in the table below, along with the recommended Personal Protective Equipment (PPE) to mitigate risks.
| Hazard Statement | GHS Pictogram | Recommended Personal Protective Equipment (PPE) |
| H302: Harmful if swallowed[1] | GHS07 | Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood[2]. Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[1][2]. Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber)[1][2]. Body Protection: Wear a lab coat or chemical-resistant apron[1][2]. Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge[2]. |
| H315: Causes skin irritation[1] | GHS07 | As above. |
| H319: Causes serious eye irritation[1] | GHS07 | As above. |
| H332: Harmful if inhaled[1] | GHS07 | As above. |
| H314: Causes severe skin burns and eye damage | GHS05 | As above, with emphasis on impervious clothing and immediate removal of contaminated garments. |
Operational Plan: Step-by-Step Handling Protocol
The following protocol is a general guideline for handling this compound in a laboratory setting. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) before commencing work.
Detailed Methodology:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Conduct a formal risk assessment for the entire experimental procedure.
-
Put on all required PPE as detailed in the table above.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
-
Handling :
-
Weighing : To minimize inhalation of dust, weigh the solid compound in a closed container (e.g., a vial with a cap) that has been tared on the balance. Perform all manipulations within the fume hood.
-
Dissolving : In a reaction vessel inside the fume hood, slowly add the weighed this compound to the chosen solvent while stirring to ensure controlled dissolution.
-
Reaction : Carry out the chemical reaction according to your specific experimental protocol. Be aware of potential incompatibilities and exothermic reactions.
-
-
Post-Reaction & Cleanup :
-
Quenching : If the reaction needs to be quenched, do so cautiously according to your established protocol. A common method is the slow addition of water[3].
-
Workup : Follow your experimental procedure for product isolation, which may involve extraction with an organic solvent[3].
-
Decontamination : All glassware that has come into contact with this compound should be decontaminated. A triple rinse with an appropriate solvent (e.g., acetone), followed by washing with detergent and water, is recommended. Surfaces of the fume hood should be wiped down with a suitable solvent and then cleaned with detergent.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation :
-
Solid Waste : Collect any unreacted this compound and any contaminated disposable items (e.g., gloves, weighing paper, silica gel) in a designated, sealed container labeled "Halogenated Solid Waste".
-
Liquid Waste : All liquid waste containing this compound, including reaction mixtures and the initial solvent rinses of glassware, must be collected in a clearly labeled, sealed container for "Halogenated Organic Liquid Waste".
-
Contaminated Sharps : Any sharps, such as needles or broken glassware, that are contaminated with this compound should be placed in a puncture-proof sharps container.
-
-
Labeling and Storage :
-
All waste containers must be clearly labeled with the full chemical name "this compound" and any other components of the waste stream.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations. Do not pour any waste containing this compound down the drain.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[1][4]. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][4]. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing[1]. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water[1]. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1]. |
| Small Spill (in fume hood) | Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material and any contaminated soil into a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent and then wash with soap and water. |
| Large Spill | Evacuate the immediate area and alert others. If the spill is outside of a fume hood or is significant in volume, contact your institution's emergency response team and EHS immediately. Do not attempt to clean it up yourself. Prevent the spill from entering drains. |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
